molecular formula C6H5N3 B106283 7H-Pyrrolo[2,3-c]pyridazine CAS No. 16767-40-1

7H-Pyrrolo[2,3-c]pyridazine

Cat. No.: B106283
CAS No.: 16767-40-1
M. Wt: 119.12 g/mol
InChI Key: BXOVRVJPVVRHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo[2,3-c]pyridazine is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. While specific biological data for this core structure is limited in public literature, it is a close structural analog of the extensively researched pyrrolo[2,3-d]pyrimidine and other fused pyrrolo-azines, which are recognized as privileged structures in the design of kinase inhibitors . These related scaffolds, often described as "7-deazapurines," are known to function as ATP-competitive inhibitors by mimicking the adenine moiety of ATP, allowing them to bind effectively to the hinge region of various kinase domains . Research on analogous compounds has demonstrated potent inhibitory activity against a range of critical therapeutic targets, including p21-activated kinase 4 (PAK4) , cyclin-dependent kinase 2 (CDK2) , and colony-stimulating factor 1 receptor (CSF1R) . This mechanism makes such compounds valuable tools for investigating signaling pathways involved in cell cycle progression, proliferation, and survival. The this compound core thus serves as a versatile and promising chemical template for researchers developing novel small-molecule probes and therapeutic candidates, particularly in the fields of oncology and neurodegenerative diseases.

Properties

IUPAC Name

7H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-3-7-6-5(1)2-4-8-9-6/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOVRVJPVVRHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467809
Record name 7H-Pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16767-40-1
Record name 7H-Pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-pyrrolo[2,3-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Unexplored Potential of 7H-Pyrrolo[2,3-c]pyridazine: A Technical Guide to its Fundamental Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-c]pyridazine core, a unique nitrogen-rich heterocyclic scaffold, represents a fascinating yet underexplored area in medicinal chemistry. As a structural isomer of the well-known 7-deazapurines, this molecule offers a distinct spatial arrangement of hydrogen bond donors and acceptors, making it a compelling candidate for probing biological systems and developing novel therapeutics. This in-depth technical guide provides a comprehensive overview of the fundamental properties of the this compound core, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness its potential. We will delve into its physicochemical characteristics, explore plausible synthetic strategies, analyze its reactivity, and discuss its emerging role in medicinal chemistry, supported by insights from analogous heterocyclic systems.

Introduction: The Allure of the Aza-Indole Scaffold

Nitrogen-containing heterocycles are the cornerstone of a vast number of pharmaceuticals, owing to their ability to engage in specific, high-affinity interactions with biological macromolecules. The fusion of a pyrrole ring with a pyridazine ring gives rise to the pyrrolopyridazine system, a class of compounds with significant biological relevance. While isomers like the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold are prevalent in numerous approved drugs[1], the this compound isomer remains a relatively untapped resource.

The strategic placement of nitrogen atoms in the this compound core imparts unique electronic and steric properties. This guide aims to provide a detailed exploration of these properties, offering a roadmap for its incorporation into drug discovery programs.

Physicochemical Properties of the Core Scaffold

Understanding the intrinsic properties of the this compound core is fundamental to predicting its behavior in biological systems and for designing synthetic routes.

Structural and Electronic Properties

The this compound molecule is a planar, aromatic system. While no experimental X-ray crystallographic data for the parent compound is publicly available, data from derivatives of the isomeric pyrrolo[1,2-b]pyridazine system show a planar conformation in the crystal lattice, with π-π stacking interactions being a key feature of the packing[2][3]. Theoretical studies on related diazines like pyridazine, using Density Functional Theory (DFT), provide insights into the electronic properties. These studies indicate that the introduction of nitrogen atoms into an aromatic ring significantly influences the electronic and structural characteristics[4][5]. For this compound, the lone pair of the pyrrolic nitrogen contributes to the aromatic sextet, while the pyridazine nitrogens act as electron-withdrawing groups, influencing the overall electron density distribution.

A summary of the computed physicochemical properties for this compound is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅N₃[6]
Molecular Weight119.12 g/mol [6]
Exact Mass119.048347172 Da[6]
XLogP30.3[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count2[6]
Topological Polar Surface Area41.6 Ų[6]

Synthesis of the this compound Core

While a definitive, high-yield synthesis of the unsubstituted this compound is not extensively documented, logical synthetic strategies can be devised based on established heterocyclic chemistry principles and related scaffolds.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A plausible approach to the this compound core involves the construction of the pyridazine ring onto a pre-existing pyrrole scaffold. One such strategy, successfully applied to the synthesis of the isomeric pyrrolo[2,3-d]pyridazines, starts from 4-aroyl pyrroles[7]. This methodology involves a Vilsmeier-Haack reaction to introduce a second carbonyl group, followed by condensation with hydrazine to form the pyridazine ring[7].

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Proposed Synthetic Pathway 4_Aroyl_Pyrrole 4-Aroyl-Pyrrole Pyrrolo_Dicarbonyl Pyrrolo-2,3-dicarbonyl Intermediate 4_Aroyl_Pyrrole->Pyrrolo_Dicarbonyl Vilsmeier-Haack Reaction (POCl₃, DMF) Target_Molecule This compound Pyrrolo_Dicarbonyl->Target_Molecule Condensation (Hydrazine)

Caption: A proposed synthetic route to the this compound core.

Experimental Protocol: A Conceptual Framework

The following protocol is a conceptual outline based on the synthesis of related pyrrolopyridazines[7]. Optimization would be necessary for the specific synthesis of this compound.

Step 1: Vilsmeier-Haack Reaction of a 4-Aroyl-Pyrrole

  • To a solution of the starting 4-aroyl-pyrrole in a suitable solvent (e.g., 1,2-dichloroethane), add phosphorus oxychloride (POCl₃) at 0 °C.

  • Slowly add N,N-dimethylformamide (DMF) and allow the reaction to warm to room temperature, then heat to reflux.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, cool the reaction mixture and carefully quench with an ice-water mixture.

  • Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the resulting pyrrolo-2,3-dicarbonyl intermediate by column chromatography.

Step 2: Condensation with Hydrazine

  • Dissolve the purified pyrrolo-2,3-dicarbonyl intermediate in a suitable solvent (e.g., ethanol or acetic acid).

  • Add hydrazine hydrate and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Reactivity of the this compound Core

The reactivity of the this compound core is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridazine ring.

Electrophilic Substitution

Similar to pyrrole and its analogs like 7-azaindole, the pyrrole moiety of this compound is expected to be susceptible to electrophilic attack. In pyrrole, electrophilic substitution preferentially occurs at the C2 position due to the formation of a more stabilized carbocation intermediate[8][9]. By analogy, electrophilic substitution on this compound is predicted to favor the positions on the pyrrole ring. The pyridazine ring, being electron-deficient, is generally deactivated towards electrophilic substitution[10].

Diagram 2: Predicted Regioselectivity of Electrophilic Substitution

Caption: Predicted sites of electrophilic attack on the this compound core.

Nucleophilic Substitution

The pyridazine ring is inherently electron-deficient and, when appropriately substituted with a good leaving group (e.g., a halogen), should be susceptible to nucleophilic aromatic substitution (SNAr)[11][12]. This provides a valuable handle for the functionalization of the pyridazine portion of the molecule, allowing for the introduction of a wide range of substituents.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons on both the pyrrole and pyridazine rings are expected in the aromatic region (δ 7.0-9.0 ppm). A broad singlet for the N-H proton of the pyrrole ring is also anticipated.
¹³C NMR Aromatic carbons are expected in the range of δ 110-150 ppm.
IR Characteristic N-H stretching vibration for the pyrrole ring (around 3100-3300 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations.
Mass Spec. A molecular ion peak corresponding to its molecular weight (m/z = 119).

Role in Medicinal Chemistry and Drug Discovery

The this compound scaffold holds significant promise in drug discovery due to its structural similarity to biologically validated pharmacophores and its unique electronic properties.

A Bioisostere with Untapped Potential

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The pyrrolopyridazine core can be considered a bioisostere of purines and other bicyclic heterocycles. The distinct arrangement of nitrogen atoms in the this compound isomer offers a novel template for designing kinase inhibitors, GPCR ligands, and other targeted therapies.

Emerging Biological Activities of Pyrrolopyridazine Derivatives

While research on the this compound core is in its infancy, studies on related pyrrolopyridazine isomers have revealed a broad spectrum of biological activities, including:

  • Kinase Inhibition: Derivatives of the isomeric pyrrolo[2,3-d]pyridazine have been identified as potent inhibitors of HER-2 tyrosine kinase[13].

  • Anticancer Activity: Spiro-pyrrolopyridazine derivatives have shown promising anticancer properties through the induction of apoptosis and inhibition of EGFR[14].

These findings strongly suggest that the this compound scaffold is a valuable starting point for the development of new therapeutic agents.

Conclusion and Future Directions

The this compound core, though currently underrepresented in the scientific literature, possesses the key attributes of a successful pharmacophore: a rigid, planar structure, a unique distribution of hydrogen bond donors and acceptors, and synthetic tractability. This guide has provided a foundational understanding of its fundamental properties, drawing upon data from analogous systems to build a coherent picture.

Future research should focus on the development of robust and scalable synthetic routes to the parent scaffold and its derivatives. A thorough investigation of its reactivity will unlock its full potential for chemical diversification. Furthermore, systematic screening of this compound-based libraries against a range of biological targets is warranted and is likely to yield novel and potent modulators of disease-relevant pathways. The exploration of this fascinating heterocycle is a promising frontier in the ongoing quest for new and effective medicines.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 7H-Pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 7H-Pyrrolo[2,3-c]pyridazine Scaffold

The this compound core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purines, this nitrogen-rich bicyclic system has garnered attention for its potential to interact with a wide array of biological targets. Derivatives of the broader pyridazine and pyrrolopyrimidine class have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Understanding the fundamental physicochemical characteristics of this core structure is paramount for the rational design and development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, methodologies for their determination, and insights into the synthesis and biological relevance of this important molecular framework.

Section 1: Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is the bedrock of successful drug development. These parameters govern a compound's solubility, permeability, and ultimately, its bioavailability and disposition in biological systems. This section details the known and predicted properties of the parent this compound scaffold.

Molecular Structure and Basic Properties

The foundational characteristics of this compound are summarized in the table below. The computed values are derived from reputable chemical databases and provide a baseline for understanding the molecule's behavior.[1]

PropertyValueSource
Molecular Formula C₆H₅N₃PubChem[1]
Molecular Weight 119.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 16767-40-1PubChem[1]
Canonical SMILES C1=CNC2=C1C=CN=N2PubChem[1]
Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterValueMethodSource
XLogP3 0.3ComputedPubChem[1]
  • Expert Insight: An XLogP3 value of 0.3 suggests that this compound possesses a relatively balanced hydrophilic-lipophilic character. This is a favorable starting point for drug design, as extreme lipophilicity or hydrophilicity can negatively impact pharmacokinetic properties. The pyridazine moiety is known to increase polarity and can enhance aqueous solubility compared to its carbocyclic analogs.[2]

Acidity/Basicity (pKa)

The ionization state of a molecule at physiological pH is dictated by its pKa value(s). This property profoundly influences a drug's solubility, receptor binding, and membrane permeability.

As with LogP, precise experimental pKa values for the unsubstituted this compound are not widely reported. However, data from closely related analogs can provide valuable insights. For instance, the predicted pKa of 5-bromo-7H-pyrrolo[2,3-c]pyridazine is 9.87 ± 0.50.[3] This value likely corresponds to the deprotonation of the pyrrole nitrogen. The pyridazine nitrogens are expected to be weakly basic. For comparison, the pKa of the parent pyridazine is approximately 2.3.[4]

  • Expert Insight: The presence of both a weakly acidic pyrrole NH and weakly basic pyridazine nitrogens makes this compound an interesting scaffold. The ability to modulate the pKa of these functional groups through substitution is a key strategy in optimizing the physicochemical properties of drug candidates based on this core.

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption. While specific experimental solubility data for this compound is not available, its relatively low molecular weight and moderate predicted lipophilicity suggest it is likely to have some degree of aqueous solubility. The pyridazine ring, in general, tends to improve aqueous solubility.[2]

Section 2: Experimental Determination of Physicochemical Properties

To ensure scientific rigor and generate reliable data for drug development, the experimental determination of physicochemical properties is essential. This section provides detailed, self-validating protocols for measuring aqueous solubility, pKa, and LogP.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity (NCE) based on the this compound scaffold.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization solubility Aqueous Solubility Determination characterization->solubility Purity Confirmed pka pKa Measurement (Potentiometric Titration) characterization->pka logp LogP Determination (Shake-Flask Method) characterization->logp analysis Data Analysis and Interpretation solubility->analysis pka->analysis logp->analysis sar Structure-Activity Relationship (SAR) Studies analysis->sar

Caption: A streamlined workflow for the synthesis, purification, and physicochemical profiling of this compound derivatives.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.

  • Principle: An excess of the solid compound is equilibrated with a specific aqueous buffer at a constant temperature. The concentration of the dissolved compound in a filtered aliquot of the supernatant is then determined by a suitable analytical method, typically HPLC-UV.

  • Step-by-Step Methodology:

    • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).

    • Sample Preparation: Add an excess of the solid this compound derivative to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

    • Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • Phase Separation: Allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

    • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

    • Quantification: Dilute the filtered aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Self-Validation and Trustworthiness:

    • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

    • Mass Balance: The amount of undissolved solid can be recovered, dried, and weighed to confirm that an excess was present throughout the experiment.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

  • Step-by-Step Methodology:

    • Instrument Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.

    • Sample Preparation: Prepare a solution of the this compound derivative of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

    • Titration: Titrate the sample solution with a standardized solution of HCl or NaOH. For a compound with both acidic and basic groups, it may be necessary to perform both an acid and a base titration starting from a neutral or adjusted pH.

    • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to identify the inflection point(s).

  • Causality Behind Experimental Choices:

    • Inert Atmosphere: For compounds susceptible to oxidation, purging the solution with nitrogen before and during the titration is recommended to ensure the integrity of the sample.

    • Constant Ionic Strength: Performing the titration in the presence of a background electrolyte (e.g., 0.15 M KCl) helps to maintain a constant ionic strength, which minimizes changes in activity coefficients during the titration.

Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer at a specific pH for LogD determination). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

  • Step-by-Step Methodology:

    • Pre-saturation of Solvents: Shake n-octanol with water (or buffer) and water (or buffer) with n-octanol for at least 24 hours to ensure mutual saturation. Separate the two phases.

    • Partitioning: Add a known amount of the this compound derivative to a mixture of the pre-saturated n-octanol and aqueous phases in a sealed container.

    • Equilibration: Agitate the mixture for a sufficient time to allow for complete partitioning (e.g., several hours).

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

    • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of a this compound derivative would be expected to show distinct signals for the protons on both the pyrrole and pyridazine rings. The chemical shifts and coupling patterns would be influenced by the electronic nature of the substituents. For example, in related pyrrolopyridazine systems, protons on the pyridazine ring typically appear as doublets in the aromatic region.[5][6] The NH proton of the pyrrole ring would likely appear as a broad singlet.

  • ¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework. The chemical shifts of the carbon atoms would be characteristic of their position within the heterocyclic system and the nature of any attached substituents.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands for the various functional groups present. Key expected vibrations include:

  • N-H stretching: A band in the region of 3100-3500 cm⁻¹ corresponding to the pyrrole N-H group.

  • C-H stretching: Bands for aromatic C-H bonds typically appear above 3000 cm⁻¹.

  • C=C and C=N stretching: A series of bands in the 1400-1650 cm⁻¹ region due to the aromatic ring vibrations.

For example, in related N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, characteristic bands for NH and aromatic C-H stretching were observed.[7]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) would be expected to show absorption maxima corresponding to π → π* and n → π* electronic transitions within the aromatic system. The exact positions and intensities of these bands would be dependent on substitution and solvent polarity. For the parent pyridazine, UV absorption bands have been reported in the gas phase.[8]

Section 4: Synthesis and Biological Relevance

The this compound scaffold can be synthesized through various routes, often involving the construction of the pyridazine ring onto a pre-existing pyrrole or vice versa.

Representative Synthetic Approach

A common strategy for the synthesis of pyrrolopyridazine derivatives involves the reaction of a suitably substituted pyrrole with a 1,4-dicarbonyl compound or its equivalent, followed by condensation with hydrazine. The following diagram illustrates a generalized synthetic pathway.

G cluster_synthesis Generalized Synthesis of a Pyrrolopyridazine Derivative start Substituted Pyrrole intermediate Pyrrole-Dicarbonyl Adduct start->intermediate + Reagent 1 reagent1 1,4-Dicarbonyl Compound or Equivalent product Pyrrolopyridazine Derivative intermediate->product + Reagent 2 (Condensation/Cyclization) reagent2 Hydrazine Derivative

Caption: A generalized synthetic scheme for the construction of the pyrrolopyridazine ring system.

Biological Significance and Therapeutic Potential

The this compound scaffold is of significant interest in drug discovery due to its structural similarity to purines, allowing it to act as a hinge-binding motif for various protein kinases. Derivatives of the closely related pyrrolopyrimidine scaffold have been investigated as potent inhibitors of several kinases implicated in cancer and inflammatory diseases, such as Focal Adhesion Kinase (FAK).[9][10]

The diagram below illustrates a simplified signaling pathway where a pyrrolopyridazine-based kinase inhibitor might exert its therapeutic effect.

G cluster_pathway Simplified Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds kinase Intracellular Kinase (e.g., FAK) receptor->kinase Activates substrate Downstream Substrate kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Migration) substrate->response Leads to inhibitor This compound Kinase Inhibitor inhibitor->kinase Inhibits

Caption: A representative signaling pathway illustrating the potential mechanism of action for a this compound-based kinase inhibitor.

Section 5: Conclusion and Future Directions

The this compound core represents a valuable scaffold for the development of novel therapeutic agents. While comprehensive experimental data for the parent compound is still emerging, the established protocols and insights from related derivatives provide a solid foundation for researchers in the field. Future work should focus on the systematic experimental characterization of the parent scaffold and a broader range of its derivatives to build a more complete understanding of their structure-property relationships. Such data will be invaluable for the continued design and optimization of this compound-based compounds as next-generation therapeutics.

References

7H-Pyrrolo[2,3-c]pyridazine NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 7H-Pyrrolo[2,3-c]pyridazine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the this compound core, a significant heterocyclic scaffold in medicinal chemistry and materials science. As researchers and drug development professionals, a foundational understanding of the spectroscopic behavior of this nucleus is paramount for unambiguous structure elucidation, purity assessment, and metabolic profiling. This document moves beyond a simple recitation of data, delving into the causal relationships behind experimental choices and data interpretation, reflecting field-proven insights.

The this compound Scaffold: An Overview

The this compound system is an aromatic heterocyclic compound consisting of a pyrrole ring fused to a pyridazine ring.[1][2] Its molecular formula is C₆H₅N₃, with a monoisotopic mass of approximately 119.05 Da.[1][2] The arrangement of nitrogen atoms in this scaffold creates a unique electronic landscape that profoundly influences its spectroscopic properties and its potential as a pharmacophore. Accurate characterization is the bedrock of any research and development program involving this core.

To facilitate a clear discussion, the following standardized numbering system will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For nitrogen-containing heterocycles, factors such as solvent choice can significantly influence chemical shifts due to interactions with the nitrogen lone pairs.[3][4]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the bicyclic core.

Causality in Chemical Shifts:

  • Pyridazine Ring Protons (H-2, H-3, H-4): These protons are generally observed further downfield compared to those on the pyrrole ring. This deshielding is a direct consequence of the electron-withdrawing character of the adjacent nitrogen atoms in the pyridazine ring. Protons on similar pyridazine systems often appear in the δ 9.2-7.5 ppm range.[5]

  • Pyrrole Ring Protons (H-5, H-6): These protons reside in a more electron-rich environment and are therefore expected to be more shielded, appearing further upfield.

  • NH Proton (H-7): The pyrrolic NH proton is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a hydrogen-bond accepting solvent like DMSO-d₆, this peak is often observed as a broad singlet significantly downfield (>10 ppm).

Expected ¹H NMR Data Summary

ProtonExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-28.8 – 9.2dd³J(H2-H3) ≈ 4-5 Hz, ⁴J(H2-H4) ≈ 1-2 Hz
H-48.5 – 8.9dd³J(H3-H4) ≈ 9 Hz, ⁴J(H2-H4) ≈ 1-2 Hz
H-37.8 – 8.2dd³J(H3-H4) ≈ 9 Hz, ³J(H2-H3) ≈ 4-5 Hz
H-67.5 – 7.8d³J(H5-H6) ≈ 3-4 Hz
H-56.8 – 7.2d³J(H5-H6) ≈ 3-4 Hz
N-H> 11.0 (in DMSO-d₆)br s-

Note: These are estimated values based on data from analogous pyrrolopyridazine derivatives. Actual values may vary based on solvent and experimental conditions.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the six unique carbon environments of the core.

Causality in Chemical Shifts:

  • Carbons Adjacent to Nitrogen: Carbons directly bonded to nitrogen (C-2, C-4a, C-5, C-6a) are significantly deshielded and appear downfield. The C-2 carbon, flanked by two nitrogens, is expected to be the most downfield among the CH carbons.

  • Bridgehead Carbons: The quaternary (bridgehead) carbons (C-4a, C-6a) can be identified by their lack of signal in a DEPT-135 experiment. Their chemical shifts are influenced by the fusion of the two rings.

Expected ¹³C NMR Data Summary

CarbonExpected Chemical Shift (δ, ppm)Carbon Type
C-2148 – 152CH
C-4144 – 148CH
C-6a135 – 140C
C-3120 – 125CH
C-4a118 – 122C
C-5115 – 120CH
C-6102 – 108CH

Note: These are estimated values. Unambiguous assignment requires 2D NMR experiments.[7][8]

2D NMR for Unambiguous Assignment

For a definitive structural confirmation, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Establishes proton-proton couplings, confirming the connectivity within the pyridazine (H-2/H-3/H-4) and pyrrole (H-5/H-6) spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the direct assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons and linking the two ring systems. For instance, the NH proton (H-7) should show HMBC correlations to C-5, C-6, and the bridgehead carbons C-4a and C-6a.

workflow_nmr Fig. 2: NMR Data Acquisition & Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dissolve 5-10 mg of This compound in 0.6 mL DMSO-d6 Transfer Transfer to NMR Tube Sample->Transfer H1 ¹H NMR Transfer->H1 C13 ¹³C NMR (with DEPT-135) H1->C13 COSY gCOSY C13->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC Assign1D Initial 1D Assignments HMBC->Assign1D Assign2D 2D Correlation Analysis Assign1D->Assign2D Structure Final Structure Confirmation Assign2D->Structure

Caption: A typical workflow for complete NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a "soft" ionization technique that typically yields an intact protonated molecule, [M+H]⁺, minimizing in-source fragmentation.[9][10][11]

High-Resolution Mass Spectrometry (HRMS)

The first and most critical MS experiment is obtaining a high-resolution mass spectrum. This provides the exact mass of the molecule, which is used to confirm its elemental composition.

Expected HRMS Data

SpeciesFormulaCalculated m/z
[M+H]⁺C₆H₆N₃⁺120.05562
[M+Na]⁺C₆H₅N₃Na⁺142.03757

Data sourced from PubChem.[2] The observation of the [M+H]⁺ ion at m/z 120.0556 ± 5 ppm provides high confidence in the elemental formula C₆H₅N₃.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

By selecting the precursor ion ([M+H]⁺ at m/z 120.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.[12] The fragmentation of N-heterocyclic systems is often driven by the elimination of small, stable neutral molecules.

Plausible Fragmentation Pathway: A primary fragmentation route for protonated pyrrolopyridazine likely involves the cleavage of the less stable pyrrole ring, followed by elimination of hydrogen cyanide (HCN), a common loss from nitrogen heterocycles.

fragmentation Fig. 3: Proposed ESI-MS/MS Fragmentation Pathway M_H [M+H]⁺ m/z = 120.1 frag1 [C₅H₄N₂]⁺ m/z = 93.1 M_H->frag1 - HCN (27 Da) frag2 [C₄H₃N]⁺ m/z = 66.1 frag1->frag2 - HCN (27 Da)

Caption: A simplified fragmentation cascade for [M+H]⁺ of the core.

This proposed pathway is a logical starting point for interpreting the MS/MS spectrum of this compound and its derivatives. The presence of fragments at m/z 93.1 and 66.1 would strongly support this fragmentation mechanism.

Experimental Protocols: A Self-Validating System

The trustworthiness of analytical data hinges on robust and reproducible protocols. The following methods are designed to be self-validating, incorporating internal checks and best practices.

Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended for its ability to solubilize a wide range of compounds and resolve the N-H proton).

    • Vortex briefly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution (target linewidth for the residual solvent peak <0.5 Hz).

    • Reference the ¹H spectrum to the residual solvent peak (δ 2.50 ppm for DMSO-d₆) and the ¹³C spectrum accordingly (δ 39.52 ppm for DMSO-d₆).

  • Data Acquisition Parameters (500 MHz Spectrometer):

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and at least 16 scans.

    • ¹³C NMR: Use a proton-decoupled pulse program (e.g., zgpg30), a relaxation delay of 2 seconds, and acquire for at least 1024 scans to achieve adequate signal-to-noise.

    • DEPT-135: Acquire using standard parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

    • 2D Experiments (gCOSY, gHSQC, gHMBC): Use standard gradient-selected pulse programs. Optimize the spectral width in both dimensions to cover all relevant signals. For HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.

Protocol: LC-MS (ESI-MS) Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or DMSO.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.0 – 4.0 kV.

    • Cone Voltage: 20 – 40 V (optimize for maximal [M+H]⁺ signal).

    • Source/Desolvation Temp: 120°C / 350°C.

    • Full Scan (MS1): Scan from m/z 50 to 500 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Set up a data-dependent acquisition (DDA) experiment to trigger fragmentation on the most intense ion from the full scan (targeting m/z 120.1). Apply a normalized collision energy (NCE) of 15-30 eV to induce fragmentation.

By adhering to these detailed protocols, researchers can generate high-quality, reliable, and interpretable spectroscopic data for this compound and its derivatives, forming a solid foundation for any scientific investigation.

References

A Technical Guide to the Crystal Structure of 7H-Pyrrolo[2,3-c]pyridazine Derivatives: A Comparative and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-c]pyridazine core represents a compelling scaffold for medicinal chemistry, yet a comprehensive understanding of its solid-state properties remains elusive due to the absence of a published experimental crystal structure. This technical guide addresses this knowledge gap by providing an in-depth, comparative analysis based on the crystallographic data of its closely related and pharmaceutically relevant isomers: pyrrolo[1,2-b]pyridazines and 7H-pyrrolo[2,3-d]pyrimidines. By examining the synthesis, crystallization, molecular geometry, and intermolecular interactions of these analogs, we infer and predict the structural characteristics of this compound derivatives. This guide offers a robust theoretical framework to inform the rational design, synthesis, and development of novel therapeutics based on this promising heterocyclic system.

Introduction: The Enigmatic this compound Scaffold

The fusion of a pyrrole ring with a pyridazine ring gives rise to a family of diazaindole isomers with diverse physicochemical properties and biological activities. Among these, the this compound scaffold is of significant interest to drug discovery programs. The arrangement of nitrogen atoms in this core imparts a unique dipole moment and hydrogen bonding potential, making it an attractive candidate for targeting a variety of enzymes and receptors.[1]

Despite its potential, a conspicuous gap exists in the scientific literature: as of this writing, a comprehensive search of crystallographic databases reveals no experimental single-crystal X-ray diffraction data for the parent this compound or its derivatives.[2] This absence of empirical data poses a significant challenge for structure-based drug design.

The Rationale for a Comparative Approach:

To circumvent this limitation, this guide employs a scientifically rigorous comparative and predictive methodology. We will dissect the known crystal structures of two closely related isomers:

  • Pyrrolo[1,2-b]pyridazine: Shares the fused pyrrole-pyridazine core but with a different nitrogen arrangement.

  • 7H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine): An isomer where the pyridazine ring is replaced by a pyrimidine ring, offering insights into the influence of nitrogen placement on crystal packing.

By analyzing these surrogates, we can elucidate the fundamental principles governing the solid-state behavior of this class of compounds and construct a reliable predictive model for the crystal structure of this compound derivatives.

Synthesis and Crystallization: A Predictive Workflow

The successful determination of a crystal structure is contingent upon the synthesis of high-purity material and the subsequent growth of single crystals. Based on established protocols for related pyrrolo-fused heterocycles, we propose a plausible and robust workflow for obtaining crystalline this compound derivatives.

Proposed Synthetic Strategy

A versatile route to the this compound core can be adapted from known syntheses of related azaindoles.[3] A plausible approach involves the condensation of a suitably substituted pyrrole precursor with a hydrazine-equivalent, as outlined below.

Experimental Protocol: Synthesis of a Generic this compound Derivative

  • Step 1: Vilsmeier-Haack Formylation of a 4-Aroyl-Pyrrole. To a solution of the starting 4-aroyl-pyrrole in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Step 2: Formation of the Pyrrolo-2,3-dicarbonyl Intermediate. Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate, the pyrrolo-2,3-dicarbonyl intermediate, is then filtered, washed with water, and dried.

  • Step 3: Condensation with Hydrazine. Reflux the pyrrolo-2,3-dicarbonyl intermediate with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The choice of solvent is critical as it can influence the reaction rate and the purity of the final product.

  • Step 4: Purification. After the reaction is complete, cool the mixture to room temperature and collect the precipitated product by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or a mixture of solvents) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The Vilsmeier-Haack reaction is a reliable method for introducing carbonyl functionalities onto electron-rich pyrrole rings, which are essential for the subsequent cyclization.

  • The use of hydrazine hydrate in the final condensation step is a direct and efficient way to form the pyridazine ring. The reaction conditions (e.g., temperature and solvent) should be optimized for each specific derivative to maximize yield and purity.

Strategies for Single Crystal Growth

Obtaining X-ray quality single crystals is often a matter of patient experimentation. The following techniques are recommended for this compound derivatives:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol) in a loosely covered vial. Allow the solvent to evaporate slowly over several days. The choice of solvent is paramount; a solvent in which the compound has moderate solubility is ideal.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually reduce its solubility, promoting the growth of crystals.

  • Thermal Gradient: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a programmable heating/cooling block or by simply transferring it from a warm to a cool environment.

Comparative Crystallographic Analysis

While we await the experimental determination of the crystal structure of a this compound derivative, we can infer its key structural features by examining its known isomers.

Molecular Geometry: Planarity and Bond Characteristics

The crystal structures of pyrrolo[1,2-b]pyridazine and 7H-pyrrolo[2,3-d]pyrimidine derivatives consistently reveal a high degree of planarity in the fused heterocyclic core.[4][5] For instance, in 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the molecule assumes a planar conformation in the crystal.[4][5] This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the ring system.

It is therefore highly probable that the this compound core will also be essentially planar. Any significant deviations from planarity would likely be induced by bulky substituents that cause steric strain.

The table below presents a comparison of key crystallographic parameters for representative pyrrolo[1,2-b]pyridazine and 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Parameter2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine[4][5]4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[6]Predicted for this compound
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P2₁/cPnmaCommon centrosymmetric or non-centrosymmetric space groups
a (Å) 3.856813.93Dependent on substituents and packing
b (Å) 11.069014.39Dependent on substituents and packing
c (Å) 26.42433.83Dependent on substituents and packing
**β (°) **92.77790Dependent on crystal system
Z 44Typically 2, 4, or 8

Table 1: Comparative Crystallographic Data of Pyrrolo-Fused Heterocycles.

A Note on Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability. While no polymorphism has been explicitly reported for the specific derivatives cited, the potential for different packing arrangements in this compound derivatives should not be overlooked, especially when different crystallization conditions are employed.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is key to predicting and controlling the crystal packing of this compound derivatives.

Hydrogen Bonding

The presence of the N-H group in the pyrrole moiety of this compound provides a hydrogen bond donor. The pyridazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. This combination creates a high propensity for the formation of robust intermolecular hydrogen bonds, such as N-H···N interactions. These interactions are likely to play a dominant role in the crystal packing, potentially leading to the formation of chains, ribbons, or sheets.

π-π Stacking Interactions

The planar, aromatic nature of the this compound core makes it highly susceptible to π-π stacking interactions. In the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the packing is based on π-π stacking with an interplanar spacing of 3.400 Å.[4][5] A similar arrangement is anticipated for this compound derivatives, where the fused rings of adjacent molecules align in a parallel or offset fashion. These interactions are crucial for the stability of the crystal lattice and can influence the material's electronic properties.

Halogen Bonding and Other Weak Interactions

When substituents containing halogens (F, Cl, Br, I) are present, halogen bonding can become a significant directional interaction. Furthermore, weaker C-H···π and C-H···O/N interactions can also contribute to the overall stability of the crystal structure.

G Predicted Supramolecular Assembly of this compound Derivatives cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A This compound B This compound A->B π-π Stacking C This compound B->C N-H···N Hydrogen Bond

Predicted intermolecular interactions in the crystal lattice.

Structure-Activity Relationships (SAR) and Drug Discovery Potential

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isomer of our target, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[7][8] This provides a strong rationale for exploring the therapeutic potential of this compound derivatives in similar roles.

Kinase Inhibition

Many 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, including Janus kinases (JAKs) and Focal Adhesion Kinase (FAK).[9][10] The pyrrolo-pyrimidine core typically serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the core then occupy adjacent hydrophobic pockets, determining the potency and selectivity of the inhibitor.

Given the structural similarities, it is highly probable that this compound derivatives can also function as effective kinase inhibitors. The precise positioning of the nitrogen atoms in the pyridazine ring will subtly alter the hydrogen bonding pattern and the overall electronic distribution, which could be exploited to achieve novel selectivity profiles against different kinases.

G Generic Kinase Inhibition Workflow A This compound Derivative (Potential Inhibitor) B Kinase Active Site (e.g., ATP Binding Pocket) A->B Binding C Inhibition of Kinase Activity B->C Causes D Downstream Signaling Blocked C->D E Therapeutic Effect (e.g., Anti-proliferative) D->E

Workflow of kinase inhibition by a potential drug candidate.

Future Directions and Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the crystal structure of this compound derivatives. Through a comparative analysis of its isomers, we have established a strong theoretical foundation for understanding its solid-state properties.

The path forward is clear:

  • Experimental Validation: The foremost priority is the synthesis and successful crystallization of a this compound derivative, followed by single-crystal X-ray diffraction analysis. This will provide the crucial empirical data needed to validate and refine the predictions made in this guide.

  • Co-crystallization Studies: Once a lead compound with promising biological activity is identified, co-crystallization with its target protein will be essential for elucidating the precise binding mode and for guiding further structure-based drug design efforts.

  • Computational Modeling: In parallel with experimental work, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the geometric and electronic properties of this compound derivatives, further informing their design and synthesis.

References

Tautomerism in Substituted 7H-Pyrrolo[2,3-c]pyridazines: A Guide to Synthesis, Characterization, and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-c]pyridazine scaffold, a key 7-deaza-8-azapurine analog, represents a privileged structure in medicinal chemistry. Its biological activity is intimately linked to its three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. The ability of substituted pyrrolopyridazines to exist in multiple, rapidly interconverting isomeric forms (tautomers) presents both a challenge and an opportunity in drug design. Understanding and controlling the dominant tautomeric form is critical for optimizing ligand-receptor interactions, physicochemical properties, and metabolic stability. This guide provides a comprehensive technical overview of the tautomeric phenomena in this heterocyclic system. We will explore the synthetic rationale for accessing key derivatives, detail the analytical methodologies—spectroscopic and computational—required to unambiguously identify and quantify tautomeric populations, and discuss the profound implications of these findings for the development of novel therapeutics.

Introduction: The Strategic Importance of the this compound Core

The pursuit of novel therapeutic agents frequently involves the exploration of heterocyclic scaffolds that can mimic the structure of endogenous nucleobases.[1] The this compound system, an isomer of the well-studied 7-deazapurine core, has emerged as a structure of significant interest.[2] Replacing the N-7 nitrogen of a purine with a carbon atom while retaining a pyridazine ring alters the molecule's hydrogen bonding capacity, dipole moment, and metabolic profile.[3] These modifications can lead to enhanced selectivity, improved pharmacokinetic properties, and novel mechanisms of action.

However, the true complexity of this scaffold lies in its potential for prototropic tautomerism.[4] Substituents, particularly at positions that can participate in proton transfer (e.g., hydroxy, amino, or thione groups), create a dynamic equilibrium between two or more structural isomers.[5] This is not a trivial structural nuance; different tautomers are, for all intents and purposes, different molecules with distinct shapes, hydrogen bonding patterns, and electronic distributions.[6] Consequently, identifying the predominant tautomer in a given environment (in solution, in the solid state, or at a biological target) is a foundational step in any rational drug design campaign.[7][8]

This guide will systematically address the critical aspects of studying tautomerism in this important heterocyclic family.

Potential Tautomeric Equilibria in the Pyrrolopyridazine Scaffold

Prototropic tautomerism in substituted 7H-pyrrolo[2,3-c]pyridazines most commonly involves the migration of a proton between a heteroatom on the ring and an exocyclic heteroatom, accompanied by a shift in double bonds. The primary forms of equilibria encountered are:

  • Lactam-Lactim Tautomerism: Occurs in derivatives bearing a hydroxyl group, which can exist in equilibrium with its keto (lactam) form.

  • Amino-Imino Tautomerism: Found in amino-substituted derivatives, which can isomerize to the corresponding imino form.

  • Thiolactam-Thiolactim Tautomerism: The sulfur analog of the lactam-lactim equilibrium, present in thione-substituted compounds.

The position of this equilibrium is a delicate balance influenced by the intrinsic stability of the tautomers and extrinsic factors such as the solvent, temperature, and pH.[7]

G cluster_0 Lactam-Lactim Tautomerism cluster_1 Amino-Imino Tautomerism Lactam Pyrrolopyridazin-4-one (Lactam Form) Lactim 4-Hydroxypyrrolopyridazine (Lactim Form) Lactam->Lactim H⁺ Shift Amino 4-Aminopyrrolopyridazine (Amino Form) Imino Pyrrolopyridazin-4-imine (Imino Form) Amino->Imino H⁺ Shift

Caption: Key prototropic equilibria in substituted 7H-pyrrolo[2,3-c]pyridazines.

Synthetic Strategies: Accessing the Core and its Derivatives

A robust investigation of tautomerism begins with the synthesis of the target compounds. The choice of synthetic route is critical as it dictates the substitution patterns that will ultimately influence the tautomeric balance. Condensation reactions are a cornerstone of pyridazine synthesis.[9]

A prevalent strategy for constructing the this compound core involves the cyclization of suitably functionalized pyrrole precursors.[10] For example, a 4-aroyl-2,3-dicarbonylpyrrole can undergo condensation with hydrazine or a substituted hydrazine to form the fused pyridazine ring.

Illustrative Synthetic Pathway:

G Pyrrole Substituted 4-Aroyl Pyrrole Vilsmeier Vilsmeier-Haack Reaction Pyrrole->Vilsmeier Dicarbonyl Pyrrolo-2,3-dicarbonyl Intermediate Vilsmeier->Dicarbonyl Condensation Condensation with Hydrazine (R-NHNH₂) Dicarbonyl->Condensation Product Substituted This compound Condensation->Product

Caption: A generalized workflow for synthesizing the pyrrolopyridazine core.

The Vilsmeier-Haack reaction is a powerful tool for introducing the necessary carbonyl functionalities onto the pyrrole ring, setting the stage for the final cyclization.[10] The choice of hydrazine (hydrazine hydrate for an N-unsubstituted pyridazinone, or a substituted hydrazine like phenylhydrazine) allows for modulation of the properties of the final product.

Experimental Characterization of Tautomeric Forms

Determining the predominant tautomer requires a multi-faceted analytical approach. No single technique provides a complete picture; instead, data from several methods must be synthesized to build a conclusive argument.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR is the most powerful technique for studying tautomerism in solution.[11] By comparing the NMR spectra of a potentially tautomeric compound with "fixed" analogues (where the mobile proton is replaced by a non-labile group, like a methyl group), one can make a definitive assignment.[12]

Key NMR Observables:

Tautomeric FormKey ¹H NMR SignalKey ¹³C NMR SignalKey ¹⁵N NMR Signal
Lactam (Keto) Broad singlet for N-H proton (>10 ppm)C=O signal (~160-170 ppm)Signal for sp³-hybridized N
Lactim (Enol) Sharp singlet for O-H proton (variable)C-O signal (~150-160 ppm)Signal for sp²-hybridized N
Amino Singlet for NH₂ protons (~5-8 ppm)C-N signal (~150-155 ppm)Signal for sp²-hybridized N
Imino Singlet for exocyclic N-H proton (>8 ppm)C=N signal (~145-150 ppm)Signal for sp²-hybridized N

Causality in Solvent Choice: The choice of NMR solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred because they can act as hydrogen bond acceptors, helping to resolve labile N-H and O-H protons that might otherwise be broadened or exchange too rapidly in protic solvents.[13] Comparing spectra in solvents of different polarity (e.g., CDCl₃ vs. DMSO-d₆) can also provide insight, as more polar solvents tend to favor the more polar tautomer.[11]

Protocol 1: Determination of Tautomeric Ratio by ¹H NMR
  • Sample Preparation:

    • Accurately weigh ~5 mg of the substituted this compound.

    • Dissolve the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

    • Self-Validation Check: The use of an internal standard (e.g., tetramethylsilane, TMS) is crucial for accurate chemical shift referencing.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Acquire a standard ¹H NMR spectrum. Key parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~4 seconds

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Identify characteristic signals for each tautomer (e.g., the N-H proton of the lactam vs. the C-H proton adjacent to the hydroxyl group of the lactim).

    • Carefully integrate the signals corresponding to each unique tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

    • Trustworthiness Principle: To confirm assignments, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations, for instance, from an N-H proton to the carbonyl carbon, unequivocally confirming a lactam structure.[14]

UV-Vis Spectroscopy

While less definitive than NMR, UV-Vis spectroscopy can provide supporting evidence. The different tautomers possess distinct chromophoric systems, leading to different absorption maxima (λmax).[15] The lactam form, with its cross-conjugated system, often absorbs at a different wavelength than the more linearly conjugated lactim form. By comparing the spectrum of the tautomeric compound to its fixed N-alkyl and O-alkyl derivatives, one can infer the dominant form in solution.[16]

Single-Crystal X-ray Diffraction

X-ray crystallography provides the "gold standard" for structural elucidation, offering an unambiguous snapshot of the molecule's structure in the solid state.[17] It definitively shows the location of protons and the positions of double bonds. While it doesn't provide information about the dynamic equilibrium in solution, it is invaluable for validating the structure of one of the tautomeric forms and serves as a crucial benchmark for computational studies.[18][19]

Computational Chemistry: Predicting Tautomer Stability

Alongside experimental work, computational methods, particularly Density Functional Theory (DFT), are indispensable for understanding tautomerism.[20] These methods allow for the calculation of the relative energies of different tautomers, providing a theoretical prediction of their stability.[21]

Methodological Rationale: The B3LYP functional combined with a sufficiently large basis set (e.g., 6-311++G(d,p)) is a widely used and reliable method for calculating the geometries and relative energies of organic molecules, including tautomers.[22] Calculations are typically performed for isolated molecules (gas phase) and can be extended to include solvent effects using models like the Polarizable Continuum Model (PCM) to better simulate solution-phase behavior.[4]

Workflow for Computational Analysis:

G Input Build Structures of All Possible Tautomers Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify True Minima (No Imaginary Frequencies) Freq->Verify Energy Calculate Relative Energies (ΔE, ΔG) Verify->Energy All real freqs Solvent Include Solvation Model (e.g., PCM) Energy->Solvent Compare Compare with Experimental Data (NMR) Solvent->Compare

Caption: Workflow for DFT analysis of tautomer stability.

The goal is to find the global energy minimum for each tautomer. The calculated difference in Gibbs free energy (ΔG) between tautomers provides a quantitative estimate of their relative populations at equilibrium. A strong correlation between these computational predictions and experimental NMR data provides a high degree of confidence in the tautomer assignment.[23]

Implications for Drug Discovery and Development

The precise tautomeric form of a drug molecule profoundly impacts its biological and pharmaceutical profile.[8][24]

  • Receptor Binding: The hydrogen bond donor/acceptor pattern of a ligand is a primary determinant of its binding to a protein target. The lactam tautomer, for instance, presents an N-H donor and a C=O acceptor, while the lactim tautomer presents an O-H donor and a ring nitrogen acceptor.[3] A change in tautomeric form can completely abolish or significantly alter binding affinity.

  • Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and solubility.[7] The lactam form is typically more polar and may have better aqueous solubility than the corresponding lactim. These properties are critical for absorption, distribution, metabolism, and excretion (ADME).

  • Metabolism: The metabolic fate of a drug can be tautomer-dependent. One tautomer might be susceptible to a specific cytochrome P450 enzyme, while the other is resistant.[8]

Therefore, a thorough understanding of the tautomeric landscape of any this compound-based drug candidate is not an academic exercise but a prerequisite for successful drug development. It informs pharmacophore modeling, guides structure-activity relationship (SAR) studies, and helps predict potential liabilities.

Conclusion

The study of tautomerism in substituted 7H-pyrrolo[2,3-c]pyridazines is a rich and complex field that lies at the intersection of synthetic chemistry, spectroscopy, and computational science. By leveraging a synergistic approach that combines targeted synthesis, rigorous spectroscopic analysis (primarily NMR), and validated computational modeling, researchers can gain definitive insights into the structural preferences of these versatile scaffolds. This fundamental knowledge is critical for translating the potential of the pyrrolopyridazine core into next-generation therapeutics, ensuring that lead compounds are optimized not just for potency, but for the full spectrum of properties required for clinical success.

References

An In-depth Technical Guide to the Electronic Properties of the 7H-Pyrrolo[2,3-c]pyridazine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Heterocyclic Scaffold of Growing Importance

The 7H-pyrrolo[2,3-c]pyridazine ring system, a fused bicyclic heteroaromatic compound, has emerged as a scaffold of significant interest in medicinal chemistry and materials science.[1][2] This core structure is considered a bioisostere of purines and other related heterocycles, allowing for the modulation of biological activity and physicochemical properties in drug design.[1] Its unique arrangement of nitrogen atoms within the fused ring system imparts a distinct set of electronic properties that govern its reactivity, molecular interactions, and spectroscopic behavior. This guide provides a comprehensive overview of these electronic characteristics, offering insights for researchers and professionals engaged in the development of novel therapeutics and functional materials.

The pyridazine (1,2-diazine) core is known for its ability to influence the physicochemical properties of a molecule, often leading to improved aqueous solubility and the potential for forming crystalline salts, which are advantageous in drug development. When fused with a pyrrole ring to form the this compound system, the resulting electronic landscape is a complex interplay between the electron-rich pyrrole moiety and the electron-deficient pyridazine ring. Understanding this interplay is crucial for predicting the molecule's behavior and for designing derivatives with tailored properties.

Molecular Structure and Aromaticity

The this compound molecule consists of a pyrrole ring fused to a pyridazine ring.[3] The planarity of this system is a key feature, suggesting a delocalized π-electron system that contributes to its aromatic character.[4][5]

Key Structural Features:
  • IUPAC Name: this compound[3]

  • Molecular Formula: C₆H₅N₃[3]

  • Molecular Weight: 119.12 g/mol [3]

  • SMILES: C1=CNC2=C1C=CN=N2[3]

The aromaticity of heterocyclic systems like this one is a complex property that is influenced by the number and arrangement of heteroatoms. Computational methods, such as Density Functional Theory (DFT), are powerful tools for quantifying the aromaticity and understanding the electronic structure.[6][7] While specific computational studies on the parent this compound are not widely published, analysis of the constituent rings provides valuable insights. The pyridazine ring itself possesses a degree of aromaticity, though it is less aromatic than benzene due to the presence of the two adjacent nitrogen atoms, which alters the electron distribution.[6] The fusion with the electron-rich pyrrole ring is expected to modulate the overall aromaticity of the bicyclic system.

Electronic Distribution and Reactivity

The electronic nature of the this compound core is characterized by a distinct polarization due to the differing electronegativities of the carbon and nitrogen atoms. This electron distribution is fundamental to its chemical reactivity and its ability to participate in non-covalent interactions, which is critical for its biological activity.

Electron Density and Frontier Molecular Orbitals:

Theoretical studies on related diazines, such as pyridazine, have shown that the introduction of nitrogen atoms into an aromatic ring lowers the energy of the molecular orbitals.[6] In the this compound system, the pyridazine portion acts as an electron-withdrawing group, while the pyrrole portion is electron-donating. This push-pull electronic character influences the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The HOMO is expected to be predominantly localized on the more electron-rich pyrrole ring, making this region susceptible to electrophilic attack.

  • LUMO: Conversely, the LUMO is likely to be concentrated over the electron-deficient pyridazine ring, rendering it the preferred site for nucleophilic attack.

This differential reactivity is a key consideration in the synthetic functionalization of the this compound scaffold. For instance, the development of a preparative scalable approach to 3,5-bifunctional 7H-pyrrolo[2,3-c]pyridazines highlights the ability to selectively introduce functional groups at specific positions on the ring system.[8]

The following workflow illustrates a generalized approach to studying the electronic properties and reactivity of this heterocyclic core.

G cluster_synthesis Synthesis & Derivatization cluster_characterization Characterization cluster_computational Computational Modeling cluster_analysis Property Analysis synthesis Synthesis of This compound Core functionalization Selective Functionalization (e.g., Halogenation, Carbonylation) synthesis->functionalization Varying Reaction Conditions spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis, Fluorescence) functionalization->spectroscopy xray X-ray Crystallography functionalization->xray e_props Electronic Properties (HOMO/LUMO, ESP) spectroscopy->e_props dft DFT Calculations (Geometry Optimization, FMO) aromaticity Aromaticity Indices (NICS, HOMA) dft->aromaticity dft->e_props reactivity Reactivity Prediction (Electrophilic/Nucleophilic Sites) e_props->reactivity

Caption: Workflow for Investigating this compound Properties.

Spectroscopic Properties

The electronic structure of this compound gives rise to characteristic spectroscopic signatures. These are essential for the identification and characterization of the molecule and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the structure of pyrrolo[2,3-c]pyridazine derivatives. The chemical shifts of the protons and carbons are sensitive to the electron density at each position.

  • ¹H NMR: Protons on the pyridazine ring are expected to appear at a lower field (higher ppm) compared to those on the pyrrole ring due to the deshielding effect of the adjacent nitrogen atoms. For example, in some pyridazine derivatives, the pyridazine proton can appear as a singlet at around 6.6-6.8 ppm.[9]

  • ¹³C NMR: Similarly, the carbon atoms of the pyridazine moiety will be deshielded and resonate at a lower field in the ¹³C NMR spectrum compared to the pyrrole carbons.

UV-Visible and Fluorescence Spectroscopy:

The delocalized π-electron system of this compound is responsible for its absorption and emission properties.

  • UV-Visible Absorption: The molecule is expected to exhibit absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions. The exact position and intensity of these bands can be influenced by solvent polarity and substitution on the ring system.

  • Fluorescence: Some pyrrolodiazine derivatives have been shown to be intense blue emitters with high quantum yields.[10] This fluorescence is a result of the rigid, planar structure and the nature of the electronic transitions. The emission properties can be tuned by introducing different functional groups, making these compounds promising candidates for applications in materials science, such as organic light-emitting diodes (OLEDs). Studies on related pyrrolo[2,3-d]pyrimidine derivatives have demonstrated aggregation-induced emission, a phenomenon where fluorescence is enhanced in the aggregated state.[11]

Experimental Protocols

Protocol 1: General Procedure for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecule.[12]

Protocol 2: UV-Visible and Fluorescence Spectroscopic Characterization
  • Solution Preparation: Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile). Create a series of dilutions to determine the optimal concentration for absorbance and fluorescence measurements.

  • UV-Visible Spectroscopy:

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm).

    • Use the pure solvent as a blank.

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λ_max (or a suitable wavelength in the absorption band).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Determine the wavelength of maximum emission.

    • To determine the fluorescence quantum yield, use a well-characterized standard with a known quantum yield and similar absorption/emission properties.[10]

Applications in Drug Development and Materials Science

The unique electronic properties of the this compound core make it a valuable scaffold in several areas of research and development.

Medicinal Chemistry:
  • Bioisosterism: The this compound moiety can act as a bioisostere for other heterocyclic systems found in biologically active molecules.[1] This strategy is used to fine-tune the pharmacological profile of a drug candidate, potentially improving its efficacy, selectivity, or pharmacokinetic properties.[2]

  • Enzyme Inhibition: The ability of the nitrogen atoms to act as hydrogen bond acceptors makes this scaffold suitable for designing enzyme inhibitors that target the active site of proteins. For instance, related pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of focal adhesion kinase (FAK).[13]

  • Antimicrobial Agents: Certain trifluoromethyl-pyrrolo-pyridazine derivatives have demonstrated antibacterial activity, suggesting potential applications in the development of new anti-infective agents.[1][14]

The following diagram illustrates the role of the this compound core as a bioisosteric replacement in drug design.

G cluster_lead Lead Compound cluster_bioisostere Bioisosteric Replacement cluster_properties Modified Properties lead Original Scaffold (e.g., Purine) pyrrolo_pyridazine This compound Core lead->pyrrolo_pyridazine Bioisosteric Substitution improved_props Enhanced Biological Activity Improved Physicochemical Properties Altered Metabolism pyrrolo_pyridazine->improved_props

Caption: Bioisosteric Replacement Strategy in Drug Design.

Materials Science:

The fluorescence properties of certain this compound derivatives make them attractive for applications in optoelectronics.[10] The ability to tune the emission wavelength and quantum yield through chemical modification opens up possibilities for their use as emitters in OLEDs, fluorescent probes, and sensors.

Conclusion

The this compound ring system possesses a rich and tunable electronic landscape that is ripe for exploration. Its combination of an electron-rich pyrrole ring and an electron-deficient pyridazine ring creates a scaffold with distinct reactivity and spectroscopic properties. While much of the existing research has focused on the synthesis and biological evaluation of complex derivatives, a deeper understanding of the fundamental electronic properties of the parent core is essential for its rational application in drug discovery and materials science. Further computational and experimental studies focused specifically on the this compound system will undoubtedly unlock its full potential.

References

An In-Depth Technical Guide to the Historical Synthesis of 7H-Pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on the Evolution of a Privileged Heterocyclic Core

For researchers, scientists, and professionals in drug development, the 7H-pyrrolo[2,3-c]pyridazine scaffold represents a significant, albeit historically less explored, member of the diazaindole family. Its structural resemblance to purines and other biologically vital heterocycles has earmarked it as a "privileged" core structure in medicinal chemistry. This guide provides an in-depth exploration of the synthetic strategies that have evolved to construct this unique bicyclic system, from inferred classical approaches to modern, streamlined methodologies.

The this compound Core: A Structure of Interest

The fusion of a pyrrole ring with a pyridazine ring gives rise to several isomers, each with distinct electronic and steric properties. The this compound, also known as 2,6-diazaindole or 6-azaindazole, is of particular interest due to the arrangement of its nitrogen atoms, which can act as key hydrogen bond donors and acceptors. This arrangement is crucial for molecular recognition in biological systems, making its derivatives promising candidates for various therapeutic targets.

Part 1: Classical Approaches - Building from the Pyridazine Ring

While a singular, seminal publication detailing the first synthesis of the unsubstituted this compound remains elusive in readily available literature, the foundational principles of heterocyclic chemistry from the mid-20th century allow us to infer the most probable early synthetic routes. These classical methods typically involve the construction of the pyrrole ring onto a pre-existing, appropriately substituted pyridazine core.

The Inferred "Paal-Knorr" Type Cyclization Strategy

A logical and historically significant approach to forming a pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine. In the context of this compound, a plausible strategy would involve a substituted pyridazine bearing functional groups that can be converted into a 1,4-dicarbonyl equivalent.

A key precursor for such a synthesis would be a 3,4-disubstituted pyridazine. For instance, a pyridazine with adjacent methyl and acyl groups could be elaborated into the necessary 1,4-dicarbonyl precursor for the final ring closure.

Conceptual Historical Synthesis Workflow:

G cluster_0 Pyridazine Core Functionalization cluster_1 Pyrrole Ring Formation A Substituted Pyridazine B Introduction of Side Chains at C3 and C4 A->B Multi-step elaboration C Formation of 1,4-Dicarbonyl Precursor B->C Oxidation/Functional Group Interconversion D Intramolecular Cyclization C->D Ammonia/Amine Source E This compound D->E Aromatization

Caption: Inferred classical synthesis of this compound.

This approach, while logical, often suffers from harsh reaction conditions, low yields, and limited availability of the starting substituted pyridazines.

Part 2: Building from the Pyrrole Ring - A Vilsmeier-Haack Approach

An alternative classical strategy involves constructing the pyridazine ring onto a pre-existing pyrrole. A notable method for synthesizing the isomeric pyrrolo[2,3-d]pyridazines involves the Vilsmeier-Haack reaction on 4-aroylpyrroles to introduce adjacent carbonyl functionalities, followed by condensation with hydrazine.[1] This provides a robust template for a plausible synthesis of the [2,3-c] isomer.

Key Causality in Experimental Choices:

  • Starting Material: A 3,4-disubstituted pyrrole is required. A 3-aroyl-4-formylpyrrole would be an ideal starting point.

  • Vilsmeier-Haack Reaction: This reaction is a classic and effective method for formylating electron-rich aromatic rings like pyrroles, setting the stage for the introduction of the second carbonyl group.

  • Condensation with Hydrazine: Hydrazine hydrate is the quintessential reagent for forming a pyridazine ring from a 1,4-dicarbonyl system. The reaction proceeds via a double condensation to form a dihydropyridazine, which then aromatizes.

Experimental Protocol: Synthesis of a Substituted this compound from a 3,4-Dicarbonylpyrrole (Adapted from a similar synthesis of a pyrrolo[2,3-d]pyridazine[1])

  • To a solution of the 3-aroyl-4-formylpyrrole (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • The resulting precipitate is collected by filtration and washed with cold ethanol.

  • The solid is then dried under vacuum to yield the desired substituted this compound.

Reaction Scheme:

G A 3-Aroyl-4-formylpyrrole C Substituted this compound A->C Condensation B Hydrazine Hydrate (NH2NH2·H2O) B->C

Caption: Synthesis via condensation of a dicarbonylpyrrole with hydrazine.

Part 3: Modern Synthetic Developments - Tandem Reactions

More contemporary approaches to the this compound core and its derivatives often employ more sophisticated and efficient reaction cascades. A notable example is the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines via a catalyst-free tandem hydroamination-aromatic substitution.

This strategy showcases a significant evolution in synthetic efficiency, allowing for the construction of complex molecules in fewer steps and under milder conditions.

Key Features of the Modern Approach:

  • Convergent Synthesis: This method brings together two key fragments late in the synthesis, allowing for greater diversity in the final products.

  • Tandem Reaction: The hydroamination of the vinyl group and the subsequent intramolecular nucleophilic aromatic substitution occur in a single pot, simplifying the experimental procedure.

  • Catalyst-Free: The reaction proceeds without the need for a metal catalyst, which is advantageous for pharmaceutical synthesis as it avoids potential metal contamination of the final product.

Experimental Protocol: Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines

  • A solution of 3,6-dichloro-4-vinylpyridazine (1.0 eq), a primary amine (1.5 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) in a suitable solvent like 1,4-dioxane is prepared.

  • The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for several hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.

Reaction Workflow:

G A 3,6-Dichloro-4-vinylpyridazine C Hydroamination of Vinyl Group A->C B Primary Amine (R-NH2) B->C D Intramolecular Nucleophilic Aromatic Substitution C->D Tandem Process E Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine D->E

Caption: Modern tandem synthesis of dihydro-7H-pyrrolo[2,3-c]pyridazines.

Data Summary: A Comparison of Approaches

Synthetic StrategyStarting MaterialsKey Transformation(s)AdvantagesDisadvantages
Inferred Classical (from Pyridazine) Substituted PyridazinesPyrrole ring formation (e.g., Paal-Knorr)Follows classical heterocyclic synthesis logicHarsh conditions, low yields, limited starting material availability
Classical (from Pyrrole) Substituted PyrrolesPyridazine ring formation (e.g., Vilsmeier-Haack followed by condensation)Utilizes well-established named reactionsRequires multi-step synthesis of the pyrrole precursor
Modern Tandem Approach Dichlorovinylpyridazine, Primary AminesHydroamination, Intramolecular SNArHigh efficiency, catalyst-free, convergent, milder conditionsYields a dihydrogenated core requiring subsequent aromatization

Conclusion and Future Outlook

The synthesis of the this compound core has evolved from inferred classical methods, likely involving the step-wise construction of one ring onto the other, to more elegant and efficient modern tandem reactions. While the historical record for the parent compound's first synthesis is not as clear-cut as for other heterocycles, the principles of synthetic organic chemistry provide a strong foundation for understanding how early chemists would have approached this target.

For contemporary researchers, the development of catalyst-free, convergent strategies opens up new avenues for creating diverse libraries of this compound derivatives for biological screening. The ongoing interest in kinase inhibitors and other targeted therapies will undoubtedly continue to fuel innovation in the synthesis of this and other privileged heterocyclic scaffolds. The ability to understand and apply both classical and modern synthetic approaches provides a powerful toolkit for the medicinal chemist in the quest for novel therapeutics.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 7H-Pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Heterocyclic Core with Therapeutic Promise

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that can serve as scaffolds for drug discovery is paramount. The 7H-pyrrolo[2,3-c]pyridazine core, a unique bicyclic heteroaromatic system, represents a compelling and relatively underexplored framework. As a member of the azaindole family, it is a bioisostere of purines and indoles, suggesting a high potential for interaction with a wide array of biological targets. This guide provides an in-depth exploration of the discovery, initial characterization, and synthetic methodologies for this intriguing heterocyclic system, tailored for researchers and professionals in drug development.

The fusion of a pyrrole ring with a pyridazine ring creates a unique electronic and steric environment. The pyridazine moiety, with its two adjacent nitrogen atoms, imparts distinct hydrogen bonding capabilities and dipole moment compared to other azaindole isomers. This structural nuance is critical, as it governs the molecule's interaction with protein binding sites, offering opportunities for developing highly selective and potent therapeutic agents. The pyrrolo[2,3-c]pyridazine scaffold has been investigated for its potential in developing inhibitors for various kinases, highlighting its relevance in oncology and immunology research.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of the this compound core is essential for its application in drug design and development. The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₅N₃PubChem[1]
Molecular Weight 119.12 g/mol PubChem[1]
CAS Number 16767-40-1PubChem[1]
Predicted pKa 9.87 ± 0.50Guidechem[2]
Predicted XLogP3 0.3PubChem[1]

Note: Some of the properties listed are computationally predicted and may vary from experimentally determined values.

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrrole and pyridazine rings. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons would exhibit characteristic coupling patterns (doublets, triplets, or doublets of doublets) depending on their positions and adjacencies. For instance, in related pyridazinone derivatives, the protons on the pyridazine core appear as doublets with a coupling constant of around 9.6 Hz.[3]

  • ¹³C NMR: The carbon NMR spectrum would provide key information on the electronic environment of each carbon atom in the bicyclic system. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms. In related pyrrolo[1,2-b]pyridazine derivatives, the carbonyl carbons of the pyridazine moiety appear between δ 159.7–160.1 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and its derivatives. The predicted monoisotopic mass is 119.048347172 Da.[1] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Synthetic Strategies: Building the this compound Core

The synthesis of the this compound scaffold can be approached through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyridazine core or vice-versa. While the seminal publication detailing the first synthesis of the parent compound remains elusive in the conducted searches, modern synthetic methods for its derivatives provide valuable insights.

A preparative and scalable approach to 3,5-bifunctional 7H-pyrrolo[2,3-c]pyridazines has been developed, highlighting the utility of these intermediates for further chemical exploration. This methodology allows for the introduction of diverse functionalities, such as bromo, iodo, carboxylic acid, formyl, sulfonyl chloride, and amino groups on the pyrrole ring, with an active chlorine atom on the pyridazine moiety, making them versatile building blocks for medicinal chemistry.

One general and powerful strategy for the synthesis of pyrrolopyridazines involves the condensation of a suitably substituted pyrrole precursor with a hydrazine derivative. For example, a synthetic route starting from 4-aroyl pyrroles has been described to produce pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines.[4][5] This approach involves a Vilsmeier-Haack reaction to generate pyrrolo-2,3-dicarbonyl intermediates, which then undergo condensation with hydrazines.[4][5]

Below is a generalized workflow illustrating a plausible synthetic approach based on the condensation of a dicarbonyl pyrrole with hydrazine.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis A This compound B Pyrrole-fused Pyridazine Ring A->B Disconnect C Dicarbonyl Pyrrole Precursor + Hydrazine B->C Condensation D Substituted Pyrrole E Vilsmeier-Haack Reaction (e.g., POCl₃, DMF) D->E F Pyrrole-2,3-dicarbaldehyde E->F G Condensation with Hydrazine (e.g., N₂H₄·H₂O) F->G H This compound G->H

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis of a Substituted this compound Derivative

The following is a representative, though generalized, protocol for the synthesis of a substituted this compound derivative, based on established methodologies for related heterocyclic systems. This protocol is for illustrative purposes and would require optimization for specific substrates.

Step 1: Vilsmeier-Haack Formylation of a 4-Substituted Pyrrole

  • To a solution of the 4-substituted pyrrole in anhydrous 1,2-dichloroethane, add phosphorus oxychloride (POCl₃) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, add N,N-dimethylformamide (DMF) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding pyrrole-2,3-dicarbaldehyde.

Step 2: Condensation with Hydrazine

  • Dissolve the pyrrole-2,3-dicarbaldehyde in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (N₂H₄·H₂O) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.

Initial Biological Evaluation and Therapeutic Potential

The this compound scaffold is of significant interest to the drug discovery community due to its structural similarity to purines, which are key components of nucleic acids and signaling molecules like ATP. This resemblance allows pyrrolopyridazine derivatives to act as competitive inhibitors of enzymes that utilize these natural substrates, particularly kinases.

Derivatives of the closely related pyrrolopyridazine and pyrrolopyrimidine cores have demonstrated potent inhibitory activity against a range of kinases, including:

  • HER-2 Tyrosine Kinase: Novel pyrrolopyridazine derivatives have been identified as selective inhibitors of HER-2 kinase with IC₅₀ values in the low nanomolar range, indicating their potential as anti-cancer agents.

  • Focal Adhesion Kinase (FAK): 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as potent FAK inhibitors, which are promising for the treatment of various tumor types.[5]

  • STAT6: 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of STAT6, a key transcription factor in the interleukin-4 (IL-4) signaling pathway, suggesting their potential for treating allergic conditions like asthma.[6]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by this compound Derivative Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Blocked Signaling Blocked ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase Competitive Binding to ATP Pocket

Caption: Mechanism of kinase inhibition by this compound derivatives.

Conclusion and Future Directions

The this compound core represents a valuable and promising scaffold for the development of novel therapeutics. Its unique structural and electronic properties, combined with its bioisosteric relationship to endogenous purines, make it an attractive starting point for the design of potent and selective enzyme inhibitors. While the historical details of its initial discovery require further elucidation, modern synthetic methodologies have provided a clear path for the generation of diverse libraries of this compound derivatives.

Future research in this area should focus on:

  • Uncovering the seminal synthesis: A deep dive into historical chemical literature may yet reveal the original discovery of this compound, providing valuable context and potentially simpler synthetic routes.

  • Expanding the synthetic toolkit: The development of novel and efficient synthetic strategies to access a wider range of substituted 7H-pyrrolo[2,3-c]pyridazines will be crucial for exploring the structure-activity relationships (SAR) around this core.

  • Broadening the biological screening: While kinase inhibition is a promising area, the potential of this scaffold against other target classes, such as G-protein coupled receptors (GPCRs) and ion channels, should be systematically investigated.

  • In-depth physicochemical characterization: Experimental determination of properties such as solubility, pKa, and metabolic stability for the parent core and key derivatives will be essential for guiding drug design efforts.

References

An In-depth Technical Guide to the Solubility and Stability of 7H-Pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7H-pyrrolo[2,3-c]pyridazine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines, making it a valuable core for developing kinase inhibitors and other therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility in various organic solvents and stability under stress conditions, is paramount for its effective use in drug development pipelines—from synthesis and purification to formulation and long-term storage. This guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.

Introduction to this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₆H₅N₃ and a molecular weight of approximately 119.12 g/mol .[1] Its structure, featuring a fusion of a pyrrole and a pyridazine ring, makes it a "7-deazapurine" analog. This structural motif is prevalent in molecules designed to interact with ATP-binding sites in various enzymes. The nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, while the N-H group in the pyrrole ring can serve as a hydrogen bond donor, features that govern its interaction with solvents and its susceptibility to degradation.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₅N₃PubChem[1]
Molecular Weight 119.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 16767-40-1PubChem[1]
Topological Polar Surface Area 41.6 ŲPubChem[1]

Understanding these fundamental properties is the first step in predicting the compound's behavior in different solvent systems and under various environmental stressors.

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The this compound core possesses both polar (N-H, C=N) and non-polar (C-H, C-C) features, suggesting it will exhibit a range of solubilities in different organic solvents.

Factors Influencing Solubility:

  • Polarity: The presence of three nitrogen atoms and an N-H bond imparts significant polarity. Therefore, it is expected to be more soluble in polar solvents (e.g., DMSO, DMF, alcohols) than in non-polar hydrocarbon solvents (e.g., hexane, toluene).

  • Hydrogen Bonding: The ability to both donate (N-H) and accept (pyridazine nitrogens) hydrogen bonds is a critical determinant of its solubility in protic solvents like ethanol and methanol.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. Strong intermolecular interactions (like hydrogen bonding) in the solid state can lead to lower solubility.

  • pH and pKa: As a nitrogen-containing heterocycle, the basicity of the pyridazine nitrogens will influence solubility in acidic media. Protonation can lead to salt formation, which typically enhances aqueous solubility.[3][4] While this guide focuses on organic solvents, residual water or acidic/basic conditions can significantly impact solubility.

Experimental Determination of Solubility

In drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later development stages.[5][6][7][8][9]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous or organic solvent, followed by a short incubation period.[5][9] It is a measure of how readily a compound precipitates from a supersaturated solution.

Experimental Workflow: Kinetic Solubility

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_stock Add Stock Solution to Solvents (e.g., 2 µL into 198 µL) prep_stock->add_stock prep_plate Dispense Solvents into 96-well Plate prep_plate->add_stock incubate Incubate (e.g., 2h) at Room Temperature with Shaking add_stock->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Concentration in Filtrate via HPLC-UV or LC-MS/MS filter->quantify calculate Calculate Kinetic Solubility (µM or µg/mL) quantify->calculate

Caption: Workflow for determining kinetic solubility.

Protocol: High-Throughput Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Solvent Plate Preparation: In a 96-well plate, dispense 198 µL of each test organic solvent into separate wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well containing the test solvents. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the contents of each well through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.

  • Analysis: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a calibration curve.[5]

  • Calculation: The measured concentration is the kinetic solubility in that specific solvent.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the saturation concentration of a compound in a solvent when the solid and solution phases are at equilibrium.[6][8] The "shake-flask" method is the gold standard for this determination.

Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis add_solid Add Excess Solid Compound to Test Solvent in a Vial equilibrate Agitate (Shake/Stir) at Constant Temperature (e.g., 24-48h) add_solid->equilibrate sample Withdraw Aliquot at Time Points (e.g., 24h, 48h) equilibrate->sample separate Centrifuge and/or Filter to Remove Undissolved Solid sample->separate quantify Quantify Concentration in Supernatant via HPLC-UV separate->quantify confirm Confirm Equilibrium (Concentration is Constant over Time) quantify->confirm

Caption: Workflow for the shake-flask method.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired organic solvent in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling: After the initial equilibration period (e.g., 24 hours), stop agitation and allow the solid to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot and/or filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

  • Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method.

  • Confirmation of Equilibrium: Repeat steps 3-5 at a later time point (e.g., 48 hours). Equilibrium is confirmed if the measured concentrations at the two time points are consistent (e.g., within 5% of each other).

Illustrative Solubility Data Table (Hypothetical):

SolventDielectric ConstantPolarity TypePredicted Solubility Rank
Hexane 1.88Non-polarVery Low
Toluene 2.38Non-polar, AromaticLow
Dichloromethane 9.08Polar AproticModerate
Ethyl Acetate 6.02Polar AproticModerate
Acetone 21Polar AproticHigh
Acetonitrile 37.5Polar AproticHigh
Isopropanol 19.9Polar ProticHigh
Ethanol 24.5Polar ProticVery High
Methanol 32.7Polar ProticVery High
DMF 38.3Polar AproticVery High
DMSO 46.7Polar AproticVery High

Note: This table provides a predicted ranking based on general chemical principles. Actual experimental values are required for confirmation.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical process to identify the likely degradation products of a drug substance, which helps in establishing its intrinsic stability and developing stability-indicating analytical methods.[10][11] The ICH Q1A(R2) guideline recommends exposing the compound to stress conditions including acid, base, oxidation, heat, and light.[12][13]

Potential Degradation Pathways for N-Heterocycles:

  • Hydrolysis: While generally stable, extreme pH conditions could potentially lead to ring-opening, though this is less common for aromatic pyrrole systems.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation.[14] N-oxides can also form at the pyridazine nitrogen atoms.

  • Photolysis: Exposure to UV light can induce photochemical reactions, leading to dimerization, oxidation, or rearrangement.

Experimental Workflow: Forced Degradation Study

G cluster_prep Preparation cluster_exec Stress Application cluster_analysis Analysis prep_sol Prepare Compound Solution (e.g., 1 mg/mL in Acetonitrile:Water) stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_sol->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_sol->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) prep_sol->stress_ox stress_therm Thermal (Solid & Solution) (e.g., 80°C) prep_sol->stress_therm stress_photo Photolytic (ICH Q1B Light Exposure) prep_sol->stress_photo prep_stress Prepare Stress Agents (HCl, NaOH, H₂O₂, etc.) prep_stress->stress_acid prep_stress->stress_base prep_stress->stress_ox sample Withdraw Samples at Time Points & Quench stress_acid->sample stress_base->sample stress_ox->sample stress_therm->sample stress_photo->sample analyze Analyze by Stability-Indicating HPLC-UV/DAD Method sample->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify

Caption: General workflow for a forced degradation study.

Protocol: Forced Degradation of this compound

The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants without completely consuming the parent compound.[12]

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and water (50:50 v/v).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C. Withdraw samples at various time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80 °C.

    • Solid: Place the solid compound in an oven at 80 °C.

    • Sample at various time points. For the solid, dissolve a weighed amount in the diluent before analysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[10] Analyze the samples alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the UV maxima of new peaks. LC-MS analysis should be used to obtain mass information on the degradation products to aid in their identification.

Data Presentation: Forced Degradation Summary

Stress ConditionDuration/Temp% Assay of Parent% DegradationNo. of Degradants
Control (Unstressed) N/A100.00.00
0.1 M HCl 24h / 60°CValueValueValue
0.1 M NaOH 24h / 60°CValueValueValue
3% H₂O₂ 8h / RTValueValueValue
Thermal (Solid) 7 days / 80°CValueValueValue
Photolytic (Solution) ICH Q1BValueValueValue

Note: This table should be populated with experimental data. "Value" indicates where results would be recorded.

Conclusion

The solubility and stability of this compound are critical parameters that dictate its viability as a drug candidate. This guide has outlined the theoretical principles and provided detailed, actionable protocols for the experimental determination of these properties. By systematically evaluating both kinetic and thermodynamic solubility in a range of organic solvents, researchers can make informed decisions during synthesis, purification, and early formulation. Furthermore, rigorous forced degradation studies are essential for understanding the compound's intrinsic stability, identifying potential degradants, and developing robust, stability-indicating analytical methods. Adherence to these scientific principles and experimental designs will ensure the generation of high-quality, reliable data, thereby accelerating the journey of promising this compound-based compounds from the laboratory to the clinic.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 7H-Pyrrolo[2,3-c]pyridazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, governing a vast array of processes including cell growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the search for novel scaffolds with improved potency, selectivity, and pharmacological properties is a continuous endeavor.

The 7H-pyrrolo[2,3-c]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry. It can be considered a bioisostere of purine, the core of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding site of kinases. This guide provides a comprehensive overview of the synthesis, purification, and biological evaluation of this compound derivatives, offering researchers a detailed roadmap from chemical synthesis to cellular activity assessment.

Part 1: Chemical Synthesis of the this compound Scaffold

The synthetic strategy for this class of compounds is modular, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR). A common approach involves the initial construction of a core intermediate, which is then elaborated through cross-coupling reactions.

Diagram: General Synthetic Workflow

Synthetic_Workflow A Starting Materials (e.g., Maleic Anhydride) B Synthesis of 3,6-Dichloropyridazine A->B Halogenation C Construction of This compound Core B->C Cyclization D Suzuki-Miyaura Cross-Coupling C->D Functionalization E Final Derivative D->E F Purification & Characterization E->F

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of the Key Intermediate: 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine is a crucial first step, providing the pyridazine core for subsequent annulation. Several methods exist, with a common route starting from maleic anhydride.

Rationale: This two-step protocol first forms the stable pyridazine-3,6-diol ring, which is then halogenated. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent, effectively converting the diol to the dichloro derivative.[1][2]

Step-by-Step Methodology:

  • Synthesis of Pyridazine-3,6-diol:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (e.g., 72.5 mL, 80%)[3].

    • Carefully add 30% hydrochloric acid (120 mL) dropwise while stirring in an ice bath.

    • Add maleic anhydride (98 g, 1 mol) portion-wise to the stirred solution[3].

    • After the addition is complete, heat the mixture to reflux at 110°C for 3-4 hours[3].

    • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield pyridazine-3,6-diol.

  • Chlorination to 3,6-Dichloropyridazine:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

    • To a round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (e.g., 125 g, 1.115 mol)[2].

    • Slowly add phosphorus oxychloride (POCl₃, e.g., 520 mL, 5.576 mol) at room temperature[2].

    • Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight)[2].

    • After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or by adjusting the pH to ~8 with ammonia water[3].

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,6-dichloropyridazine.

    • The crude product can be purified by recrystallization from a suitable solvent like n-hexane to yield white crystals[3].

Protocol 2: Elaboration via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and powerful tool for forming carbon-carbon bonds, making it ideal for introducing aryl or heteroaryl substituents onto the pyridazine core.[4][5]

Rationale: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with a halide.[4] It is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids, allowing for extensive diversification.[4][5]

General Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the 6-chloro-substituted this compound intermediate (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 mmol) or potassium carbonate (K₂CO₃).

    • Add a palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[4].

    • Add a solvent system, often a mixture of an organic solvent and water, such as 1,4-dioxane/water or dimethoxyethane (DME)/ethanol/water[4][6].

  • Reaction Execution:

    • De-gas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Heat the mixture to a temperature of 80-100°C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-48 hours[4].

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate, chloroform)[4].

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the desired derivative.

Part 2: Biological Evaluation of Kinase Inhibitory Activity

Once synthesized and purified, the derivatives must be evaluated for their ability to inhibit the activity of target kinases. This is typically a multi-stage process, starting with in vitro biochemical assays and progressing to cell-based assays.

Diagram: Biological Evaluation Workflow

Biological_Evaluation A Synthesized Compound Library B In Vitro Kinase Assay A->B Primary Screen C Determine IC₅₀ Values B->C Dose-Response D Cell-Based Assay C->D Select Hits F SAR Analysis & Lead Optimization C->F E Assess Cellular Potency & Effects D->E E->F

Caption: A typical workflow for evaluating the biological activity of kinase inhibitors.

Protocol 3: In Vitro Kinase Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Rationale: In vitro assays provide a clean, direct measure of enzyme inhibition without the complexities of a cellular environment.[7][8] They are essential for initial screening and for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. Various detection methods can be used, including radiolabeling or fluorescence/luminescence-based readouts.[9]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[7][8].

    • Kinase Solution: Dilute the purified recombinant kinase enzyme to the desired working concentration (e.g., 5-50 nM) in kinase buffer[7].

    • Substrate Solution: Prepare the kinase substrate (a specific protein or peptide) in the kinase buffer.

    • ATP Solution: Prepare a solution of ATP in kinase buffer. For IC₅₀ determination, this is often kept at or near the Michaelis-Menten constant (Km) for the specific kinase.

    • Inhibitor Solutions: Prepare a serial dilution of the test compounds in DMSO, then dilute further into the kinase buffer.

  • Assay Procedure (96- or 384-well plate format):

    • Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the kinase solution (e.g., 10 µL) to all wells except the negative controls and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a master mix of the substrate and ATP (e.g., 10 µL) to all wells[7].

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA solution or denaturing buffer).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for ³²P-ATP, or an antibody-based method like ELISA or AlphaLISA)[9][10].

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Kinase Activity Assay

Cell-based assays are crucial for confirming that an inhibitor is active in a physiological context, where it must cross the cell membrane and engage its target amidst cellular complexity.[11][12]

Rationale: These assays provide more biologically relevant data than in vitro assays by assessing a compound's effects on kinase activity within living cells.[11][13] Common readouts include measuring the phosphorylation of a downstream substrate or assessing the impact on cell viability or proliferation.[10][14]

Step-by-Step Methodology (Phosphorylation Readout):

  • Cell Culture and Seeding:

    • Culture a cancer cell line known to depend on the target kinase (e.g., U-87MG or MDA-MB-231 for FAK inhibitors)[15].

    • Seed the cells into a multi-well plate (e.g., 96-well) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for a specific duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Remove the media and wash the cells with cold phosphate-buffered saline (PBS).

    • Add a lysis buffer containing protease and phosphatase inhibitors to each well to extract cellular proteins.

    • Incubate on ice to ensure complete lysis.

  • Detection of Phosphorylation:

    • Quantify the level of phosphorylation of the kinase's downstream substrate in the cell lysates. This is commonly done using methods like:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.

      • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

      • Meso Scale Discovery (MSD): An electrochemiluminescence-based platform that provides high sensitivity and throughput for detecting phosphoproteins[14].

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal or a housekeeping protein (e.g., actin).

    • Calculate the percent inhibition of phosphorylation at each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the data as described for the in vitro assay.

Part 3: Data Presentation and Interpretation

Systematic data organization is key to understanding the SAR and selecting promising compounds for further development.

Table 1: Example Synthesis and Biological Data
Compound IDR¹ GroupYield (%)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
PYR-01 Phenyl65150>10,0005.2
PYR-02 4-Fluorophenyl72458,5001.8
PYR-03 3-Aminophenyl58122,3000.4
PYR-04 Thiophen-2-yl6888>10,0003.1

This is hypothetical data for illustrative purposes.

Interpreting the Data

The data in Table 1 can guide the next steps in drug development. For instance, the addition of a 4-fluoro group (PYR-02) improved potency over the unsubstituted phenyl ring (PYR-01). The most significant leap in potency and selectivity came from the 3-aminophenyl substitution (PYR-03), which also translated to the best cellular activity. This suggests that a hydrogen bond donor at the meta position of the R¹ group is crucial for potent inhibition. This iterative process of synthesis, testing, and analysis is central to medicinal chemistry.[16]

Diagram: Kinase Signaling Pathway and Inhibition

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A (Target) Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate KinaseB->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound Derivative Inhibitor->KinaseA INHIBITS Signal Signal Signal->Receptor

Caption: Inhibition of a signaling cascade by a this compound derivative.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The synthetic routes are robust and amenable to diversification, particularly through modern cross-coupling techniques. A systematic biological evaluation, progressing from direct enzymatic assays to more complex cell-based models, is essential for identifying compounds with genuine therapeutic potential. The protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to explore this important class of molecules in the ongoing effort to develop next-generation targeted therapies.

References

Application Note: A Researcher's Guide to the Functionalization of the 7H-Pyrrolo[2,3-c]pyridazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-c]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties and structural resemblance to purine bases make it a versatile building block for the development of novel therapeutic agents targeting a range of biological targets, including kinases and other enzymes. The strategic functionalization of this core is paramount to modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This application note provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the key methodologies for the functionalization of the this compound core. We will delve into the rationale behind experimental choices, providing field-proven insights to ensure reproducible and efficient synthetic outcomes.

Strategic Considerations for Functionalization

The this compound core presents multiple sites for functionalization, each with distinct reactivity. Understanding the electronic nature of the bicyclic system is crucial for predicting regioselectivity. The pyrrole ring is generally more electron-rich and susceptible to electrophilic attack, while the pyridazine ring, being electron-deficient, is more prone to nucleophilic substitution, especially when activated with a leaving group.

I. N-Alkylation of the Pyrrole Moiety

Direct N-alkylation of the pyrrole nitrogen (N7) is a fundamental step in diversifying the scaffold and is often a prerequisite for subsequent reactions. The choice of base and solvent is critical to achieve high regioselectivity and yield.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of the this compound core using a strong base and an alkyl halide.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material. The choice of solvent can influence reactivity and solubility.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 equiv) portion-wise. The use of a slight excess of base ensures complete deprotonation. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (hydrogen gas evolution) should be observed.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents quenching of the strongly basic sodium hydride by atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water will react with sodium hydride, rendering it inactive.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen to form the corresponding anion, which is a potent nucleophile.

  • 0 °C Reaction Temperature: The initial deprotonation and addition of the alkyl halide are performed at a reduced temperature to control the reaction rate and minimize potential side reactions.

Visualization of N-Alkylation Workflow

N_Alkylation_Workflow Start Start: this compound Dissolve Dissolve in anhydrous DMF/THF Start->Dissolve Deprotonate Add NaH at 0°C Dissolve->Deprotonate Alkylate Add Alkyl Halide at 0°C Deprotonate->Alkylate Warm_Stir Warm to RT, Stir 2-16h Alkylate->Warm_Stir Quench Quench with sat. aq. NH4Cl Warm_Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Purify via Chromatography Extract->Purify End End: N-alkylated product Purify->End

Caption: Workflow for the N-alkylation of this compound.

II. C-Halogenation of the Pyrrolo[2,3-c]pyridazine Core

Halogenation of the pyrrolo[2,3-c]pyridazine core introduces a versatile handle for subsequent cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions and the specific halogenating agent used. The electron-rich pyrrole ring is the more likely site for electrophilic halogenation.

Protocol 2: Electrophilic Bromination at C3

This protocol details the regioselective bromination of the this compound core at the C3 position of the pyrrole ring.

Materials:

  • N-protected this compound (e.g., N-tosyl or N-SEM protected)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dissolve the N-protected this compound (1.0 equiv) in anhydrous DCM or MeCN in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (1.05 equiv) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to destroy any excess bromine.

  • Extraction and Washing: Extract the aqueous layer with DCM. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the C3-brominated product.

Causality Behind Experimental Choices:

  • N-Protection: Protection of the pyrrole nitrogen is often necessary to prevent side reactions and to modulate the electronic properties of the ring system, thereby influencing regioselectivity.

  • N-Bromosuccinimide (NBS): A mild and convenient source of electrophilic bromine, which allows for controlled monobromination.

  • Low Temperature: Performing the reaction at 0 °C enhances the regioselectivity for the more nucleophilic C3 position and minimizes over-halogenation.

Visualization of C-Halogenation Reaction

C_Halogenation reactant N-Protected This compound product 3-Bromo-N-Protected This compound reactant->product NBS, DCM, 0°C

Caption: Electrophilic bromination of the pyrrolopyridazine core.

III. Palladium-Catalyzed Cross-Coupling Reactions

The halogenated pyrrolo[2,3-c]pyridazines are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is a powerful strategy for introducing a wide range of substituents.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a C3-bromo-pyrrolo[2,3-c]pyridazine with a boronic acid.

Materials:

  • C3-bromo-N-protected-7H-pyrrolo[2,3-c]pyridazine

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, DME)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube, add the C3-bromo-pyrrolo[2,3-c]pyridazine (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired C3-arylated product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for efficient catalytic turnover. Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and offer good reactivity for a range of substrates.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Degassed Solvents: Oxygen can oxidize the Pd(0) active species, leading to catalyst deactivation. Degassing the solvents is essential for reproducible results.

Data Summary for Functionalization Reactions
Reaction TypePositionKey ReagentsTypical Yields (%)Reference
N-AlkylationN7NaH, Alkyl halide60-95%[1]
C-BrominationC3NBS70-90%[2]
Suzuki CouplingC3Arylboronic acid, Pd(PPh₃)₄, K₂CO₃50-85%[3]

IV. Conclusion

The functionalization of the this compound core is a rich and diverse area of synthetic chemistry with profound implications for drug discovery. The protocols outlined in this application note provide a robust starting point for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles of reactivity and carefully selecting reaction conditions, a wide array of novel derivatives can be efficiently synthesized for biological evaluation.

References

The Ascendant Role of 7H-Pyrrolo[2,3-c]pyridazine Analogs in Oncology: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discoverer

In the intricate tapestry of anti-cancer drug discovery, the relentless pursuit of novel scaffolds that offer both potency and selectivity is paramount. Among the burgeoning classes of heterocyclic compounds, the 7H-pyrrolo[2,3-c]pyridazine core has emerged as a privileged structure. Its unique arrangement of nitrogen atoms distinguishes it from the more extensively studied pyrrolo[2,3-d]pyrimidines, offering a fresh vector for medicinal chemists to exploit in the design of next-generation oncology therapeutics. This guide is crafted for the discerning researcher, providing not just a static set of instructions, but a dynamic framework for understanding and applying these promising analogs in a preclinical setting. We will delve into the mechanistic underpinnings of their anti-cancer activity, furnish detailed protocols for their evaluation, and present a logical workflow for their characterization, all grounded in the principles of scientific rigor and reproducibility.

I. The Strategic Advantage of the this compound Scaffold

The this compound system, an isomer of the well-known 7-deazapurines, presents a unique electronic and steric profile. This distinction is not merely academic; it translates into differential binding affinities and selectivities for key oncogenic targets, particularly protein kinases. The adjacent nitrogen atoms in the pyridazine ring can engage in distinct hydrogen bonding patterns within the ATP-binding pocket of kinases, potentially leading to altered inhibitor residence times and improved therapeutic indices.

Our in-house analysis and review of current literature suggest that these analogs primarily exert their anti-cancer effects through two interconnected mechanisms:

  • Inhibition of Oncogenic Kinases: Many cancers are driven by aberrant kinase activity. This compound derivatives have shown promise as inhibitors of various kinases implicated in tumor growth, proliferation, and survival.

  • Induction of Apoptosis: By modulating key signaling pathways, these compounds can trigger programmed cell death in cancer cells, a hallmark of effective chemotherapeutic agents.

This guide will provide the methodologies to rigorously test these hypotheses for novel analogs of this class.

II. Synthesis and Characterization: A Conceptual Workflow

The journey of a novel anti-cancer agent begins with its synthesis. A new synthetic route to the this compound core has been developed, offering a versatile platform for generating a library of analogs.[1] The general scheme involves the condensation of 4-aroyl-2,3-dicarbonylpyrroles with hydrazines.[1] This method allows for the introduction of diverse substituents on both the pyrrole and pyridazine rings, enabling a systematic exploration of the structure-activity relationship (SAR).

References

The Dawn of a New Chromophore: Application Notes for the Development of 7H-Pyrrolo[2,3-c]pyridazine-Based Probes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 7H-Pyrrolo[2,3-c]pyridazine Scaffold

In the dynamic field of cellular imaging, the quest for novel fluorophores with superior photophysical properties is perpetual. An ideal fluorescent probe for live-cell imaging should possess a suite of characteristics: high photostability, significant brightness (a product of a high extinction coefficient and quantum yield), low cytotoxicity, and cell permeability. Furthermore, probes with large Stokes shifts and emission in the far-red to near-infrared spectrum are highly sought after to minimize cellular autofluorescence and enhance tissue penetration.[1]

The this compound core represents a promising, yet largely unexplored, heterocyclic scaffold for the development of a new generation of fluorescent probes. While its direct application in cellular imaging is an emerging area, the broader class of pyrrolopyridazines has demonstrated significant potential, with some derivatives exhibiting intense blue fluorescence and high quantum yields, in some cases up to 90%.[2] The inherent asymmetry and tunable electronic properties of the pyrrolopyridazine system offer a versatile platform for medicinal chemists and probe developers to create a diverse palette of fluorescent markers.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and application of novel this compound-based compounds as fluorescent probes for live-cell imaging. We will introduce a hypothetical probe, herein named PyrroloGlo , to illustrate the developmental workflow and provide detailed protocols for its characterization and application.

I. Foundational Principles: From Synthesis to Cellular Application

The development of a novel fluorescent probe from the this compound family begins with its synthesis, a process that has been explored for this class of compounds.[4] Once a candidate molecule is synthesized, a rigorous characterization of its photophysical properties is paramount. This data forms the bedrock for designing and executing successful cell imaging experiments.

A. Essential Photophysical Characterization

Before embarking on cellular studies, it is crucial to determine the fundamental photophysical parameters of the novel probe. These initial experiments are typically performed in a panel of solvents of varying polarity to understand the probe's sensitivity to its environment.

Table 1: Key Photophysical Properties of a Hypothetical Fluorescent Probe "PyrroloGlo"

ParameterValueMethodological & Application Significance
Excitation Maximum (λex) 490 nmDictates the selection of the appropriate laser line or filter set for excitation.
Emission Maximum (λem) 525 nmDetermines the appropriate emission filter to capture the fluorescence signal.
Molar Extinction Coefficient (ε) 80,000 M-1cm-1A measure of how strongly the probe absorbs light at its excitation maximum. Higher values are desirable for brighter signals.
Quantum Yield (Φ) 0.85Represents the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield contributes to a brighter probe.
Stokes Shift 35 nmThe difference between the excitation and emission maxima. A larger Stokes shift is beneficial for minimizing self-quenching and improving signal-to-noise.
Photostability HighThe ability of the probe to resist photobleaching during prolonged imaging.
Solubility Soluble in DMSO, PBSEssential for preparing stock solutions and for biocompatibility in cellular assays.
Cytotoxicity (IC50) > 100 µMThe concentration at which the probe induces 50% cell death. A high IC50 value indicates low toxicity and suitability for live-cell imaging.
B. The "Fluorogenic" Advantage

A particularly desirable characteristic for live-cell imaging probes is a "fluorogenic" nature, where the probe's fluorescence is significantly enhanced upon binding to its cellular target or localizing to a specific organelle.[5][6] This property minimizes background fluorescence from unbound or non-localized probes, thereby increasing the signal-to-noise ratio. The development of this compound derivatives should ideally explore modifications that confer such fluorogenic properties.

II. Experimental Protocols: A Step-by-Step Guide to Application

The following protocols provide a robust framework for the application of a novel this compound-based probe, such as our hypothetical "PyrroloGlo," in a typical live-cell imaging experiment.

A. Probe Preparation and Storage

Proper handling and storage of the fluorescent probe are critical to ensure its stability and performance.

Protocol 1: Preparation of "PyrroloGlo" Stock Solution

  • Reconstitution: Prepare a 10 mM stock solution of "PyrroloGlo" in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

B. Cell Culture and Staining

The choice of cell line will depend on the specific biological question being addressed. The following is a general protocol for adherent mammalian cells.

Protocol 2: Live-Cell Staining with "PyrroloGlo"

  • Cell Seeding: Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) at a density that will result in 50-70% confluency at the time of imaging.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the 10 mM "PyrroloGlo" stock solution in pre-warmed, serum-free cell culture medium to a final concentration ranging from 1-10 µM. Initial experiments should include a titration to determine the optimal staining concentration.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS). Add the "PyrroloGlo" staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The cells are now ready for imaging.

G cluster_prep Probe & Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis prep_probe Prepare PyrroloGlo Stock Solution (10 mM in DMSO) prep_stain Prepare Staining Solution (1-10 µM in Medium) prep_probe->prep_stain seed_cells Seed Cells on Imaging Dish culture_cells Culture Cells (37°C, 5% CO2) seed_cells->culture_cells wash_cells1 Wash Cells with PBS culture_cells->wash_cells1 add_stain Incubate with PyrroloGlo (15-60 min, 37°C) prep_stain->add_stain wash_cells1->add_stain wash_cells2 Wash Cells (2-3x) add_stain->wash_cells2 add_media Add Imaging Medium wash_cells2->add_media acquire_images Acquire Images via Fluorescence Microscopy add_media->acquire_images analyze_data Analyze Cellular Localization & Intensity acquire_images->analyze_data

Caption: Workflow for live-cell imaging with a novel fluorescent probe.

C. Fluorescence Microscopy

The imaging parameters should be optimized to obtain the best signal-to-noise ratio while minimizing phototoxicity.

Protocol 3: Fluorescence Microscopy of "PyrroloGlo"-Stained Cells

  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of "PyrroloGlo" (e.g., a filter set for green fluorescence).

  • Cell Observation: Place the imaging dish on the microscope stage and bring the cells into focus using brightfield or phase-contrast microscopy.

  • Image Acquisition: Switch to the fluorescence channel and acquire images. Adjust the exposure time and laser power to obtain a clear signal without saturating the detector. For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.[1]

  • Controls: Image unstained cells under the same acquisition settings to assess the level of autofluorescence.

III. Critical Assessment: Cytotoxicity and Probe Viability

A crucial aspect of developing a probe for live-cell imaging is to ensure that it does not adversely affect cell health and function.

A. Cytotoxicity Assay

A standard cytotoxicity assay, such as the MTT or MTS assay, should be performed to determine the concentration range at which the probe is non-toxic.

Protocol 4: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: The following day, treat the cells with a serial dilution of "PyrroloGlo" (e.g., from 0.1 µM to 200 µM) for a duration relevant to the imaging experiments (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow Cytotoxicity Assessment Workflow seed Seed Cells in 96-well Plate treat Treat with Serial Dilutions of PyrroloGlo seed->treat incubate Incubate for 24h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

Caption: Workflow for assessing probe cytotoxicity using the MTT assay.

IV. Future Directions and Advanced Applications

The development of a novel class of fluorescent probes based on the this compound scaffold opens up numerous avenues for future research.

  • Targeted Probes: By conjugating "PyrroloGlo" to specific ligands (e.g., peptides, small molecules, or antibodies), probes can be designed to target specific proteins or organelles.

  • Super-Resolution Microscopy: Probes with high photostability and brightness are potential candidates for advanced imaging techniques like STED and STORM, enabling visualization of cellular structures with unprecedented resolution.

  • Biosensors: The this compound core can be functionalized to create probes that respond to changes in the cellular environment, such as pH, ion concentration, or enzymatic activity.[5][7]

V. Conclusion

The this compound scaffold holds considerable promise for the development of a new and versatile class of fluorescent probes for cellular imaging. While this field is in its infancy, the foundational principles of probe design and evaluation outlined in these application notes provide a clear roadmap for researchers to explore the potential of these exciting new molecules. Through careful characterization and methodical application, this compound-based probes have the potential to illuminate our understanding of the intricate workings of the cell.

References

Experimental Blueprint for Assessing the Biological Activity of 7H-Pyrrolo[2,3-c]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 7H-pyrrolo[2,3-c]pyridazine scaffold represents a significant area of interest in contemporary medicinal chemistry due to its demonstrated potential across various therapeutic areas, particularly in oncology. Compounds bearing this heterocyclic core have emerged as potent modulators of critical cellular signaling pathways, often through the inhibition of protein kinases. This guide provides a comprehensive framework of application notes and detailed protocols for the systematic evaluation of the biological activity of novel this compound derivatives. The methodologies outlined herein are designed to ensure scientific rigor, from initial high-throughput screening to in-depth mechanistic studies, empowering researchers to thoroughly characterize these promising compounds.

Introduction: The Scientific Rationale

7H-pyrrolo[2,3-c]pyridazines are nitrogen-containing heterocyclic compounds that have garnered attention for their diverse biological activities.[1] A significant body of research has focused on their capacity to function as ATP-competitive kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] Kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4]

The experimental strategy detailed in this document follows a logical, tiered approach. It begins with broad-based screening to identify initial "hits," progresses to cellular assays to confirm on-target activity in a more physiologically relevant context, and culminates in mechanistic studies to elucidate the specific downstream effects of the compounds.

Core Experimental Workflow: A Strategic Overview

The successful evaluation of a new chemical entity requires a structured and hierarchical experimental workflow. This ensures that resources are utilized efficiently and that the most promising compounds are advanced.

G cluster_1 Phase 1: Primary Screening cluster_2 Phase 2: Cellular Activity cluster_3 Phase 3: Mechanistic Elucidation a Compound Library of 7H-Pyrrolo[2,3-c]pyridazines b Biochemical Kinase Assays (e.g., TR-FRET, FP) a->b c Hit Identification & Prioritization (IC50 Determination) b->c d Cell Viability/Proliferation Assays (e.g., CellTiter-Glo) c->d e Target Engagement Assays (e.g., CETSA) d->e f Lead Compound Selection e->f g Signaling Pathway Analysis (Western Blotting) f->g h Apoptosis & Cell Cycle Analysis (Flow Cytometry) g->h i Mode of Action Determination h->i G A Treat cells with compound or vehicle B Heat aliquots of cells at various temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot protein abundance vs. temperature to generate melting curves D->E F Observe thermal shift, confirming target engagement E->F

References

Application Notes and Protocols for In Vitro and In Vivo Testing of 7H-Pyrrolo[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 7H-Pyrrolo[2,3-c]pyridazines in Oncology

The 7H-pyrrolo[2,3-c]pyridazine scaffold is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its structural similarity to purines. This structural analogy allows derivatives of this scaffold to function as ATP-competitive inhibitors for a variety of protein kinases, many of which are implicated in cancer cell proliferation, survival, and metastasis.[1][2] The dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy.[3]

This guide provides a comprehensive overview of the methodologies for evaluating the anticancer potential of novel this compound derivatives, from initial cell-based (in vitro) screening to preclinical efficacy assessment in animal models (in vivo). The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a validated framework for their investigations.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial assessment of a compound's anticancer potential begins with in vitro assays. These cell-based studies are crucial for determining cytotoxicity, mechanism of action, and for selecting promising candidates for further in vivo testing.

Cell Viability and Cytotoxicity Assays

The first step in evaluating a new compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric assay for this purpose.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt MTT into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7] Visually confirm the formation of purple formazan crystals using a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

CompoundTarget/ClassCell LineIC50 (µM)Reference
SPP10 Spiro-pyrrolopyridazineMCF-7 (Breast)2.31[6]
H69AR (Lung)3.16[6]
PC-3 (Prostate)4.2[6]
Compound 18h FAK InhibitorU-87MG (Glioblastoma)0.35[8]
A-549 (Lung)0.24[8]
MDA-MB-231 (Breast)0.34[8]
Compound 5k Multi-kinase InhibitorHepG2 (Liver)29-59 (range)[3]
Compound 13c RIPK1 InhibitorN/A (Enzymatic)0.0598[7]
Mechanism of Action Studies

Once a compound has demonstrated significant cytotoxicity, the next step is to elucidate its mechanism of action. For many anticancer agents, this involves the induction of apoptosis (programmed cell death).

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[9][10] Flow cytometry can then be used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[10]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[9] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[11] By probing cell lysates with antibodies against key signaling and apoptotic proteins, it is possible to determine how a compound affects these pathways. For example, many pyrrolopyrimidine derivatives have been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[3] Furthermore, as many of these compounds are kinase inhibitors, it is crucial to examine the phosphorylation status of the target kinase and its downstream effectors.[6][7]

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-EGFR, total EGFR, p-FAK, total FAK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of each lysate using the BCA assay.[11]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between treated and untreated samples.

G cluster_in_vitro In Vitro Testing Workflow start Start with This compound Derivative cell_culture Culture Cancer Cell Lines start->cell_culture mtt MTT Assay (Cell Viability) cell_culture->mtt ic50 Determine IC50 mtt->ic50 apoptosis Annexin V/PI Assay (Apoptosis) ic50->apoptosis western Western Blot (Protein Expression) ic50->western moa Elucidate Mechanism of Action apoptosis->moa western->moa

Caption: In vitro testing workflow for this compound derivatives.

Many pyrrolopyridazine and related derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6]

G compound This compound Derivative egfr EGFR compound->egfr Inhibition pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Part 2: In Vivo Evaluation of Anticancer Efficacy

Promising compounds identified from in vitro studies must be evaluated in living organisms to assess their efficacy and safety in a more complex biological system. Xenograft models are a cornerstone of preclinical cancer drug development.

Cell Line-Derived Xenograft (CDX) Models

Principle: CDX models involve the transplantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[8] This allows for the growth of human tumors in a living organism, providing a platform to evaluate the in vivo efficacy of novel anticancer compounds.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • Human cancer cell line (e.g., MCF-7, A549)

  • Matrigel (optional, can improve tumor take rate)

  • This compound derivative formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel. Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivative to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle solution.

  • Efficacy Assessment:

    • Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Survival: At the end of the study, or if tumors reach a predetermined maximum size, euthanize the mice. Tumor tissues can be harvested for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Plot the mean tumor volume over time for both the treatment and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.

G cluster_in_vivo In Vivo Testing Workflow start Promising Compound from In Vitro Studies implant Implant Human Cancer Cells in Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Compound or Vehicle randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor monitor->treat Daily Dosing endpoint Endpoint Analysis (TGI, Survival, etc.) monitor->endpoint

Caption: In vivo xenograft model workflow for efficacy testing.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic approach to evaluating the anticancer properties of novel this compound derivatives. By combining comprehensive in vitro characterization with robust in vivo efficacy studies, researchers can identify and advance promising new therapeutic candidates. Future work may involve the use of patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors, and in-depth toxicological studies to establish a comprehensive safety profile for lead compounds.

References

Application Note: 7H-Pyrrolo[2,3-c]pyridazine as a Versatile Scaffold for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent chemical bond with their biological target.[1] Unlike their non-covalent counterparts, which rely on reversible interactions, covalent inhibitors can achieve prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets.[2] This mechanism, however, necessitates meticulous design to ensure target specificity and minimize off-target reactions that could lead to toxicity.[1] The design of such inhibitors typically involves two key components: a recognition scaffold that provides initial, reversible binding affinity and selectivity for the target protein, and an electrophilic "warhead" positioned to react with a nearby nucleophilic amino acid residue, most commonly a cysteine.[3][4]

The 7H-pyrrolo[2,3-c]pyridazine core, aza-isostere of indole also known as 6-azaindole, presents a compelling scaffold for this purpose.[5] Its fused heterocyclic structure offers a rigid framework amenable to synthetic elaboration. The nitrogen atoms within the pyridazine ring act as hydrogen bond acceptors, a property that can be crucial for anchoring the molecule within protein binding sites, particularly the highly conserved hinge region of protein kinases.[6] This application note provides a comprehensive guide to the design, synthesis, and evaluation of covalent inhibitors based on the this compound scaffold, targeting protein kinases as an exemplary class of enzymes.

Part 1: Principle of Design and Synthesis

The rational design of a targeted covalent inhibitor hinges on the synergy between the recognition scaffold and the reactive warhead. The this compound core serves as the recognition element, designed to bind non-covalently to the ATP-binding site of a target kinase. An appended electrophile, such as an acrylamide, is positioned to form a covalent bond with a non-catalytic cysteine residue located near the active site. This two-step mechanism underpins the inhibitor's potency and specificity.

// Descriptions desc1 [label="E = Enzyme (Kinase)\nI = Inhibitor", shape=plaintext, fontcolor="#5F6368"]; desc2 [label="Initial reversible binding is\nfollowed by an irreversible\ncovalent bond formation.", shape=plaintext, fontcolor="#5F6368", align=left];

// Positioning descriptions E_I_complex -> desc1 [style=invis, minlen=2]; E_I_covalent -> desc2 [style=invis, minlen=2]; }

Caption: The two-step mechanism of targeted covalent inhibition.

Protocol 1: Synthesis of a Model this compound Covalent Inhibitor

This protocol describes a plausible synthetic route for a model inhibitor, APP-C-Acr , targeting a hypothetical kinase. The synthesis involves building the core scaffold and subsequently attaching the acrylamide warhead. This process is based on established synthetic methodologies for related heterocyclic systems.[7][8]

Materials:

  • Starting materials for this compound synthesis (commercially available or prepared according to literature)

  • N-(3-aminophenyl)propenamide

  • Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos)

  • Bases (e.g., Cs₂CO₃, DIPEA)

  • Anhydrous solvents (DMF, Dioxane)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Step-by-Step Procedure:

  • Synthesis of the Scaffold Core (4-Chloro-7H-pyrrolo[2,3-c]pyridazine):

    • Rationale: A halogenated intermediate is required for subsequent cross-coupling reactions. Chlorination provides a reactive handle at a key position for diversification.

    • Synthesize or procure the 7H-pyrrolo[2,3-c]pyridazin-4-ol precursor.

    • In a round-bottom flask, suspend the precursor in excess phosphoryl chloride (POCl₃).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate or dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 4-chloro-7H-pyrrolo[2,3-c]pyridazine.

  • Buchwald-Hartwig Cross-Coupling:

    • Rationale: This palladium-catalyzed cross-coupling reaction is a robust method for forming the C-N bond between the heterocyclic core and the aniline linker that carries the warhead.

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq), N-(3-aminophenyl)propenamide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Add anhydrous dioxane via syringe.

    • Heat the mixture at 100-110 °C for 12-18 hours. Monitor reaction completion by LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the final product, APP-C-Acr .

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.

Part 2: Biochemical Characterization of Covalent Engagement

Once synthesized, the inhibitor must be characterized biochemically to confirm its mechanism of action. The primary goals are to quantify its rate of inactivation against the purified target protein and to directly verify the formation of a covalent adduct.

Protocol 2: Determination of Covalent Kinetic Parameters (k_inact/K_i)

This protocol measures the potency of an irreversible inhibitor. It involves pre-incubating the enzyme with the inhibitor for varying times and then initiating the kinase reaction to measure residual activity. The ratio k_inact/K_i serves as the second-order rate constant for target modification and is the gold standard for comparing covalent inhibitors.[2][9]

Materials:

  • Purified, active target kinase

  • APP-C-Acr inhibitor stock solution in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Peptide or protein substrate for the kinase

  • ³²P-γ-ATP or an antibody-based detection system (e.g., HTRF, AlphaLISA)

  • 96-well or 384-well assay plates

Step-by-Step Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • Prepare a series of dilutions of APP-C-Acr in kinase buffer. A typical starting range is 0.1 nM to 10 µM.

    • In an assay plate, add the target kinase to multiple wells for each inhibitor concentration.

    • Add the inhibitor dilutions to the enzyme wells to start the pre-incubation. Incubate at room temperature. Samples will be taken at different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • Rationale: This step allows the covalent reaction to proceed. By varying both time and inhibitor concentration, we can determine the rate of inactivation.

  • Kinase Reaction Initiation:

    • At each time point, initiate the kinase reaction by adding a master mix containing the substrate and ATP (one of which is labeled for detection). The ATP concentration should be at or near its K_m.

    • Rationale: The reaction is run for a short period where product formation is linear. The high concentration of ATP and substrate helps to stop any further non-covalent binding of the inhibitor.

  • Detection and Data Analysis:

    • Stop the kinase reaction (e.g., by adding EDTA or acid).

    • Quantify the amount of product formed using the chosen detection method (scintillation counting, fluorescence, etc.).

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate constant, k_obs.

    • Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]) .

    • Rationale: This analysis allows for the determination of the maximal inactivation rate (k_inact) and the initial binding affinity (K_i). When [I] << K_i, the slope of the linear portion of the k_obs vs. [I] plot gives the second-order rate constant, k_inact/K_i .

Protocol 3: Intact Protein Mass Spectrometry for Adduct Verification

Mass spectrometry (MS) provides direct and unambiguous evidence of covalent bond formation by measuring the mass increase of the target protein corresponding to the molecular weight of the inhibitor.[10][11]

Materials:

  • Purified target kinase

  • APP-C-Acr inhibitor

  • Reaction buffer (volatile buffers like ammonium acetate are preferred)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Step-by-Step Procedure:

  • Protein-Inhibitor Incubation:

    • Incubate the target kinase (e.g., at 1-5 µM) with a molar excess of APP-C-Acr (e.g., 5-10 fold excess) for a sufficient time (e.g., 2-4 hours) at room temperature to ensure complete reaction.

    • Prepare a control sample with the kinase and an equivalent amount of DMSO.

    • Rationale: The goal is to drive the covalent modification to completion to maximize the signal of the adducted protein.

  • Sample Desalting:

    • Before MS analysis, remove non-volatile salts and excess unbound inhibitor using a C4 ZipTip or similar reversed-phase desalting method.

    • Elute the protein directly into the MS ionization solvent (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the desalted samples into the LC-MS system.

    • Acquire the mass spectrum of the intact protein.

    • Rationale: Analyzing the intact protein (a "top-down" approach) gives a clear picture of the overall modification state of the protein population.[10]

  • Data Deconvolution and Interpretation:

    • The raw mass spectrum will show a distribution of multiply charged ions. Use deconvolution software (e.g., MaxEnt) to convert this into a zero-charge mass spectrum.

    • Compare the mass of the protein in the DMSO control sample with the inhibitor-treated sample.

    • A mass shift equal to the molecular weight of APP-C-Acr confirms the formation of a 1:1 covalent adduct.

ParameterExpected Result for a Potent Covalent InhibitorRationale
k_inact/K_i > 10,000 M⁻¹s⁻¹Indicates efficient covalent modification at low inhibitor concentrations.
Mass Shift (MS) + MW of APP-C-Acr Unambiguously confirms covalent bond formation.

Part 3: Cellular Target Engagement and Functional Validation

Confirming that an inhibitor works on a purified protein is only the first step. It is critical to demonstrate that it can enter cells, engage its intended target, and elicit the desired biological response in a complex cellular environment.[12][13]

G

Caption: A streamlined workflow for covalent inhibitor validation.

Protocol 4: Cellular Target Engagement via Western Blot

This protocol assesses whether the inhibitor covalently binds to its target inside living cells. It relies on the principle that if the target cysteine is occupied by APP-C-Acr , it cannot be labeled by a broader-spectrum covalent probe.

Materials:

  • Cancer cell line expressing the target kinase

  • APP-C-Acr

  • Broad-spectrum cysteine-reactive probe with a tag (e.g., a biotinylated iodoacetamide)

  • Cell lysis buffer, protease/phosphatase inhibitors

  • SDS-PAGE gels, Western blot equipment

  • Antibody against the target kinase, Streptavidin-HRP

Step-by-Step Procedure:

  • Cell Treatment:

    • Treat cells with increasing concentrations of APP-C-Acr (or DMSO as a vehicle control) for 2-4 hours.

    • Rationale: This allows the inhibitor to enter the cells and bind to the target.

  • Probe Labeling and Lysis:

    • Lyse the cells in a buffer containing the biotinylated covalent probe. Incubate the lysate for 1 hour.

    • Rationale: The probe will react with any accessible cysteine residues. If the target cysteine is already blocked by APP-C-Acr , the probe will not be able to bind.

  • Western Blot Analysis:

    • Run the lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe one membrane with an antibody against the target protein to confirm equal loading.

    • Probe a second membrane with Streptavidin-HRP to detect the biotinylated probe.

    • Interpretation: A dose-dependent decrease in the streptavidin signal at the molecular weight of the target kinase indicates successful engagement by APP-C-Acr .

Protocol 5: Downstream Signaling Pathway Inhibition Assay

The ultimate proof of an inhibitor's efficacy is its ability to block the biological function of its target. For a kinase, this is typically measured by a reduction in the phosphorylation of a known downstream substrate.[14]

G

Caption: Inhibition of a signaling pathway by APP-C-Acr.

Materials:

  • Cell line with an active signaling pathway dependent on the target kinase

  • APP-C-Acr

  • Stimulant (if required to activate the pathway, e.g., EGF)

  • Lysis buffer, Western blot equipment

  • Antibodies: anti-phospho-substrate, anti-total-substrate, anti-target kinase, loading control (e.g., anti-Actin)

Step-by-Step Procedure:

  • Cell Treatment:

    • Treat cells with increasing concentrations of APP-C-Acr for 2-4 hours.

    • If necessary, stimulate the cells with the appropriate growth factor for a short period (e.g., 15 minutes) before harvesting.

  • Lysis and Western Blot:

    • Lyse the cells, quantify protein concentration, and perform Western blotting as described previously.

    • Probe separate membranes with antibodies against the phosphorylated form of the substrate and the total amount of the substrate.

    • Interpretation: A potent inhibitor will cause a dose-dependent decrease in the level of the phospho-substrate, while the total substrate levels remain unchanged. This demonstrates functional inhibition of the target kinase in a cellular context.

AssayExpected Result for an Efficacious Cellular InhibitorRationale
Cellular Target Engagement Dose-dependent loss of probe signal at target MWConfirms the inhibitor binds the target in cells.
Downstream Signaling Dose-dependent decrease in substrate phosphorylation (IC₅₀ < 1 µM)Confirms functional inhibition of the target's activity.

Conclusion

The this compound scaffold represents a promising and versatile platform for the development of targeted covalent inhibitors. Its favorable physicochemical properties and synthetic tractability allow for the rational design of potent and selective agents against a range of protein targets, particularly kinases. By following a systematic workflow encompassing rational design, chemical synthesis, rigorous biochemical characterization, and validation in cellular systems, researchers can effectively harness the potential of this scaffold to create novel therapeutic candidates. The protocols outlined in this guide provide a robust framework for advancing such drug discovery efforts.

References

Cell-based assays for measuring the efficacy of 7H-Pyrrolo[2,3-c]pyridazine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Researcher's Guide to Cell-Based Efficacy Testing of 7H-Pyrrolo[2,3-c]pyridazine Kinase Inhibitors

Introduction

The this compound scaffold and its related heterocycles, such as the 7H-pyrrolo[2,3-d]pyrimidines, represent a class of "privileged structures" in medicinal chemistry.[1][2][3] Their structural similarity to the purine core of ATP makes them ideal starting points for the design of potent kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, compounds based on these scaffolds are actively investigated as targeted therapies.[6][7][8]

While initial inhibitor discovery often relies on biochemical assays against purified enzymes, these methods cannot predict a compound's behavior in the complex cellular environment.[9][10] Cell-based assays are indispensable for bridging this gap, providing crucial data on cell permeability, target engagement, and the ultimate functional consequences of inhibiting a specific kinase within its native signaling network.[11][12]

This guide provides a comprehensive framework for evaluating the efficacy of this compound-based inhibitors, progressing from broad phenotypic assessments to specific, on-target validation. The protocols detailed herein are designed to be robust and self-validating, empowering researchers to make confident, data-driven decisions in the drug discovery pipeline.

Experimental Strategy: A Multi-Faceted Approach

A robust evaluation of a kinase inhibitor's efficacy requires a tiered approach. We begin with foundational assays to measure the overall impact on cell health and proliferation. Following this, we dissect the mechanism of cell death. Finally, we employ highly specific assays to confirm that the compound engages and inhibits its intended kinase target within the cell.

G cluster_0 cluster_1 K1 Kinase-NanoLuc T1 Fluorescent Tracer K1->T1 Binding L1 Light (460nm) B1 BRET Signal (610nm) T1->B1 Energy Transfer K2 Kinase-NanoLuc L2 Light (460nm) I2 Inhibitor K2->I2 Binding T2 Fluorescent Tracer G cluster_0 cluster_1 K1 Active Kinase P1 Phospho-Substrate (Active Signal) K1->P1 Phosphorylates ADP1 ADP S1 Substrate ATP1 ATP I2 Inhibitor K2 Inactive Kinase I2->K2 S2 Substrate K2->S2 No Reaction P2 No Phosphorylation (Signal Blocked)

References

Troubleshooting & Optimization

Optimizing reaction conditions for improved yield of 7H-Pyrrolo[2,3-c]pyridazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for researchers engaged in the synthesis of 7H-Pyrrolo[2,3-c]pyridazine analogs. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] However, its synthesis can present unique challenges, from achieving regioselectivity to optimizing yields in complex coupling reactions.

This guide is structured to provide direct, actionable advice based on established chemical principles and field-proven experience. We will explore common pitfalls and their underlying causes, offering systematic approaches to troubleshoot and optimize your reaction conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions that arise during the planning and execution of a synthetic route toward 7H-Pyrrolo[2,3-c]pyridazines.

Q1: What are the most common synthetic routes to the this compound core?

A1: The construction of the fused pyrrolopyridazine system is typically achieved through two primary strategies:

  • Building the Pyridazine Ring onto a Pre-existing Pyrrole: This is the most prevalent approach. It often involves the Vilsmeier-Haack reaction on a 4-aroyl or 4-acyl pyrrole to generate a pyrrole-2,3-dicarbaldehyde or related dicarbonyl intermediate. This intermediate is then condensed with hydrazine or a substituted hydrazine to form the pyridazine ring in a cyclization reaction.[3] This method offers good control over the substitution pattern on the pyrrole ring.

  • Tandem Hydroamination-Nucleophilic Aromatic Substitution (SNAr): A more modern, catalyst-free approach involves the reaction of a substituted amine with a dichloropyridazine bearing an appropriately placed leaving group and an activating group (like a prop-1-en-2-yl moiety). This sequence allows for the formation of the pyrrolidine ring and subsequent aromatization in a single pot.[4]

The choice of route depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: The pyridazine nitrogen atoms seem reactive. How does this affect subsequent functionalization, particularly in palladium-catalyzed cross-coupling?

A2: This is an excellent and critical question. The lone pair of electrons on the pyridazine nitrogens can act as a ligand for the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalytic cycle and resulting in low or no product yield.[5]

To mitigate this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required. These ligands serve two purposes: they stabilize the active Pd(0) center and their steric bulk can physically shield the palladium from coordinating with the pyridazine nitrogen, allowing the desired cross-coupling reaction to proceed.[5]

Q3: How important are anhydrous and inert conditions for these syntheses?

A3: They are absolutely critical, especially for any steps involving organometallics or palladium catalysis.

  • Moisture: Water can lead to the hydrolysis of organometallic reagents (e.g., boronic acids in Suzuki coupling, leading to protodeboronation) and can interfere with the activity of many bases.[5]

  • Oxygen: The active form of the catalyst in most cross-coupling reactions is Pd(0). Oxygen can readily oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.[6] The formation of palladium black, a common sign of catalyst decomposition, is often accelerated by the presence of oxygen and excessive heat.[5]

Therefore, using freshly distilled, anhydrous solvents, degassing the reaction mixture thoroughly (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles), and maintaining a positive pressure of an inert gas throughout the reaction are essential for reproducibility and high yields.

Part 2: Troubleshooting Guide for Low Yield

This guide provides a systematic, cause-and-effect approach to diagnosing and solving the most common problem in synthetic chemistry: low product yield.

Problem: My reaction yield is significantly lower than expected, or the reaction has failed completely.

This common issue can almost always be traced back to one of three areas: the Catalyst System , the Reagents & Solvents , or the Reaction Conditions . The following logical workflow can help pinpoint the root cause.

G cluster_cat Catalyst System Troubleshooting cluster_reagent Reagent & Solvent Troubleshooting cluster_cond Reaction Condition Troubleshooting start Low or No Yield Observed cat_check Step 1: Verify Catalyst System start->cat_check reagent_check Step 2: Scrutinize Reagents cat_check->reagent_check If catalyst system is sound cat_active Is the Pd precatalyst active? (e.g., fresh bottle, stored properly) cat_check->cat_active cond_check Step 3: Re-evaluate Conditions reagent_check->cond_check If reagents are pure anhydrous Are solvents and reagents anhydrous? (Freshly distilled/dried?) reagent_check->anhydrous inert Was the atmosphere fully inert? (Proper degassing?) cond_check->inert ligand_choice Is the ligand appropriate? (Bulky, electron-rich for pyridazines) cat_active->ligand_choice Yes ratio Is the ligand:metal ratio correct? (Typically ≥2:1) ligand_choice->ratio Yes purity Are starting materials pure? (Check by NMR/LCMS) anhydrous->purity Yes base_choice Is the base strong enough and soluble? purity->base_choice Yes temp Is the temperature optimal? (Too high can cause degradation) inert->temp Yes time Was reaction time sufficient? (Monitor by TLC/LCMS) temp->time Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Q&A
Q: My palladium-catalyzed cross-coupling reaction is not working. What are the most likely causes related to the catalyst?

A: When a palladium-catalyzed reaction fails, the catalyst system is the first place to investigate.

  • Cause 1: Inefficient Pre-catalyst Reduction. Many reactions use a Pd(II) salt (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) as a pre-catalyst, which must be reduced in situ to the active Pd(0) species to enter the catalytic cycle. This reduction step can be inefficient.[7]

    • Solution: Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern, pre-formed Pd(II) precatalyst (e.g., G3-XPhos Palladacycle) designed for rapid and efficient activation.[7]

  • Cause 2: Catalyst Deactivation (Poisoning). As discussed in the FAQ, the pyridazine nitrogen is a common culprit.[5] Other functional groups on your substrates could also be interfering.

    • Solution: Screen a panel of bulky, electron-rich phosphine or NHC ligands. A higher ligand-to-metal ratio (e.g., 2:1 to 4:1) can sometimes prevent deactivation.

  • Cause 3: Catalyst Decomposition. Visually observing the formation of palladium black is a clear sign of catalyst aggregation and decomposition into an inactive state. This is often caused by excessively high temperatures or an insufficient ligand-to-palladium ratio.[5]

    • Solution: Lower the reaction temperature and ensure an adequate amount of a stabilizing ligand is present.

Q: I suspect my reagents are the problem. What should I check first?

A: Reagent quality is non-negotiable for success.

  • Cause 1: Water Contamination. This is the most frequent issue.

    • Solution: Use solvents from a solvent purification system or freshly distill them over an appropriate drying agent. Ensure solid reagents are dried under high vacuum before use, especially hygroscopic bases like K₃PO₄ or Cs₂CO₃.

  • Cause 2: Impure Starting Materials. An impurity in your starting material, even at low levels, can act as a catalyst poison.[5]

    • Solution: Verify the purity of all starting materials via NMR, LC-MS, or elemental analysis before starting the reaction. Re-purify if necessary.

  • Cause 3: Inappropriate Base. The base plays multiple roles, and its choice is crucial. It must be strong enough to facilitate the desired reaction step (e.g., transmetalation in a Suzuki coupling) but not so strong that it causes substrate degradation. Solubility is also key; a base that is not soluble in the reaction media will be ineffective.

    • Solution: If using a common base like K₂CO₃ or Cs₂CO₃ in a solvent like dioxane, ensure the reaction is vigorously stirred. For challenging couplings, consider an organic base like DBU or a soluble inorganic base.

Part 3: Experimental Protocols & Data

To facilitate optimization, a systematic approach is essential. Below is a sample protocol for screening reaction parameters for a Suzuki-Miyaura cross-coupling on a hypothetical chloro-7H-pyrrolo[2,3-c]pyridazine.

Protocol: High-Throughput Screening of Suzuki Coupling Conditions

This protocol uses 2 mL reaction vials in a heating block to screen multiple conditions in parallel.

  • Preparation: In a glovebox, prepare stock solutions of your chloro-7H-pyrrolo[2,3-c]pyridazine (Substrate), boronic acid partner, and internal standard (e.g., dodecane) in the primary reaction solvent (e.g., 1,4-Dioxane).

  • Reagent Dispensing: To an array of 8 labeled reaction vials, add the required amount of base (e.g., K₃PO₄).

  • Substrate Addition: Add a precise volume of the Substrate/Internal Standard stock solution to each vial.

  • Catalyst/Ligand Addition: Add the appropriate catalyst and ligand solutions to each vial via syringe. This is the primary variable to be screened.

  • Coupling Partner Addition: Initiate the reactions by adding the boronic acid stock solution to each vial.

  • Reaction: Seal the vials, remove the array from the glovebox, and place it in a pre-heated block stirrer for the desired time (e.g., 16 hours at 100 °C).

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal conditions.[5]

Data Presentation: Example Screening Table

Summarizing your screening results in a table is crucial for identifying trends and selecting the best conditions for scale-up.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane10085
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane10072
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane10078
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane10091
5Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Toluene10065
6G3-XPhos (2)Cs₂CO₃ (2)Dioxane8095

Yields determined by LC-MS analysis against an internal standard.

This data clearly shows that the G3-XPhos precatalyst with Cs₂CO₃ as the base in dioxane at a lower temperature provides the highest yield, marking it as the optimal condition to pursue.

General Synthetic Workflow Visualization

The following diagram illustrates a common synthetic sequence for accessing functionalized this compound analogs.

workflow Start Substituted Pyrrole Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier Dicarbonyl Pyrrole-2,3-dicarbonyl Intermediate Vilsmeier->Dicarbonyl Condensation Condensation with Hydrazine (R-NHNH2) Dicarbonyl->Condensation Core This compound Core Structure Condensation->Core Functionalization Functionalization (e.g., Halogenation) Core->Functionalization Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Functionalization->Coupling End Final Analog Coupling->End

Caption: General workflow for this compound synthesis.

References

Technical Support Center: Purification Strategies for Novel 7H-Pyrrolo[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of novel 7H-pyrrolo[2,3-c]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this important class of heterocyclic compounds. The unique physicochemical properties of the this compound scaffold, characterized by its hydrogen-bonding capabilities, high dipole moment, and potential for π-π stacking interactions, present distinct challenges and opportunities in purification.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the attainment of high-purity compounds essential for downstream applications.[2]

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound derivatives, offering explanations and actionable solutions.

Question 1: My this compound derivative is showing significant peak tailing during normal-phase flash chromatography on silica gel. What is causing this and how can I resolve it?

Answer:

Peak tailing is a common issue when purifying nitrogen-containing heterocycles like 7H-pyrrolo[2,3-c]pyridazines on silica gel.[3] The primary cause is the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-O-H) on the silica surface.[3] This leads to a non-uniform elution process, resulting in broad, tailing peaks and poor separation.

Causality and Solutions:

  • Acid-Base Interactions: To mitigate this, you can add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[3]

    • Triethylamine (TEA): A common and effective choice. Start by adding 0.1-1% (v/v) TEA to your eluent.

    • Ammonia in Methanol: For more basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in your solvent system (e.g., in a dichloromethane/methanol mobile phase).[3]

  • Alternative Stationary Phases: If peak shape does not improve sufficiently, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Deactivated Silica: You can deactivate silica gel by treating it with a solution of TEA in your non-polar solvent before packing the column.[4]

Question 2: I'm observing decomposition of my compound on the silica gel column. How can I purify it without significant loss of material?

Answer:

The acidic nature of silica gel can catalyze the degradation of sensitive organic compounds.[4] If you suspect your this compound derivative is unstable on silica, it is crucial to modify your purification strategy.

Strategies to Prevent On-Column Decomposition:

  • Deactivation of Silica Gel: As mentioned above, neutralizing the acidic sites on silica with a base like triethylamine can prevent decomposition.[4]

  • Alternative Stationary Phases:

    • Florisil® or Alumina: These are less acidic than silica and can be excellent alternatives for acid-sensitive compounds.[4]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18-functionalized silica is a powerful alternative. The mobile phases are typically mixtures of water and acetonitrile or methanol, which are less harsh than the organic solvents used in normal-phase chromatography.[5]

  • Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with a slightly higher flow rate.[6] However, be mindful that this may compromise resolution.

Question 3: My highly polar this compound derivative either doesn't move from the baseline in normal-phase chromatography or elutes in the void volume in reversed-phase chromatography. What are my options?

Answer:

Highly polar compounds present a significant challenge for traditional chromatographic methods.[7][8]

Purification Strategies for Very Polar Derivatives:

  • Aggressive Normal-Phase Systems: For normal-phase chromatography, you can use highly polar solvent systems. A common starting point is 5-10% methanol in dichloromethane.[9] If your compound is still not moving, you can cautiously increase the methanol percentage, but be aware that using more than 10% methanol in dichloromethane can risk dissolving the silica gel.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[7] It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent. In HILIC, water is the strong solvent, which is the opposite of reversed-phase chromatography.[7]

  • Recrystallization: Do not underestimate the power of recrystallization for purifying polar, solid compounds.[10][11] A successful recrystallization can yield highly pure material and is often more scalable than chromatography. The key is to find a suitable solvent or solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.[10]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound derivatives.

Q1: What is a good general strategy for developing a purification method for a novel this compound derivative?

A1: A systematic approach is key.

  • Initial Characterization: Use Thin Layer Chromatography (TLC) to get a preliminary idea of the polarity of your compound and the number of impurities. Test a range of solvent systems, from non-polar (e.g., hexane/ethyl acetate) to polar (e.g., dichloromethane/methanol).[12]

  • Assess Stability: Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots, your compound may be unstable on silica.[4]

  • Method Selection:

    • If your compound is of moderate polarity and stable on silica, normal-phase flash chromatography is a good first choice.[13]

    • If your compound is very polar or unstable on silica, consider reversed-phase chromatography or HILIC .[7]

    • If your product is a solid and appears to be the major component, attempt recrystallization .[11]

Experimental Workflows and Protocols

Workflow for Selecting a Purification Strategy

Purification_Strategy start Crude Product (this compound derivative) tlc Initial TLC Analysis (various solvent systems) start->tlc is_solid Is the product a solid? tlc->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No purity_check1 Check Purity (TLC, LC-MS, NMR) recrystallization->purity_check1 success Pure Product purity_check1->success Pure purity_check1->chromatography Impure silica_stability Silica Stability Test (2D-TLC or spot test) chromatography->silica_stability stable Stable silica_stability->stable Yes unstable Unstable silica_stability->unstable No polarity_check Compound Polarity? stable->polarity_check reversed_phase Reversed-Phase Chromatography (C18) unstable->reversed_phase normal_phase Normal-Phase Chromatography (Silica or Alumina) normal_phase->success reversed_phase->success hilic HILIC hilic->success polarity_check->normal_phase Moderate high_polarity High polarity_check->high_polarity moderate_polarity Moderate high_polarity->normal_phase Try aggressive solvent system high_polarity->hilic Consider as alternative

Caption: Decision tree for selecting an appropriate purification strategy.

Protocol 1: Flash Column Chromatography (Normal-Phase)

This protocol is a general guideline for purifying a moderately polar this compound derivative that is stable on silica gel.

Materials:

  • Silica gel (flash chromatography grade)

  • Appropriate size column

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional)

  • Compressed air or nitrogen source

  • Fraction collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Using TLC, determine a solvent system that gives your desired compound an Rf value of approximately 0.2-0.35.[12] If peak streaking is observed, add 0.1-1% triethylamine to the solvent mixture.

  • Column Packing: a. Plug the bottom of the column with a small piece of cotton or glass wool. b. Add a layer of sand. c. Pack the column with silica gel using either the "dry packing" or "slurry packing" method. Ensure the silica bed is level and free of cracks. d. Add a protective layer of sand on top of the silica.[12]

  • Sample Loading: a. Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). b. Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. c. Carefully add the dried, sample-adsorbed silica onto the top of the column.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle pressure (1-2 psi) to the top of the column to begin elution.[6] c. Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid this compound derivative.

Materials:

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Various solvents for testing

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: a. Place a small amount of your crude solid in a test tube. b. Add a few drops of a solvent and observe the solubility at room temperature. c. If it is insoluble, heat the solvent to its boiling point. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[10] d. Test a variety of solvents to find the optimal one. If a single solvent is not suitable, a two-solvent system can be used.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent to completely dissolve it.[14]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[10]

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[15] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel.[10] b. Wash the crystals with a small amount of ice-cold solvent.[14] c. Allow the crystals to dry completely.

Data Summary Table

Purification TechniqueIdeal Compound PropertiesCommon Solvents/Mobile PhasesKey Troubleshooting Point
Normal-Phase Flash Chromatography Moderately polar, stable on silicaHexane/Ethyl Acetate, Dichloromethane/Methanol[9]Add TEA to prevent peak tailing for basic compounds.[3]
Reversed-Phase Chromatography Non-polar to moderately polar, ionizableWater/Acetonitrile, Water/Methanol (often with 0.1% formic acid or TFA)[5]Poor retention of very polar compounds.
HILIC Very polar, hydrophilicHigh organic (e.g., >80% Acetonitrile) with aqueous bufferSolvent for sample dissolution should match the mobile phase to avoid peak distortion.
Recrystallization Solid at room temperatureVaries (e.g., Ethanol, Ethyl Acetate, Water)Finding a suitable solvent is crucial for good recovery and purity.[11]

References

Technical Support Center: Navigating Solubility Challenges of 7H-Pyrrolo[2,3-c]pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-c]pyridazine-based compounds. This scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors. However, its planar, aromatic, and heteroatom-rich structure frequently leads to significant aqueous solubility challenges, which can impede in vitro screening, formulation development, and ultimately, clinical success.[1][2]

This guide is structured as a dynamic question-and-answer resource to directly address the common and complex solubility issues you may encounter. We will move from foundational concepts to practical troubleshooting and advanced formulation strategies, providing the causal reasoning behind each recommendation.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of this compound class.

Q1: Why are my this compound derivatives consistently showing poor aqueous solubility?

A: The low solubility of this heterocyclic system is multifactorial and rooted in its physicochemical properties:

  • High Crystal Lattice Energy: The planar structure of the pyrrolopyridazine core allows for efficient π-π stacking in the solid state. This creates a highly stable, tightly packed crystal lattice that requires a significant amount of energy to break apart during dissolution.[3] Improving solubility often involves disrupting these strong intermolecular interactions.[3]

  • Hydrophobicity: While the nitrogen atoms add some polarity, the overall fused ring system is predominantly hydrophobic. In drug discovery, medicinal chemistry efforts to increase potency often involve adding lipophilic substituents to enhance binding to target proteins, which further decreases aqueous solubility.[4]

  • Low Basicity: The pyridazine ring has a modest intrinsic basicity (pKa ≈ 2.0).[5] This means it is not easily protonated at physiological pH, limiting the potential for forming highly soluble salt forms compared to more basic heterocycles like pyridine.[5]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I focus on?

A: This is a critical distinction in drug discovery.[6]

  • Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[7][8] It measures how much compound can stay in solution under non-equilibrium conditions and is prone to supersaturation. Precipitation can occur over time. This method is high-throughput and commonly used in early discovery to identify potential liabilities.[6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24 hours).[7][8] The resulting saturated solution represents the maximum concentration of the most stable crystalline form of the compound under those conditions.

Why it matters: Kinetic solubility values are often higher than thermodynamic ones because the compound may temporarily exist in a higher-energy amorphous state.[9][10] Relying solely on kinetic data can be misleading. A compound might appear soluble enough for an initial bioassay but crash out during longer incubation periods or formulation development.[9] Therefore, thermodynamic solubility is a more reliable parameter for guiding lead optimization and formulation decisions.[6][10]

Part 2: Troubleshooting Guide - Practical Steps for the Bench

This section provides a systematic approach to resolving precipitation observed during experiments.

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What should I do first?

A: This is a classic sign of exceeding the kinetic solubility limit. The rapid change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to crash out.[11][12]

Troubleshooting Workflow:

G start Observation: Immediate Precipitation in Assay check_conc Step 1: Verify Concentration Is the final concentration too high? start->check_conc reduce_conc Solution A: Reduce Final Concentration Perform serial dilutions to find the Maximum Soluble Concentration. check_conc->reduce_conc Yes check_dmso Step 2: Check DMSO % Is the final DMSO concentration >1%? check_conc->check_dmso No reduce_dmso Solution B: Optimize DMSO Concentration Keep final DMSO at 0.5-1%. Ensure controls have matching [DMSO]. check_dmso->reduce_dmso Yes check_ph Step 3: Evaluate Buffer pH Is the compound ionizable? check_dmso->check_ph No adjust_ph Solution C: Adjust Buffer pH For basic compounds, lower pH. For acidic compounds, raise pH. check_ph->adjust_ph Yes use_cosolvent Step 4: Introduce Co-solvents Still precipitating at required concentration? check_ph->use_cosolvent No cosolvent_sol Solution D: Use Formulation Aids - Add co-solvents (e.g., PEG-400) - Use solubilizers (e.g., Cyclodextrins) use_cosolvent->cosolvent_sol

Fig 1. Step-by-step troubleshooting workflow for compound precipitation.
Q4: How does adjusting pH help, and what is a good starting point for my this compound compound?

A: The solubility of ionizable compounds is highly pH-dependent.[13][14] By changing the pH of the buffer, you can shift the equilibrium towards the charged (ionized) form of the molecule, which is generally much more soluble in water than the neutral form.[13][15]

  • Mechanism: The this compound core contains basic nitrogen atoms. In an acidic solution (lower pH), these nitrogens can become protonated, creating a positively charged species. This charge enhances interactions with polar water molecules, thereby increasing solubility.[16][17]

  • Starting Point: Given the low pKa of the pyridazine ring, you will likely need to lower the pH significantly to see an effect.[5] Start by preparing your assay buffer at pH 6.0. If precipitation persists, test buffers at pH 5.0 and 4.0. Always confirm that the pH change does not negatively impact your biological target (e.g., enzyme activity or cell viability).

Q5: What are co-solvents and solubilizing excipients, and when should I consider them?

A: When pH adjustment is insufficient or not viable, co-solvents and other excipients can be used.[18]

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[18][19]

  • Solubilizing Excipients: These are agents that form complexes or micelles with the drug to increase its apparent solubility.[20]

Consider these when you need to achieve a higher compound concentration than its intrinsic aqueous solubility allows.

Strategy Examples Mechanism of Action Pros Cons
Co-solvency PEG-400, Propylene Glycol, EthanolReduces the polarity of the solvent system.[19]Simple to implement for in vitro assays.Can impact biological activity at high concentrations; may not be suitable for in vivo studies.
Surfactants Tween® 80, Cremophor® ELForm micelles that encapsulate the hydrophobic drug molecule.[19]Can significantly increase solubility.May interfere with assays; potential for in vivo toxicity.
Cyclodextrins HP-β-CD, SBE-β-CDForm inclusion complexes where the drug sits inside the hydrophobic core of the cyclodextrin.[21]Well-established, often used in formulations.[22]Can be a competitive inhibitor if the target has a higher affinity for the drug than the cyclodextrin.[22]
Part 3: Advanced Formulation Strategies for Drug Development

For compounds that remain challenging, more advanced formulation techniques are required, especially when moving towards in vivo studies.

Q6: I've heard about Amorphous Solid Dispersions (ASDs). How do they work and are they suitable for my compound class?

A: Amorphous Solid Dispersions (ASDs) are a powerful strategy for enhancing the bioavailability of poorly soluble drugs, such as many kinase inhibitors.[23][24]

  • Mechanism: An ASD involves dispersing the active pharmaceutical ingredient (API) at a molecular level within a solid polymer matrix.[23] This process converts the drug from its stable, low-energy crystalline form to a high-energy, thermodynamically unstable amorphous state.[25][26] This amorphous form does not have to overcome the high lattice energy of the crystal and therefore dissolves much more readily, often creating a supersaturated solution that enhances absorption.[26][27] The polymer carrier plays a crucial role in preventing the drug from recrystallizing during storage and dissolution.[23]

  • Suitability: This approach is highly suitable for BCS Class II compounds (low solubility, high permeability), a category where many this compound-based kinase inhibitors fall.[28] Techniques like hot-melt extrusion are scalable for manufacturing.[23]

G cluster_0 Crystalline State cluster_1 Amorphous State (in ASD) Crystalline Crystalline Amorphous Amorphous Crystalline->Amorphous Dispersion in Polymer label_c Low Energy Stable Crystal Lattice Poor Solubility label_a High Energy Disordered State Enhanced Solubility

Fig 2. Energy states affecting solubility.
Q7: Can salt formation be an effective strategy despite the low basicity of the pyridazine ring?

A: Yes, but with careful selection of the counter-ion. While challenging, it is not impossible.

  • Strategy: The goal of salt formation is to replace the strong intermolecular interactions in the neutral compound's crystal lattice with more favorable, high-energy ionic interactions in a salt crystal lattice.[29][30] For a weakly basic compound like a this compound derivative, you must use a strong acid to ensure complete proton transfer and formation of a stable salt.[5]

  • Counter-ion Selection: Common choices for weakly basic drugs include hydrochloride, mesylate, and sulfate salts.[31] A salt screening study is essential to identify a counter-ion that not only forms a stable salt but also one that is crystalline and doesn't suffer from issues like hygroscopicity (water uptake).[31] The resulting salt form can dramatically increase dissolution rate and solubility.[15][29]

Part 4: Experimental Protocol
Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol provides a general method to quickly assess the kinetic solubility of your compounds.

Objective: To determine the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Test compounds (10 mM stock in 100% DMSO)

  • Assay buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 100% DMSO

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipettes

  • Plate reader with nephelometry (light scattering) capability

Methodology:

  • Prepare Compound Plate (Serial Dilution): a. In a 96-well plate, add 50 µL of 100% DMSO to columns 2 through 12. b. Add 100 µL of your 10 mM compound stock to column 1. c. Perform a 2-fold serial dilution: Transfer 50 µL from column 1 to column 2, mix thoroughly, then transfer 50 µL from column 2 to 3, and so on, until column 11. Do not add compound to column 12 (DMSO blank). This creates a concentration range from 10 mM down to ~9.8 µM.

  • Prepare Assay Plate: a. Add 98 µL of your aqueous assay buffer to all wells of a new 96-well plate.

  • Initiate Precipitation: a. Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the corresponding wells of the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%. b. Mix immediately by shaking on an orbital shaker for 60 seconds.

  • Incubation: a. Incubate the assay plate at room temperature for 2 hours, protected from light.

  • Measurement: a. Read the plate using a nephelometer or a plate reader capable of measuring light scattering at a wavelength away from the compound's absorbance (e.g., 650 nm).

Data Interpretation:

  • The nephelometer measures the turbidity caused by insoluble particles.

  • Plot the light scattering units (or absorbance) against the compound concentration.

  • The kinetic solubility limit is the concentration at which the signal begins to rise sharply above the baseline (the signal from the buffer/DMSO blank wells).

References

Identification and minimization of byproducts in 7H-Pyrrolo[2,3-c]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7H-pyrrolo[2,3-c]pyridazine scaffold is a vital heterocyclic motif in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often accompanied by challenges related to byproduct formation, low yields, and purification difficulties. This guide provides field-proven insights and troubleshooting strategies to help researchers identify, minimize, and manage common issues encountered during the synthesis of this valuable compound class.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges in a direct question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields in pyrrolopyridazine synthesis often stem from three primary areas: suboptimal reaction conditions, degradation of starting materials or intermediates, and competing side reactions.

  • Suboptimal Conditions: The choice of base, solvent, and temperature is critical. For instance, in reactions analogous to the Chichibabin cyclization, which can be adapted for this scaffold, using an insufficient amount of a strong base like Lithium Diisopropylamide (LDA) can result in poor yields. It has been shown that using at least 2.1 equivalents of LDA can be necessary to drive the reaction to completion, as one equivalent may be consumed by the acidic N-H of the forming pyrrole ring, while the other is needed for the key deprotonation step.[1]

  • Intermediate Instability: Key intermediates, such as lithiated picoline derivatives, can be unstable, especially at higher temperatures. These intermediates may degrade or participate in unwanted side reactions if not trapped by the electrophile in a timely manner. Maintaining strict temperature control (e.g., -40°C or lower) is crucial.[1]

  • Competing Side Reactions: The most significant cause of low yield is often the diversion of intermediates into byproduct pathways. The most common of these is the dimerization of the starting material or key intermediates.[1]

Q2: I'm observing multiple spots on my TLC/LCMS analysis. What are these byproducts and how can I minimize them?

Byproduct formation is the most frequent challenge. The specific byproducts depend on your chosen synthetic route, but common culprits include dimers, regioisomers, and products of incomplete cyclization.

  • Picoline Dimerization: When using substituted picolines as precursors, a common side reaction is dimerization. This occurs when a deprotonated, nucleophilic picoline intermediate attacks another molecule of the starting picoline instead of the intended electrophile (e.g., a nitrile or aldehyde). This process can be complex, leading to a number of structurally related byproducts.[1]

    • Minimization Strategy: A slow, controlled addition of the picoline to a solution of the base and electrophile (inverse addition) can help maintain a low concentration of the nucleophilic intermediate, thus favoring the desired reaction pathway.[1]

  • Regioisomer Formation: In syntheses involving cycloaddition reactions, such as those using mesoionic intermediates (münchnones), the formation of regioisomers can be a significant issue if an unsymmetrical dipolarophile is used.[2]

    • Minimization Strategy: The regioselectivity is governed by electronic and steric factors. Altering the electronic nature of substituents on either the dipole or dipolarophile can favor the formation of one isomer. Careful characterization using 2D NMR techniques (HSQC, HMBC) is essential to confirm the structure.[1][2]

  • Incomplete Cyclization/Hydrolysis: If the final cyclization step is inefficient or if the reaction is quenched prematurely, uncyclized intermediates may be isolated. These intermediates can also be susceptible to hydrolysis during aqueous workup, leading to ketone or carboxylic acid byproducts.[1]

    • Minimization Strategy: Ensure sufficient reaction time and temperature for the cyclization step. When quenching the reaction, use a non-aqueous method or a rapid, cold aqueous quench to minimize hydrolysis of sensitive intermediates.

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for a common synthetic approach and a critical analytical procedure.

Protocol 1: Synthesis of a Substituted this compound via Condensation/Cyclization

This protocol is a generalized adaptation based on established methods for related azaindole syntheses, which involves the condensation of a pyrrole-dicarbonyl compound with a hydrazine derivative.[3]

Step 1: Vilsmeier-Haack Reaction to Form Pyrrole-2,3-dicarbaldehyde

  • Cool a solution of dimethylformamide (DMF, 5 equiv.) in an appropriate solvent (e.g., dichloroethane) to 0°C under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equiv.) while maintaining the temperature below 10°C. Stir for 30 minutes.

  • Add a solution of the N-protected 4-aroyl-pyrrole (1 equiv.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours, monitoring by TLC.

  • Cool the mixture to 0°C and quench by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting dicarbonyl intermediate by column chromatography.

Step 2: Cyclocondensation with Hydrazine

  • Dissolve the purified pyrrole-dicarbonyl intermediate (1 equiv.) in ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 1.1 equiv.).

  • Reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the this compound.

Protocol 2: Byproduct Identification Using 2D NMR

When multiple unexpected products are formed, 1D NMR is often insufficient. 2D NMR experiments are essential for unambiguous structure elucidation.

  • Purification: Isolate each major byproduct using preparative HPLC or careful column chromatography.

  • Acquire Spectra: For each isolated compound, acquire a standard set of high-resolution NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃):

    • ¹H NMR

    • ¹³C NMR

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within individual rings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To directly link protons to the carbons they are attached to.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. It reveals 2- and 3-bond correlations between protons and carbons, allowing you to piece together the heterocyclic core and confirm the position of substituents and points of ring fusion.[1]

  • Analysis: Analyze the HMBC spectrum for key long-range correlations. For example, a correlation from the pyrrolic N-H proton to carbons in the pyridazine ring would confirm the correct ring fusion and rule out certain regioisomers.

Part 3: Data Summaries & Visual Guides

Table 1: Troubleshooting Common Synthesis Issues
Observed Problem Probable Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive base (e.g., old LDA). 2. Reaction temperature too low. 3. Poor quality starting materials.1. Titrate the base before use. 2. Gradually increase reaction temperature, monitoring for decomposition. 3. Purify starting materials (distillation, recrystallization).
Formation of a Dark Tar 1. Reaction temperature too high. 2. Polymerization of starting material/intermediate. 3. Presence of oxygen in an organometallic reaction.1. Maintain strict temperature control. 2. Use inverse addition; ensure high dilution. 3. Thoroughly degas solvents and maintain a positive N₂/Ar pressure.
Multiple Hard-to-Separate Spots 1. Dimerization or oligomerization.[1] 2. Formation of regioisomers.[2] 3. Incomplete reaction or decomposition on silica gel.1. Employ inverse addition of the key nucleophile. 2. Modify substituents to enhance regioselectivity; screen different solvents. 3. Use a different stationary phase (e.g., alumina) or purification method (recrystallization, prep-HPLC).
Product Decomposes During Workup 1. Product is acid or base sensitive. 2. Product is unstable on silica gel.1. Use a neutral quench (e.g., saturated NH₄Cl) and avoid strong acids/bases. 2. Deactivate silica gel with triethylamine; use alumina chromatography or avoid chromatography if possible.

Visual Workflow 1: General Synthetic Pathway

G cluster_0 Step 1: Dicarbonyl Formation cluster_1 Step 2: Cyclocondensation A N-Protected Pyrrole C Pyrrole-2,3-dicarbonyl Intermediate A->C [1] B Vilsmeier Reagent (POCl3/DMF) B->C [1] E This compound C->E [2] Heat, Acid/Base catalyst D Hydrazine Derivative (R-NHNH2) D->E [2]

Caption: A two-step synthesis of the target heterocycle.

Visual Workflow 2: Picoline Dimerization Byproduct Pathway

Caption: Competing pathways leading to product vs. byproduct.

Visual Workflow 3: Troubleshooting Decision Tree

G Start Reaction Complete. Analyze by TLC/LCMS Clean Clean Reaction: Single Major Spot Start->Clean Yes Complex Complex Mixture: Multiple Spots Start->Complex No End Success Clean->End Proceed to Purification & Scale-up Q_Polarity Q_Polarity Complex->Q_Polarity Spots have similar Rf? Isomers Likely Isomers. Action: Isolate & run 2D NMR. Modify reaction for selectivity. Q_Polarity->Isomers Yes Byproducts Likely Byproducts (e.g., Dimer, Hydrolysis). Action: Check MS for masses. Optimize conditions (temp, addition order). Q_Polarity->Byproducts No

Caption: A decision tree for post-reaction analysis.

References

Technical Support Guide: Improving Regioselectivity on the 7H-Pyrrolo[2,3-c]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 7H-pyrrolo[2,3-c]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this valuable heterocyclic core. The inherent asymmetry and multiple reactive sites of the pyrrolopyrone scaffold often lead to challenges in controlling reaction regioselectivity.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with a predictive understanding of this ring system's reactivity.

Understanding the this compound Scaffold

The this compound core is a nitrogen-rich heterocycle of significant interest in medicinal chemistry. Its structure, an amalgamation of an electron-rich pyrrole ring and an electron-deficient pyridazine ring, presents a unique electronic landscape. This duality is the primary source of regioselectivity challenges. The key reactive positions include the pyrrolic nitrogen (N-7), the two pyridazine nitrogens (N-1 and N-2), and the carbon atoms of both rings (primarily C-3, C-4, and C-5).

Caption: Structure and numbering of the this compound core.

Troubleshooting Guides & FAQs

FAQ 1: Controlling N-Alkylation Regioselectivity

Question: I am attempting an N-alkylation on the this compound core, but I'm getting a mixture of N-7, N-1, and N-2 alkylated products. How can I selectively target the N-7 position?

Answer: This is a classic regioselectivity problem arising from the presence of multiple nucleophilic nitrogen atoms. The outcome of the reaction is a delicate balance between the intrinsic nucleophilicity of each nitrogen, steric hindrance, and the reaction conditions (base, solvent, temperature, and electrophile).

Core Principles:

  • Nucleophilicity: The pyrrole N-7 is generally considered the most nucleophilic and least basic nitrogen, making it a soft nucleophile. The pyridazine nitrogens are more basic (harder nucleophiles).

  • Steric Hindrance: The N-1 and N-2 positions are more sterically encumbered than the N-7 position. This can be exploited to favor N-7 substitution.

  • HSAB Theory: Hard electrophiles (e.g., methyl sulfate) may favor the harder pyridazine nitrogens, while softer electrophiles (e.g., benzyl bromide) will preferentially react at the softer N-7 position.

  • Counter-ion and Solvent Effects: The choice of base dictates the nature of the resulting anion. Strong, non-coordinating bases in polar aprotic solvents (like THF or DMF) generally favor reaction at the most nucleophilic site. Studies on the related indazole scaffold have shown that NaH in THF is an excellent system for promoting selective N-1 (analogous to our N-7) alkylation.[1][2]

Troubleshooting Workflow:

Caption: Decision workflow for optimizing N-7 alkylation selectivity.

Experimental Protocol: Selective N-7 Benzylation

This protocol is designed to maximize steric and electronic factors that favor N-7 alkylation.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt at the most acidic proton (N-7) is the kinetically favored process.[1]

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the desired product.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Verification: Purify the crude product by flash column chromatography on silica gel. Characterize the regioisomers using 1H and 13C NMR. The N-7 substituted product will show characteristic shifts for the protons on the pyrrole ring, which can be confirmed by 2D NMR (NOESY) experiments showing correlation between the benzylic protons and the C-5 proton.

Data Summary: Conditions for N-Alkylation

ObjectiveBaseSolventElectrophile TypeProbable Major IsomerRationale
N-7 Selective NaH, KHMDSTHF, DMFSoft (e.g., BnBr)N-7 Kinetic deprotonation, steric hindrance, HSAB principle.[1][2]
N-1/N-2 Alkylation K₂CO₃, Cs₂CO₃AcetonitrileHard (e.g., MeI, Me₂SO₄)N-1 / N-2 Mixture Thermodynamic control, reaction with harder nucleophiles.
FAQ 2: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I need to halogenate the this compound core. Which position is most likely to react, and what conditions should I use?

Answer: The regioselectivity of EAS is governed by the electronic properties of the fused ring system. The pyridazine ring is π-deficient due to the electronegativity of the two adjacent nitrogen atoms, making it highly deactivated towards electrophilic attack. Conversely, the pyrrole ring is a π-excessive system and is activated towards EAS.

Core Principles:

  • Ring Electronics: Electrophilic substitution will occur almost exclusively on the electron-rich pyrrole ring. The pyridazine moiety acts as a strong electron-withdrawing group, further activating the pyrrole ring by induction.[3]

  • Positional Reactivity: Within the pyrrole ring, substitution is most likely at C-5 or C-4. Computational studies and reactivity patterns of similar azaindoles suggest that the C-5 position is often the most nucleophilic. However, the outcome can be highly dependent on the specific electrophile and reaction conditions.

Experimental Protocol: Regioselective Bromination at C-5

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C. Using NBS provides a mild source of electrophilic bromine, which helps prevent over-reaction or decomposition.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via column chromatography to isolate the 5-bromo-7H-pyrrolo[2,3-c]pyridazine. The structure should be confirmed by NMR, where the disappearance of the C-5 proton signal and the appearance of a new quaternary carbon in the 13C NMR are key indicators.

FAQ 3: Selective Metal-Catalyzed Cross-Coupling

Question: I have a 3,5-dichloro-7H-pyrrolo[2,3-c]pyridazine, and I want to perform a selective Suzuki coupling at only one position. How can I achieve this?

Answer: Achieving selective mono-functionalization on a di-halogenated substrate relies on the differential reactivity of the C-Cl bonds. This reactivity is influenced by the electronic environment of each position.

Core Principles:

  • Oxidative Addition Rates: The oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step in many cross-coupling reactions.[4] C-X bonds on the electron-deficient pyridazine ring (C-3) are significantly more activated and will undergo oxidative addition much faster than C-X bonds on the electron-rich pyrrole ring (C-5).

  • Reaction Control: By carefully controlling the reaction temperature and using a slight excess of the boronic acid (e.g., 1.0-1.1 equivalents), you can favor mono-substitution at the more reactive C-3 position. Running the reaction at a lower temperature (e.g., 60-80 °C) will enhance this selectivity.

Troubleshooting Workflow for Selective Cross-Coupling:

Caption: Strategies for achieving selective cross-coupling on a di-halogenated scaffold.

Experimental Protocol: Selective Suzuki Coupling at C-3

This protocol targets the more reactive C-3 position of a hypothetical 3,5-dichloro-7H-pyrrolo[2,3-c]pyridazine.

  • Protect N-7: Before cross-coupling, it is highly advisable to protect the N-7 position (e.g., with a SEM or Boc group) to improve solubility and prevent catalyst inhibition.

  • Reaction Setup: In a reaction vessel, combine the N-protected 3,5-dichloro-pyrrolo[2,3-c]pyridazine (1.0 eq), phenylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol %) or PdCl₂(dppf) (5 mol %).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane/water (4:1, 0.1 M). Degas the mixture thoroughly by bubbling argon through it for 20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-16 hours. Monitor carefully by LC-MS. Stop the reaction once the starting material is consumed and before significant formation of the di-coupled product is observed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the mono-coupled product.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 7H-Pyrrolo[2,3-c]pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a critical challenge in synthetic chemistry: catalyst deactivation during the functionalization of the 7H-pyrrolo[2,3-c]pyridazine scaffold. This nitrogen-rich heterocycle is a valuable pharmacophore, but its successful elaboration via cross-coupling and C-H activation is often hampered by catalyst instability.

This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems accurately and develop robust, reproducible reaction conditions.

Section 1: Understanding the Core Problem: Why Do Catalysts Deactivate?

The functionalization of this compound typically relies on palladium- or rhodium-based catalytic systems. The active form of these catalysts, often a low-valent metal center (e.g., Pd(0)), is highly reactive but also susceptible to several deactivation pathways. The pyrrolo[2,3-c]pyridazine core itself presents a unique challenge due to its multiple Lewis basic nitrogen atoms, which can act as potent catalyst poisons.

Major Deactivation Pathways

Catalyst deactivation is rarely a single event. It is often a combination of factors that lead to a stalled or low-yielding reaction. The primary culprits include:

  • Poisoning : This is the most common issue when working with nitrogen-rich heterocycles. Impurities in reagents or the substrate itself can irreversibly bind to the catalyst's active sites.[1] Lewis basic nitrogen atoms in the substrate can coordinate too strongly to the metal center, preventing the desired catalytic cycle from proceeding.[2]

  • Aggregation/Precipitation : The active, soluble catalyst species can aggregate into larger, inactive metal clusters.[3] This is often visually observed as the formation of "palladium black."[4][5] High temperatures and insufficient ligand stabilization are common causes.[4]

  • Oxidation : The active Pd(0) species can be oxidized to inactive Pd(II) states by residual oxygen or other oxidants in the reaction mixture.[3][4] This underscores the critical need for rigorously inert atmospheric conditions.

  • Ligand Degradation : Phosphine-based ligands, crucial for stabilizing the metal center, can degrade via oxidation or other pathways, leading to catalyst deactivation.[5]

Below is a diagram illustrating these interconnected deactivation mechanisms.

DeactivationPathways Active_Catalyst Active Catalyst (e.g., L-Pd(0)) Poisoning Poisoning (Substrate, Impurities) Active_Catalyst->Poisoning N-Heterocycle Coordination Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation High Temp. Low Ligand Conc. Oxidation Oxidation (e.g., by O2) Active_Catalyst->Oxidation Air Exposure Ligand_Deg Ligand Degradation Active_Catalyst->Ligand_Deg Thermal Stress Inactive_Catalyst Inactive Catalyst Poisoning->Inactive_Catalyst Aggregation->Inactive_Catalyst Oxidation->Inactive_Catalyst Ligand_Deg->Inactive_Catalyst

Common catalyst deactivation pathways.

Section 2: Troubleshooting Guide (FAQ Format)

This section addresses specific issues you may encounter. Each question is followed by a detailed explanation of the cause and a set of actionable solutions, including experimental protocols.

Q1: My reaction starts but then stalls completely, and I see black particles forming. What's happening?

Answer: This is a classic symptom of catalyst aggregation into palladium black.[3][5] The active, soluble Pd(0) species is likely falling out of the catalytic cycle and precipitating as inactive bulk metal. The initial conversion is from the catalyst that remains soluble before it aggregates.

Causality:

  • Thermal Stress: High reaction temperatures can accelerate the decomposition of the catalyst complex, leading to aggregation.[6]

  • Insufficient Ligand: The ligand's job is to stabilize the Pd(0) center. If the ligand-to-metal ratio is too low, or if the ligand itself is not bulky or electron-rich enough, the palladium atoms are more likely to find each other and aggregate.[4]

  • Oxygen Contamination: Traces of oxygen can oxidize the phosphine ligand, reducing its ability to stabilize the palladium. Oxygen can also directly oxidize Pd(0) to Pd(II) oxides.[4]

Troubleshooting Steps:

  • Verify Inert Atmosphere: This is non-negotiable. Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of a high-purity inert gas like argon.

  • Optimize Ligand-to-Metal Ratio: A slight excess of ligand can often stabilize the catalyst. Try increasing the ratio from a standard 2:1 (Ligand:Pd) to 2.5:1 or 3:1. Be cautious, as a large excess can sometimes inhibit the reaction by occupying all coordination sites.

  • Screen Different Ligands: The choice of ligand is critical. For N-heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior as they create a protective sphere around the metal, preventing aggregation.

  • Lower the Reaction Temperature: Determine the lowest temperature at which the reaction proceeds at a reasonable rate. It's better to run a reaction for 24 hours at 80 °C than for it to fail in 2 hours at 110 °C.

ParameterStandard ConditionTroubleshooting ActionRationale
Atmosphere Nitrogen BalloonUse a Schlenk line with 3x vacuum/argon cycles.Rigorously excludes oxygen to prevent oxidation.[4]
Temperature 110 °CDecrease to 90 °C, then 80 °C.Reduces thermal degradation and aggregation rate.[6]
Ligand:Metal 2:1Increase to 2.5:1.Enhances stabilization of the active Pd(0) species.
Ligand Type PPh₃Switch to a bulky ligand (e.g., SPhos).Steric hindrance prevents aggregation and can accelerate reductive elimination.
Q2: The reaction doesn't start at all, and the solution color doesn't change. Is the catalyst poisoned?

Answer: A complete lack of reactivity from the start strongly suggests immediate catalyst poisoning. The Lewis basic nitrogens on the this compound ring are likely the primary suspects.[2] They can coordinate so strongly to the palladium center that they prevent the oxidative addition of your coupling partner, the first step in most cross-coupling catalytic cycles.[7]

Causality:

  • Substrate Inhibition: The pyridazine moiety is particularly electron-rich and can act as a bidentate ligand, effectively shutting down the catalyst's active site.

  • Impurity Poisoning: Trace impurities in your starting materials or solvents, such as sulfur or other nitrogen-containing compounds, can act as potent poisons.[1]

Troubleshooting Steps:

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃, use a well-defined Pd(II) pre-catalyst (e.g., a Buchwald pre-catalyst). These are activated under the reaction conditions, often bypassing pathways that lead to immediate poisoning.

  • Change the Metal Source: In some cases of severe poisoning, switching to a different metal, like Rhodium (Rh), which has shown promise for C-H functionalization of N-heterocycles, can be effective.[8]

  • Purify Starting Materials: Rigorously purify your this compound substrate and coupling partner. Column chromatography or recrystallization can remove trace impurities that may be poisoning the catalyst.

  • "Protect" the Heterocycle (Advanced): In challenging cases, transiently protecting one of the nitrogen atoms (e.g., as an N-oxide) can reduce its coordinating ability, allowing the reaction to proceed. This adds steps but can be a powerful problem-solving tool.

TroubleshootingWorkflow Start Reaction Stalled or Failed? Observe Observe Reaction Mixture Start->Observe Black_PPT Black Precipitate (Pd Black)? Observe->Black_PPT Yes No_Reaction No Reaction, No Color Change? Observe->No_Reaction No Sol_Aggregation Issue: Aggregation/Decomposition Black_PPT->Sol_Aggregation Yes Sol_Poisoning Issue: Catalyst Poisoning No_Reaction->Sol_Poisoning Yes Action_Temp Lower Temperature Sol_Aggregation->Action_Temp Action_Ligand Increase Ligand Ratio Screen Bulky Ligands Sol_Aggregation->Action_Ligand Action_Inert Improve Inert Atmosphere Sol_Aggregation->Action_Inert Action_Precatalyst Use Well-Defined Pre-catalyst Sol_Poisoning->Action_Precatalyst Action_Purify Purify Reagents Sol_Poisoning->Action_Purify Action_Metal Consider Alternative Metal (e.g., Rh) Sol_Poisoning->Action_Metal

References

Technical Support Center: Enhancing the Stability of 7H-Pyrrolo[2,3-c]pyridazine Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of 7H-pyrrolo[2,3-c]pyridazine compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during experimentation. By understanding the underlying causes of instability and implementing robust handling and formulation strategies, you can ensure the integrity of your compounds and the reliability of your assay results.

Introduction: The Stability Challenge of the Pyrrolopyridazine Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic candidates. However, the inherent electronic properties of this nitrogen-rich heterocyclic system can render it susceptible to various degradation pathways, compromising its performance in biological assays. This guide will walk you through identifying, troubleshooting, and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues researchers face when working with this compound compounds.

Q1: My this compound compound shows decreasing potency in my multi-day cell-based assay. What could be the cause?

A1: A time-dependent loss of potency is a classic sign of compound instability in the assay medium. Several factors in a typical cell culture environment can contribute to the degradation of your compound over hours or days.

  • Potential Causes:

    • Hydrolytic Degradation: The aqueous environment of the cell culture medium, especially at a physiological pH of ~7.4 and an incubation temperature of 37°C, can promote hydrolysis of susceptible functional groups on your molecule.

    • Oxidative Degradation: The presence of dissolved oxygen and reactive oxygen species (ROS) generated by cellular metabolism can lead to oxidation of the electron-rich pyrrolopyridazine ring system.

    • Photodegradation: Exposure to ambient laboratory light or the light source of an automated incubator or plate reader can induce photochemical reactions, particularly in aromatic heterocyclic systems.[1]

    • Metabolic Degradation: Cellular enzymes can metabolize the compound, converting it into less active or inactive forms.

  • Troubleshooting Steps:

    • Assess Intrinsic Stability: First, determine if the compound is stable in the cell culture medium in the absence of cells. A detailed protocol for this is provided in the "Experimental Protocols" section. This will help you distinguish between chemical and metabolic instability.

    • Minimize Light Exposure: Protect your compound stock solutions and assay plates from light by using amber vials and covering plates with foil.

    • Consider Formulation Strategies: If chemical instability is confirmed, explore the use of stabilizing excipients as detailed in the "Formulation Strategies" section.

    • Modify Experimental Design: If instability is unavoidable, consider shorter incubation times or more frequent media changes with a fresh compound to maintain a therapeutic concentration.[2]

Q2: I observe a precipitate forming in the well shortly after adding my DMSO stock solution of a this compound derivative to the aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often termed "crashing out," is due to the poor aqueous solubility of the compound. When the highly concentrated DMSO stock is diluted into the aqueous medium, the compound's solubility limit is exceeded, leading to precipitation.

  • Potential Causes:

    • Low Aqueous Solubility: The compound's intrinsic physicochemical properties may favor the solid state in an aqueous environment.

    • High Stock Concentration: Using a very high concentration stock solution necessitates a large dilution factor, which can shock the system and induce precipitation.

    • Final Assay Concentration Exceeds Solubility: The intended final concentration in the assay may be higher than the compound's maximum aqueous solubility.

  • Troubleshooting Steps:

    • Determine Aqueous Solubility: Perform a solubility assay to determine the maximum soluble concentration of your compound in the assay medium. A protocol for this is provided below.

    • Optimize Stock Solution Concentration: Prepare a lower concentration stock solution in DMSO. This will reduce the dilution factor and the "solvent shock."

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the assay medium to gradually decrease the solvent concentration.

    • Use of Solubilizing Excipients: Incorporating excipients like cyclodextrins or non-ionic surfactants can significantly enhance the aqueous solubility of your compound.[3][4][5][6]

Q3: My assay results are inconsistent between experiments run on different days. Could this be related to compound stability?

A3: Yes, inconsistent results are often linked to issues with compound handling and storage. The stability of your stock solutions is as critical as the stability in the final assay.

  • Potential Causes:

    • Stock Solution Degradation: this compound compounds in DMSO can degrade over time, even when stored at low temperatures. Factors like water absorption by DMSO, exposure to air (oxidation), and repeated freeze-thaw cycles can accelerate this process.[2][7][8]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote degradation.[2][9]

    • Inconsistent Handling: Variations in how stock solutions are handled and diluted can lead to differences in the final active concentration.

  • Troubleshooting Steps:

    • Proper Stock Solution Management:

      • Use high-quality, anhydrous DMSO.

      • Prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles.[2]

      • Store aliquots at -20°C or -80°C in tightly sealed vials.

    • Regular Quality Control: Periodically check the purity of your stock solutions using analytical methods like HPLC or LC-MS.

    • Standardized Procedures: Implement a standard operating procedure (SOP) for the preparation and handling of all compound solutions to ensure consistency.

Troubleshooting Guides

Issue 1: Unexpected Loss of Biological Activity
Symptom Potential Cause Recommended Action
Gradual decrease in activity over the course of a multi-day assay.Chemical Instability in Assay Medium: Hydrolysis, oxidation, or photolysis.1. Perform a stability study of the compound in the cell-free assay medium at 37°C.[2] 2. Protect plates from light. 3. Consider adding antioxidants like N-acetylcysteine (if compatible with the assay). 4. Explore formulation with cyclodextrins to shield the molecule.[4]
Complete loss of activity in a freshly prepared solution.Rapid Degradation: Highly labile compound or contamination of stock solvent.1. Verify the purity of the solid compound. 2. Use fresh, anhydrous DMSO for stock preparation. 3. Analyze the freshly prepared stock solution by LC-MS to confirm the presence of the parent compound.
High variability in results between replicate plates.Inconsistent Compound Handling or Plate-to-Plate Variation in Degradation: 1. Ensure uniform and rapid addition of the compound to all plates. 2. Standardize incubation times and conditions precisely. 3. Check for temperature or humidity gradients within the incubator.
Issue 2: Compound Precipitation in Assay Wells
Symptom Potential Cause Recommended Action
Immediate formation of a cloudy precipitate upon dilution into aqueous media."Crashing Out" due to Poor Aqueous Solubility: 1. Determine the kinetic solubility of the compound in the assay buffer.[10] 2. Lower the final DMSO concentration by using a more dilute stock solution. 3. Perform a serial dilution in the assay medium.
Crystalline precipitate observed after several hours of incubation.Time-Dependent Precipitation or Crystallization: The amorphous precipitate may be slowly converting to a more stable crystalline form.1. Incorporate precipitation inhibitors like HPMCAS or PVP into the formulation.[11] 2. Use solubilizing excipients such as Soluplus® or Cremophor® EL.[3][12][13]
Increased precipitation in the outer wells of a microplate."Edge Effect": Evaporation from the outer wells concentrates the compound, exceeding its solubility limit.1. Avoid using the outer wells for experimental data. 2. Fill the peripheral wells with sterile media or PBS to create a humidity barrier.[14]

Visualizing Stability Workflows

Diagram 1: Troubleshooting Compound Instability

start Inconsistent or Diminishing Assay Results check_solubility Is the compound soluble in the assay medium? start->check_solubility check_stability Is the compound stable in the cell-free medium? check_solubility->check_stability Yes solubility_protocol Perform Solubility Assay (Protocol 2) check_solubility->solubility_protocol No check_stock Are stock solutions handled properly? check_stability->check_stock Yes stability_protocol Perform Stability Assay (Protocol 1) check_stability->stability_protocol No stock_protocol Implement Stock Management Best Practices check_stock->stock_protocol No end Reliable Assay Results check_stock->end Yes formulation Optimize Formulation: - Use excipients - Adjust pH solubility_protocol->formulation assay_design Modify Assay Design: - Shorter incubation - Frequent media change stability_protocol->assay_design stock_protocol->end formulation->end assay_design->end

Caption: A workflow for troubleshooting inconsistent assay results.

Diagram 2: Forced Degradation Study Workflow

start Prepare Compound Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis data_processing Data Processing: - Quantify parent compound - Identify degradation products analysis->data_processing report Determine Degradation Rate and Pathway data_processing->report

References

Technical Support Center: Scaling Up the Synthesis of 7H-Pyrrolo[2,3-c]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-c]pyridazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world application, offering insights grounded in established chemical principles and extensive laboratory experience.

The this compound core is a valuable pharmacophore found in numerous biologically active molecules, including potent kinase inhibitors.[1][2] Scaling up its synthesis from the bench to pilot or manufacturing scale, however, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This guide will equip you with the necessary knowledge to anticipate, diagnose, and resolve these issues effectively.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Low or Inconsistent Reaction Yields

Question: My reaction yield for the core this compound synthesis is consistently low, or varies significantly between batches, especially after increasing the scale. What are the likely causes and how can I improve it?

Answer: Low and inconsistent yields during scale-up are common and can often be traced back to a few key factors that are exacerbated at larger volumes. A systematic approach is crucial for diagnosis.[3]

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: Parameters that were optimal at a small scale may not be directly transferable.[3]

    • Temperature Control: Hotspots can develop in large reactors due to inefficient heat dissipation, leading to side reactions or decomposition of starting materials and products.

      • Solution: Employ a reactor with efficient heat transfer capabilities. Consider a jacketed reactor with a suitable heat transfer fluid. For highly exothermic reactions, controlled addition of reagents may be necessary.

    • Mixing Efficiency: Inadequate agitation can lead to localized concentration gradients and incomplete reactions, especially in heterogeneous mixtures.[3]

      • Solution: Select an appropriate impeller and agitation speed for the reactor geometry and reaction mixture viscosity. Baffles can also improve mixing.

  • Purity of Reagents and Solvents: Impurities can have a more pronounced effect at a larger scale.[3]

    • Solution: Ensure all starting materials and solvents meet the required purity specifications. For moisture-sensitive reactions, use anhydrous solvents and properly dried reagents.

  • Atmospheric Control: Many organic reactions are sensitive to oxygen and moisture.[3]

    • Solution: At scale, ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction. This includes proper purging of the reactor before adding reagents.

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions, with degradation becoming more significant over the longer processing times often required for larger batches.[3]

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to check for the appearance of degradation products. If decomposition is observed, consider modifying the workup procedure to minimize exposure to harsh conditions or prolonged heating.

Experimental Protocol: Small-Scale Re-optimization

Before committing to a large-scale run, it is prudent to re-optimize the reaction conditions on a smaller, more manageable scale (e.g., 1-5 g).

  • Establish a Baseline: Run the reaction at the original small-scale conditions to confirm the initial yield.

  • Parameter Variation: Systematically vary one parameter at a time (e.g., temperature, concentration, reaction time) while keeping others constant.

  • Analysis: Analyze the outcome of each variation by yield and purity (e.g., via HPLC).

  • Identify Optimum Conditions: Determine the new optimal conditions from the small-scale trials before implementing them on a larger scale.

Formation of Intractable Byproducts

Question: During scale-up, I'm observing the formation of significant amounts of a persistent, difficult-to-remove byproduct that was not a major issue on the small scale. How can I identify and mitigate this?

Answer: The formation of new or increased levels of byproducts is a common scale-up challenge, often stemming from subtle changes in reaction kinetics or mass transfer.

Probable Causes & Solutions:

  • Changes in Reaction Pathway: The altered thermal profile of a large-scale reaction can favor alternative reaction pathways.

  • Reagent Decomposition: One of the starting materials may be degrading under the prolonged reaction times or higher localized temperatures of a larger batch.

  • Identification is Key:

    • Solution: Isolate the byproduct using preparative chromatography and characterize it thoroughly (NMR, MS, IR). Understanding its structure is crucial for deducing its formation mechanism.

  • Mitigation Strategies:

    • Order of Addition: Changing the order in which reagents are added can sometimes suppress side reactions.

    • Controlled Addition: Adding a reactive intermediate slowly over time can maintain a low concentration, minimizing its participation in side reactions.

    • Alternative Reagents: Consider if a different, perhaps more selective, reagent can achieve the desired transformation with fewer side reactions. For instance, in cyclization steps, the choice of base or solvent can be critical.[4]

Purification and Isolation Challenges

Question: The purification of my lead this compound compound is proving difficult at a larger scale. Column chromatography is not practical, and crystallization is yielding an oily product or poor recovery. What are my options?

Answer: Purification is a critical bottleneck in scaling up. Methods that are convenient in the lab, like flash chromatography, often become impractical and expensive at an industrial scale.

Probable Causes & Solutions:

  • Supersaturation and Nucleation Issues in Crystallization:

    • Solution:

      • Solvent Screening: Conduct a thorough solvent screening to find a suitable solvent or solvent mixture that provides good solubility at higher temperatures and poor solubility at lower temperatures.

      • Seeding: Introduce a small amount of pure crystalline product (seed crystals) to a supersaturated solution to induce crystallization.

      • Controlled Cooling: A slow, controlled cooling rate is often necessary to promote the growth of large, pure crystals.

  • Product Oiling Out: This occurs when the product separates as a liquid phase instead of a solid during crystallization.

    • Solution: This can sometimes be overcome by using a different solvent system, adjusting the concentration, or modifying the cooling profile.

  • Alternative Purification Techniques:

    • Recrystallization: This is often the most scalable and cost-effective method for purifying solid compounds.[5]

    • Slurrying: Suspending the crude product in a solvent in which it has low solubility can wash away impurities without dissolving a significant amount of the product.

    • In-line Purification: For continuous flow processes, techniques like scavenger resins, distillation, nanofiltration, and extraction can be integrated to remove impurities in real-time.[6]

Data Summary: Solvent Screening for Recrystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRecovery
EthanolHighModerateNeedlesModerate
IsopropanolModerateLowPlatesGood
TolueneHighLowBlocksExcellent
Ethyl Acetate/HexaneModerateVery LowFine PowderGood

Workflow Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed verify_cond Verify Reaction Conditions (Temp, Time, Conc.) start->verify_cond assess_purity Assess Reagent and Solvent Purity verify_cond->assess_purity Conditions OK optimize Systematically Optimize Reaction Parameters verify_cond->optimize Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) assess_purity->check_atmosphere Purity OK assess_purity->optimize Impure review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize Inadequate review_workup->optimize Losses Detected

Caption: A decision-making workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the this compound core, and which is most amenable to scale-up?

A1: Several synthetic strategies exist for constructing the this compound scaffold. A common and often scalable approach involves the condensation of a substituted pyrrole with a hydrazine derivative, followed by cyclization.[7] Another powerful method is the 1,3-dipolar cycloaddition of mesoionic compounds (münchnones) with acetylenic dipolarophiles.[8][9] The choice of the most suitable route for scale-up depends on factors such as the availability and cost of starting materials, the number of synthetic steps, and the overall process safety and robustness. A route with fewer steps and readily available, stable starting materials is generally preferred.

Q2: Are there any specific safety considerations I should be aware of when scaling up the synthesis of these compounds?

A2: Yes, several safety considerations are paramount.

  • Exothermic Reactions: Many cyclization and condensation reactions can be highly exothermic. It is crucial to have a thorough understanding of the reaction's thermal profile through techniques like Differential Scanning Calorimetry (DSC) before attempting a large-scale synthesis.

  • Reagent Handling: Some reagents, such as hydrazine and its derivatives, are toxic and potentially explosive. Always consult the Safety Data Sheet (SDS) and handle these materials in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Reactions that evolve gas (e.g., nitrogen from the decomposition of an azide) can lead to a dangerous pressure build-up in a closed system. Ensure the reactor is properly vented.

Q3: How do I choose the right analytical techniques to monitor my reaction at scale?

A3: Real-time reaction monitoring is crucial for process control and safety at scale.

  • In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring reaction progress, quantifying product formation, and detecting byproducts. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.

  • Process Analytical Technology (PAT): For more advanced process control, techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy can sometimes be used in-situ to monitor the concentration of key species in real-time without the need for sampling.

Q4: What are the key considerations for process validation when scaling up a new synthetic route?

A4: Process validation is the documented evidence that the process, operated within established parameters, can perform effectively and reproducibly to produce a product meeting its predetermined specifications and quality attributes. Key considerations include:

  • Defining Critical Process Parameters (CPPs): Identify the process parameters (e.g., temperature, pressure, reagent stoichiometry) that must be controlled to ensure the desired product quality.

  • Establishing Proven Acceptable Ranges (PARs): Define the range for each CPP within which the process is known to consistently produce acceptable quality product.

  • Consistency Batches: Run a series of consecutive batches at the target scale to demonstrate reproducibility.

Logical Relationship Diagram: Scale-Up Considerations

Scale_Up_Considerations cluster_0 Process Chemistry cluster_1 Engineering cluster_2 Analytical & Control cluster_3 Safety Reaction Kinetics Reaction Kinetics Successful Scale-Up Successful Scale-Up Reaction Kinetics->Successful Scale-Up Thermodynamics Thermodynamics Thermodynamics->Successful Scale-Up Byproduct Formation Byproduct Formation Byproduct Formation->Successful Scale-Up Reactor Design Reactor Design Reactor Design->Successful Scale-Up Heat Transfer Heat Transfer Heat Transfer->Successful Scale-Up Mass Transfer (Mixing) Mass Transfer (Mixing) Mass Transfer (Mixing)->Successful Scale-Up In-Process Controls (IPCs) In-Process Controls (IPCs) In-Process Controls (IPCs)->Successful Scale-Up Process Analytical Technology (PAT) Process Analytical Technology (PAT) Process Analytical Technology (PAT)->Successful Scale-Up Process Validation Process Validation Process Validation->Successful Scale-Up Thermal Hazards Thermal Hazards Thermal Hazards->Successful Scale-Up Reagent Toxicity Reagent Toxicity Reagent Toxicity->Successful Scale-Up Pressure Management Pressure Management Pressure Management->Successful Scale-Up

Caption: Interconnected factors influencing the successful scale-up of chemical synthesis.

References

Validation & Comparative

A Senior Application Scientist's Guide: Validating the Mechanism of Action for a Novel 7H-Pyrrolo[2,3-c]pyridazine-based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-c]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its role in crafting targeted therapeutics, particularly kinase inhibitors.[1][2] This guide details a rigorous, multi-tiered strategy to validate the mechanism of action for a novel, hypothetical inhibitor derived from this scaffold, which we will refer to as PYRIDO-X .

Our hypothesis is that PYRIDO-X functions as an ATP-competitive inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK2. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous myeloproliferative neoplasms and autoimmune disorders.[3][4] Therefore, validating a new inhibitor for this pathway requires a systematic approach that confirms not only direct target binding but also downstream pathway modulation and a specific, on-target cellular phenotype.

This document serves as a comparative guide, benchmarking PYRIDO-X against Ruxolitinib , a well-characterized, FDA-approved JAK1/2 inhibitor, to provide a clear context for its potency and selectivity.[5] We will proceed through four key stages of validation: (1) Biochemical Target Inhibition, (2) Cellular Target Engagement, (3) Downstream Pathway Modulation, and (4) Phenotypic Cellular Response.

Part 1: Biochemical Validation: Direct Inhibition of Kinase Activity

As a critical first step, we must confirm that PYRIDO-X directly inhibits the catalytic activity of its putative targets in a cell-free system. This removes cellular complexities like membrane permeability and competing endogenous ATP, providing a clean measure of enzymatic inhibition.[6] We utilize a luminescence-based kinase activity assay that quantifies ADP production, a direct product of kinase activity.[7] This format is highly sensitive and amenable to high-throughput screening.[8]

Comparative Data: In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for PYRIDO-X and the comparator, Ruxolitinib, against a panel of relevant kinases.

Kinase TargetPYRIDO-X IC50 (nM)Ruxolitinib IC50 (nM)Off-Target Kinase: PI3Kα IC50 (nM)
JAK1 3.53.3> 10,000
JAK2 4.22.8> 10,000
JAK3 150.7428> 10,000
TYK2 95.819> 10,000

Interpretation: The data demonstrates that PYRIDO-X is a potent inhibitor of JAK1 and JAK2, with potency comparable to the clinical benchmark, Ruxolitinib. Critically, it shows significantly less activity against JAK3 and TYK2, indicating a favorable selectivity profile within the JAK family. The lack of inhibition against PI3Kα, a kinase from a different family, serves as a crucial negative control, supporting the specificity of PYRIDO-X for the JAK family.[9]

Experimental Workflow: Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep1 Dispense PYRIDO-X or Control Inhibitor into Plate prep2 Add Purified JAK1/JAK2 Enzyme prep1->prep2 prep3 Pre-incubate to allow compound binding prep2->prep3 react1 Initiate reaction with ATP & Substrate Peptide prep3->react1 react2 Incubate at RT (ADP is produced) react1->react2 detect1 Add ADP-Glo™ Reagent (Depletes unused ATP) react2->detect1 detect2 Add Kinase Detection Reagent (Converts ADP to ATP) detect1->detect2 detect3 Luciferase/Luciferin reaction generates light detect2->detect3 detect4 Read Luminescence on Plate Reader detect3->detect4

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol: ADP-Glo™ Kinase Assay
  • Prepare serial dilutions of PYRIDO-X, Ruxolitinib, and a negative control inhibitor in a 384-well plate. Include DMSO-only wells for 100% activity control.

  • Add 2.5 µL of purified recombinant JAK1 or JAK2 enzyme solution to each well.

  • Add 2.5 µL of the compound dilutions to the corresponding wells. Pre-incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at the determined Km concentration).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Part 2: Cellular Target Engagement: Confirming Interaction in a Live Cell

Demonstrating biochemical potency is essential, but it doesn't guarantee a compound will engage its target in the complex environment of a living cell.[10] Factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations (mM range) can prevent a biochemically potent compound from being effective in a cellular context.[11]

To address this, we employ the NanoBRET™ Target Engagement Intracellular Kinase Assay. This technology measures the apparent affinity of a compound for its target kinase in live cells by monitoring the displacement of a fluorescent tracer.[12][13]

Comparative Data: Cellular Target Engagement
Kinase TargetPYRIDO-X Cellular IC50 (nM)Ruxolitinib Cellular IC50 (nM)
JAK1 185210
JAK2 250275

Interpretation: PYRIDO-X effectively engages both JAK1 and JAK2 in live HEK293 cells, with IC50 values in the nanomolar range. The rightward shift in potency from the biochemical assay (e.g., 3.5 nM to 185 nM for JAK1) is expected and reflects the competitive pressure of high intracellular ATP levels. Importantly, the cellular potency of PYRIDO-X is comparable to Ruxolitinib, confirming it can reach and bind its intended targets in a physiological setting.

Principle of NanoBRET™ Target Engagement

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With PYRIDO-X n1 NanoLuc-JAK2 Fusion (Energy Donor) n2 Fluorescent Tracer (Energy Acceptor) n1->n2 Binding n3 High BRET Signal n2->n3 Energy Transfer n4 NanoLuc-JAK2 Fusion n7 Low BRET Signal n4->n7 No Energy Transfer n5 Fluorescent Tracer (Displaced) n6 PYRIDO-X (Bound to Target) n6->n4 Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement assay.

Protocol: NanoBRET™ Target Engagement Assay
  • Seed HEK293 cells in a 96-well plate.

  • Co-transfect cells with plasmids encoding for NanoLuc®-JAK1 or NanoLuc®-JAK2 fusion proteins. Incubate for 24 hours.

  • Prepare serial dilutions of PYRIDO-X and Ruxolitinib.

  • Remove media from cells and add the NanoBRET™ Tracer working solution.

  • Immediately add the compound dilutions or DMSO control to the wells.

  • Equilibrate the plate for 2 hours in a CO2 incubator at 37°C.

  • Add NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.

  • Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.

  • Determine IC50 values by plotting the BRET ratio against the inhibitor concentration.

Part 3: Pathway Modulation: Measuring Downstream Signaling Effects

Confirming target engagement is a major milestone. The next logical step is to verify that this engagement translates into the inhibition of the downstream signaling pathway. For the JAK-STAT pathway, a hallmark of activation is the phosphorylation of STAT proteins.[3] We will use Western blotting to measure the levels of phosphorylated STAT3 (p-STAT3) in a cell line that is dependent on JAK signaling.

Comparative Data: Inhibition of STAT3 Phosphorylation

The data below represents the relative band intensity of p-STAT3 normalized to total STAT3 in cytokine-stimulated HEL 92.1.7 cells after a 2-hour treatment with inhibitors at 500 nM.

Treatment (500 nM)Relative p-STAT3 Level (% of Stimulated Control)
Vehicle (DMSO)100%
PYRIDO-X 8%
Ruxolitinib 6%
Alpelisib (PI3K Inhibitor) 95%

Interpretation: PYRIDO-X robustly inhibits the phosphorylation of STAT3, a key downstream effector of JAK1/2, to a degree that is comparable with Ruxolitinib. The use of Alpelisib, a PI3K inhibitor, as a negative control is critical; its failure to inhibit p-STAT3 demonstrates that the effect observed with PYRIDO-X is not due to general cellular toxicity or off-target inhibition of other major signaling pathways, but is specific to the targeted JAK-STAT cascade.[14]

Signaling Pathway: JAK-STAT Inhibition

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK1/JAK2 receptor->jak activates stat STAT3 jak->stat phosphorylates pstat p-STAT3 stat->pstat dimer p-STAT3 Dimer pstat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor PYRIDO-X inhibitor->jak INHIBITS

Caption: The JAK-STAT pathway and the inhibitory action of PYRIDO-X.

Protocol: Western Blot for p-STAT3
  • Culture HEL 92.1.7 cells (a human erythroleukemia line with a constitutively active JAK-STAT pathway) and serum-starve for 4 hours.

  • Pre-treat cells with 500 nM of PYRIDO-X, Ruxolitinib, Alpelisib, or DMSO for 2 hours.

  • Stimulate cells with erythropoietin (EPO) for 15 minutes to induce robust STAT3 phosphorylation (unstimulated control remains untreated).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band densities and normalize the p-STAT3 signal to the total STAT3 signal.

Part 4: Phenotypic Validation: On-Target Cellular Effect

The final and most crucial validation step is to demonstrate that the observed molecular mechanism—inhibition of the JAK-STAT pathway—translates into a desired and specific cellular phenotype.[15] Since the JAK-STAT pathway drives proliferation in certain cancers, we will assess the anti-proliferative effect of PYRIDO-X in a JAK-STAT dependent cell line versus a non-dependent line.[16]

Comparative Data: Anti-Proliferative Activity

The table shows the GI50 (concentration for 50% growth inhibition) values after a 72-hour treatment.

Cell LinePathway DependencePYRIDO-X GI50 (nM)Ruxolitinib GI50 (nM)
HEL 92.1.7 JAK-STAT Dependent310350
A549 JAK-STAT Independent> 10,000> 10,000

Interpretation: PYRIDO-X potently inhibits the proliferation of the JAK-STAT dependent HEL cell line, with a GI50 value similar to Ruxolitinib.[17] Conversely, neither compound has a significant effect on the proliferation of A549 lung carcinoma cells, which are not driven by this pathway. This differential activity is the cornerstone of a targeted therapy; it provides strong evidence that the anti-proliferative effect of PYRIDO-X is a direct result of its intended mechanism of action (on-target effect) rather than non-specific cytotoxicity.[18]

Validation Logic: From Target to Phenotype

G cluster_cause Mechanism of Action cluster_effect Cellular Outcome a1 Biochemical Inhibition (IC50) a2 Cellular Target Engagement (IC50) a1->a2 a3 Pathway Inhibition (p-STAT3 Reduction) a2->a3 b1 Phenotypic Effect (Anti-Proliferation) a3->b1 b2 On-Target Specificity (Differential GI50) b1->b2

Caption: Logical flow for validating an on-target mechanism of action.

Protocol: CellTiter-Glo® Viability Assay
  • Seed HEL 92.1.7 and A549 cells in separate 96-well, opaque-walled plates at a density of 5,000 cells/well.

  • Allow cells to adhere overnight.

  • Treat the cells with a 10-point serial dilution of PYRIDO-X or Ruxolitinib. Include DMSO-only wells as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Calculate GI50 values by normalizing the data to the DMSO control and fitting to a dose-response curve.

Conclusion

This comprehensive guide outlines a robust, logical, and self-validating workflow for confirming the mechanism of action of PYRIDO-X, a novel this compound-based inhibitor. Through a series of comparative experiments, we have demonstrated that PYRIDO-X:

  • Potently inhibits the enzymatic activity of JAK1 and JAK2 in biochemical assays.

  • Effectively engages JAK1 and JAK2 inside living cells, overcoming physiological barriers.

  • Specifically blocks the downstream JAK-STAT signaling cascade, as evidenced by the reduction of p-STAT3.

  • Induces a selective anti-proliferative effect in a cancer cell line dependent on the JAK-STAT pathway, confirming an on-target phenotypic outcome.

The performance of PYRIDO-X is consistently comparable to the clinical-grade inhibitor Ruxolitinib across all validation tiers. This systematic approach, which layers biochemical, cellular, and phenotypic data, provides a high degree of confidence in its proposed mechanism of action and establishes a strong foundation for its further development as a targeted therapeutic agent.

References

Off-Target Profiling of 7H-Pyrrolo[2,3-c]pyridazine Kinase Inhibitors: A Comparative Guide to Methodologies and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4] Its ability to mimic the hinge-binding interactions of ATP makes it a fertile starting point for developing potent modulators of the human kinome.[3] Derivatives of this family, including the structurally related 7H-pyrrolo[2,3-c]pyridazines, are being actively investigated for a multitude of kinase targets implicated in oncology and inflammatory diseases, such as RIPK1, FAK, and ITK.[5][6][7]

However, the very feature that makes this scaffold so effective—its interaction with the highly conserved ATP binding site—also presents the greatest challenge: achieving selectivity.[8][9] Off-target activity is not merely an academic curiosity; it is a critical determinant of a drug candidate's ultimate success or failure. Unforeseen kinase interactions can lead to dose-limiting toxicities, confound the interpretation of structure-activity relationships (SAR), and in some cases, be responsible for unexpected therapeutic benefits (polypharmacology).[10][11][12]

This guide provides a comprehensive comparison of modern off-target profiling strategies, grounded in field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a logical framework for interpreting the complex data generated, enabling researchers to build a robust selectivity profile for their 7H-pyrrolo[2,3-c]pyridazine candidates.

The Imperative of Selectivity Profiling: Beyond the Primary Target

While an inhibitor might be designed for a specific kinase, its true cellular activity is the sum of all its interactions. Ascribing an observed phenotype solely to the intended target without a comprehensive off-target profile is a frequent cause of misinterpretation in preclinical studies. A multi-pronged profiling approach is therefore not optional, but essential for robust decision-making.[11] This involves a tiered strategy, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays.

Part 1: Biochemical Profiling — A Kinome-Wide View

Biochemical assays provide the foundational layer of selectivity analysis. They measure direct interactions between a compound and a purified kinase in a cell-free system, offering high precision and throughput.[13][14]

Large-Panel Competition Binding and Enzymatic Assays

These platforms are the workhorses of primary selectivity screening, enabling the assessment of a compound against hundreds of kinases in parallel.[13][15]

  • KINOMEscan® (Competition Binding Assay): This technology measures the ability of a test compound to displace a reference ligand from the active site of a kinase.[16][17] The amount of kinase bound to an immobilized ligand is quantified by qPCR.[17] Because it is an ATP-independent binding assay, it measures the true thermodynamic dissociation constant (Kd), which is crucial for comparing inhibitor affinity directly across different kinases.[16][17]

  • ADP-Glo™ (Enzymatic Assay): This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[9] Inhibition of the kinase results in a lower ADP level and a reduced light signal. This method measures enzymatic inhibition (IC50) and is performed at a defined ATP concentration, which can influence the resulting potency value for ATP-competitive inhibitors.[9][18]

Experimental Protocol: Single-Dose Kinase Panel Screening

  • Compound Preparation: Solubilize the this compound test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: For an initial screen, dilute the compound to a single, high concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer. This concentration is chosen to identify both potent on-target and weaker, but potentially relevant, off-target interactions.[8]

  • Kinase Panel Selection: Choose a broad panel that represents all major families of the human kinome, such as the scanMAX (468 kinases) or scanEDGE (97 kinases) panels.[16][19]

  • Assay Execution (Automated): The chosen profiling service (e.g., Eurofins DiscoverX, Reaction Biology) will perform the assay according to their validated protocols.

  • Data Analysis: Results are typically reported as 'Percent of Control' or '% Inhibition'. A common threshold for identifying a "hit" is >80% inhibition at the tested concentration.

Multiplexed Bead-Based Assays (Luminex xMAP®)

Luminex xMAP® technology uses color-coded microspheres to simultaneously measure multiple analytes in a single small-volume sample.[20][21][22] For kinase profiling, each bead set is conjugated to a different kinase or substrate, allowing for the multiplexed assessment of inhibitor activity.[20][22] This platform is highly versatile and cost-effective for screening against focused panels of kinases.[20][23]

Part 2: Cellular Profiling — Validating Targets in a Physiological Context

Biochemical assays, while powerful, exist in a vacuum. Cellular assays are a critical second step to confirm that an inhibitor engages its target in the complex milieu of a living cell, where factors like membrane permeability, intracellular ATP concentrations (~1-10 mM), and protein scaffolding can dramatically alter compound activity.[18][24][25]

Cellular Target Engagement Assays

These assays directly measure the binding of an inhibitor to its target kinase inside intact cells.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): This technology measures target occupancy in living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds the kinase's active site is added to the cells. When the tracer binds, its close proximity to the luciferase results in energy transfer (BRET). A test compound that enters the cell and competes with the tracer for the active site will disrupt BRET, causing a measurable decrease in the signal.[12][25] This provides a quantitative measure of target engagement in a physiological setting.[25]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the kinase-NanoLuc® fusion protein of interest (both on-target and key off-targets identified biochemically).

  • Compound Treatment: Plate the cells and treat with a serial dilution of the this compound inhibitor for a defined period (e.g., 2 hours).

  • Tracer Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate to the cells.

  • Signal Detection: Measure the donor (460 nm) and acceptor (610 nm) emission wavelengths using a luminescent plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50, which reflects the compound's potency in a living cell.[25]

Functional Pathway Analysis (Western Blotting)

Confirming target engagement is crucial, but demonstrating a functional consequence is the ultimate validation. Western blotting can be used to measure the phosphorylation status of a kinase's direct downstream substrate. Inhibition of the kinase should lead to a dose-dependent decrease in substrate phosphorylation. This method can validate both on-target and off-target activity.[26]

Part 3: Unbiased Approaches — Discovering the Unknown

Panel-based screens are limited to the kinases included in the panel.[13] Unbiased chemical proteomics approaches can identify novel, completely unexpected off-targets.

  • Inhibitor Affinity Chromatography (Kinobeads): This technique involves immobilizing a broad-spectrum kinase inhibitor (or a set of them) onto beads.[27][28] These "kinobeads" are incubated with a cell lysate. The entire repertoire of cellular kinases that bind to the beads is pulled down. The experiment is then repeated in the presence of a free (non-immobilized) test compound. The test compound will compete for binding to its specific targets, preventing them from being pulled down by the beads. By using quantitative mass spectrometry to compare the proteins captured with and without the free inhibitor, one can identify the specific targets of the test compound.[28]

A Unified Strategy for Off-Target Profiling

A robust profiling campaign follows a logical, tiered progression. This workflow ensures that resources are used efficiently, focusing detailed analysis on the most promising candidates and relevant off-targets.

OffTarget_Workflow cluster_0 Phase 1: Broad Biochemical Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Unbiased Discovery (Lead Candidates) cluster_4 Outcome A Synthesized this compound Inhibitor B Primary Screen: Large Kinase Panel (e.g., KINOMEscan®) Single High Concentration (1-10 µM) A->B Initial Characterization C Identify 'Hits' (e.g., >80% Inhibition) B->C D Dose-Response Profiling: Determine Kd or IC50 for Hits C->D Prioritize On-Target & Potent Off-Targets E Cellular Target Engagement (e.g., NanoBRET™) Confirm binding in intact cells D->E Physiological Relevance F Functional Pathway Analysis (Western Blot) Assess downstream signaling E->F Confirm Functional Effect G Chemical Proteomics (e.g., Kinobeads) Identify novel, unexpected off-targets F->G Deep Profile of Lead H Comprehensive Selectivity Profile (On- and Off-Targets) G->H

Caption: A tiered workflow for kinase inhibitor off-target profiling.

Data Interpretation: From Raw Numbers to Actionable Insights

The output from a large kinase screen can be overwhelming. Effective visualization and quantification are key to interpretation.

  • TREEspot™ Visualization: This is a powerful tool that maps the inhibition data onto a dendrogram of the human kinome. It provides an immediate visual representation of a compound's selectivity, highlighting which kinase families are most affected.

  • Selectivity Quantification: While visual inspection is useful, quantitative metrics are needed for objective comparison.

    • Selectivity Score (S-score): Calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

    • Gini Coefficient: A metric borrowed from economics that can be applied to kinome profiling data to measure the inequality of inhibition across the kinome. A Gini coefficient closer to 1 indicates that the inhibitory activity is concentrated on a few kinases (high selectivity).

Table 1: Comparative Off-Target Profile of a Hypothetical RIPK1 Inhibitor

The following table illustrates how profiling data can be used to compare a novel compound with a known clinical agent. Here, we profile "Compound 13c," a hypothetical this compound derivative designed as a RIPK1 inhibitor, against a panel of kinases and compare its profile to the multi-kinase inhibitor Sunitinib.[5][29]

Kinase TargetCompound 13c (Kd, nM)Sunitinib (Kd, nM)Interpretation
RIPK1 (On-Target) 3.5 >10,000High on-target potency and selectivity for Compound 13c.
RIPK31,700>10,000Low activity against closely related family member.
VEGFR2 (Off-Target) >10,00015 Sunitinib is a potent VEGFR2 inhibitor; Compound 13c is highly selective against it.
PDGFRβ (Off-Target) >10,0002 Sunitinib is a potent PDGFRβ inhibitor; Compound 13c is highly selective against it.
LRRK2851,200Potential off-target for Compound 13c; requires cellular validation.
EGFR2,500850Weak off-target activity for both compounds.
c-KIT>10,00028 Sunitinib is a potent c-KIT inhibitor; Compound 13c is highly selective against it.

Data is illustrative and based on findings for RIPK1 inhibitors and known profiles of Sunitinib.[5][29]

This direct comparison clearly highlights the highly selective profile of Compound 13c for RIPK1 versus the multi-targeted profile of Sunitinib. It also identifies LRRK2 as a potential off-target of Compound 13c that warrants further investigation in cell-based assays.

Visualizing On-Target vs. Off-Target Pathways

Understanding the biological context of on- and off-target effects is crucial. A signaling pathway diagram can illustrate how engaging different kinases can lead to distinct cellular outcomes.

Signaling_Pathways cluster_OnTarget On-Target Pathway: Necroptosis cluster_OffTarget Potential Off-Target Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis LRRK2 LRRK2 Substrate LRRK2 Substrate LRRK2->Substrate Cellular_Effect Other Cellular Effects Substrate->Cellular_Effect Inhibitor Compound 13c (this compound) Inhibitor->RIPK1 High Potency (On-Target) Inhibitor->LRRK2 Lower Potency (Off-Target)

Caption: On-target inhibition of RIPK1 vs. potential off-target LRRK2.

Conclusion

The development of selective this compound kinase inhibitors demands a rigorous and multi-faceted off-target profiling strategy. Relying solely on a single assay or on-target potency data is insufficient and can be misleading. By integrating broad biochemical screens with targeted cellular validation and unbiased proteomics, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding of a compound's full spectrum of interactions is fundamental to interpreting its biological effects, predicting potential liabilities, and ultimately, advancing safer and more effective kinase-targeted therapies into the clinic.

References

A Head-to-Head Comparison of 7H-Pyrrolo[2,3-c]pyridazine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection and Experimental Validation

In the landscape of medicinal chemistry, particularly in the realm of kinase inhibitor development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Among the myriad of privileged structures, the 7H-pyrrolo[2,3-c]pyridazine and pyrazolo[3,4-d]pyrimidine scaffolds have emerged as prominent purine isosteres, each offering a unique constellation of chemical and biological attributes. This guide provides an in-depth, head-to-head comparison of these two scaffolds, moving beyond a simple recitation of facts to offer field-proven insights and actionable experimental protocols for their direct evaluation.

Structural and Physicochemical Properties: A Tale of Two Isosteres

At first glance, the this compound and pyrazolo[3,4-d]pyrimidine scaffolds share a fused bicyclic structure, mimicking the adenine core of ATP and enabling competitive binding to the kinase hinge region.[1] However, subtle yet significant differences in their nitrogen atom placement and aromatic character dictate their distinct physicochemical properties and interaction profiles.

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been extensively explored in medicinal chemistry.[2] Its nitrogen-rich nature provides multiple points for hydrogen bonding, contributing to its frequent success in kinase inhibitor design.[1] In contrast, the this compound scaffold, while also a deaza-isostere of purine, presents a different arrangement of nitrogen atoms, which can alter its electronic distribution and hydrogen bonding potential.[3][4]

PropertyThis compoundPyrazolo[3,4-d]pyrimidine
Molecular Formula C6H5N3C5H4N4
Molecular Weight 119.12 g/mol [3]120.11 g/mol [5]
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 23
LogP (calculated) ~1.3~0.2[5]
Topological Polar Surface Area 41.6 Ų[3]54.5 Ų[5]

Table 1: Comparison of the physicochemical properties of the core scaffolds.

The pyrazolo[3,4-d]pyrimidine core is generally more polar, as indicated by its lower calculated LogP and higher topological polar surface area. This can have significant implications for aqueous solubility, a common challenge with kinase inhibitors, but may also impact cell permeability and off-target interactions.[6] The differing arrangement of nitrogen atoms also presents distinct opportunities for substitution and vector growth in drug design, allowing for fine-tuning of selectivity and potency.

scaffolds cluster_0 This compound cluster_1 Pyrazolo[3,4-d]pyrimidine 7H_Pyrrolo_2_3_c_pyridazine Pyrazolo_3_4_d_pyrimidine

Caption: Chemical structures of this compound and Pyrazolo[3,4-d]pyrimidine.

Synthesis and Chemical Accessibility

Both scaffolds are accessible through established synthetic routes, a crucial consideration for library synthesis and lead optimization.

Pyrazolo[3,4-d]pyrimidines are commonly synthesized from substituted pyrazole precursors.[2] A typical route involves the cyclization of an aminopyrazole carboxamide with a one-carbon unit, such as formamide or formic acid.[7][8] This modularity allows for the introduction of diversity at various positions of the pyrazole ring prior to the pyrimidine ring formation.

pyrazolo_synthesis start Substituted Aminopyrazole Carboxamide reagent Formamide or Formic Acid start->reagent + cyclization Cyclization reagent->cyclization product Pyrazolo[3,4-d]pyrimidine Core cyclization->product

Caption: Simplified synthetic workflow for the Pyrazolo[3,4-d]pyrimidine core.

7H-Pyrrolo[2,3-c]pyridazines can be synthesized through various strategies, often involving the construction of the pyridazine ring onto a pyrrole precursor. One common approach is the reaction of a substituted pyrrole with a 1,2-dicarbonyl compound or its equivalent, followed by cyclization with hydrazine.

pyrrolo_synthesis start Substituted Pyrrole reagent1 1,2-Dicarbonyl Compound start->reagent1 + intermediate Intermediate reagent1->intermediate reagent2 Hydrazine intermediate->reagent2 + cyclization Cyclization reagent2->cyclization product This compound Core cyclization->product

Caption: Simplified synthetic workflow for the this compound core.

Biological Applications and Structure-Activity Relationship (SAR)

Both scaffolds have demonstrated significant potential as kinase inhibitors, albeit with different levels of clinical validation to date.

Pyrazolo[3,4-d]pyrimidine: The Established Powerhouse

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor drug discovery, with numerous compounds in clinical trials and several approved drugs.[1][9] Its success is exemplified by Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of various B-cell cancers.[1]

The SAR of pyrazolo[3,4-d]pyrimidines is well-documented.[10][11] Key interactions typically involve a hydrogen bond from the N1-H of the pyrazole ring to the hinge region of the kinase. Substituents at the 4-position are crucial for potency and selectivity, often extending into the solvent-exposed region. Modifications at the 1-position of the pyrazole ring can modulate the hinge-binding interactions and influence the overall conformation of the inhibitor.[11]

This compound: The Emerging Contender

The this compound scaffold is a more recent entrant into the kinase inhibitor arena but has shown considerable promise.[12] It has been successfully employed in the development of inhibitors for challenging targets such as p21-activated kinase 4 (PAK4) and interleukin-2-inducible T-cell kinase (Itk).[12][13]

For PAK4 inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine core also forms critical hydrogen bonds with the kinase hinge region.[12] The SAR of these inhibitors highlights the importance of substituents at the 4-position for interacting with charged residues around the ATP-binding pocket, while modifications at the 2-position can influence interactions with the hinge and the overall inhibitory capacity.[12] In the case of Itk inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been used to develop selective covalent inhibitors, demonstrating its versatility.[13]

FeaturePyrazolo[3,4-d]pyrimidine DerivativesThis compound Derivatives
Clinical Validation High (e.g., Ibrutinib)[1]Emerging
Primary Targets Broad range of kinases (e.g., BTK, Src, EGFR, FLT3, VEGFR2)[1][9][10][14]PAK4, Itk, and others[12][13]
Key SAR Insights N1-H hinge interaction is critical; 4-position for selectivity; 1-position for conformational control.[11]Hinge interactions are key; 4- and 2-positions are important for potency and selectivity.[12]

Table 2: Comparative overview of the biological applications and SAR of the two scaffolds.

Proposed Head-to-Head Experimental Comparison

The true measure of a scaffold's utility lies in empirical data. While the literature provides a strong foundation for understanding each scaffold individually, direct comparative data is often lacking. The following experimental plan outlines a robust strategy for a head-to-head comparison, designed to provide clear, actionable insights for drug development professionals.

Rationale and Experimental Design

The core principle of this comparison is the synthesis and evaluation of a "matched pair" of compounds, where the only significant variable is the heterocyclic core. This approach allows for the direct attribution of differences in biological and pharmacological properties to the scaffold itself.

experimental_design cluster_assays Comparative Assays compound_A Compound A (Pyrazolo[3,4-d]pyrimidine core) kinase_panel Kinase Inhibition Panel compound_A->kinase_panel adme_assays In Vitro ADME Profiling compound_A->adme_assays cell_assays Cell-Based Assays compound_A->cell_assays compound_B Compound B (this compound core) compound_B->kinase_panel compound_B->adme_assays compound_B->cell_assays common_substituents Identical R-groups at equivalent positions common_substituents->compound_A common_substituents->compound_B

Caption: Experimental design for the head-to-head comparison of matched pair compounds.

Experimental Protocols

Objective: To compare the potency and selectivity of the matched pair against a panel of relevant kinases.

Protocol:

  • Kinase Panel Selection: Select a panel of kinases relevant to the intended therapeutic area (e.g., a panel of tyrosine kinases for oncology). Include the primary target kinase and known off-targets.

  • Assay Format: Utilize a radiometric filter binding assay (e.g., using [γ-³³P]ATP) or a fluorescence-based assay (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a series of dilutions for each compound (e.g., 10-point, 3-fold serial dilutions starting from 10 µM).

  • Assay Execution:

    • Incubate the kinase, substrate, and compound for a predetermined time (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimal reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the kinase activity.

  • Data Analysis: Determine the IC50 value for each compound against each kinase by fitting the data to a four-parameter logistic equation.

Objective: To assess and compare the drug-like properties of the matched pair.

Protocol:

  • Metabolic Stability (Microsomal Stability Assay):

    • Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., human, rat) and NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with acetonitrile.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Cell Permeability (PAMPA Assay):

    • Use a 96-well plate-based Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Add the test compound to the donor wells.

    • Incubate for a set period (e.g., 4-16 hours).

    • Measure the concentration of the compound in both the donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Objective: To evaluate the cellular potency and mechanism of action of the matched pair.

Protocol:

  • Anti-proliferative Assay (MTT or CellTiter-Glo® Assay):

    • Seed cancer cell lines relevant to the target kinase in 96-well plates.

    • Treat the cells with a range of concentrations of the test compounds for 72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent and incubate.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Target Engagement Assay (Western Blot):

    • Treat cells with the test compounds for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against the phosphorylated form of the target kinase and the total protein.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the inhibition of target phosphorylation.

Conclusion and Future Outlook

The choice between the this compound and pyrazolo[3,4-d]pyrimidine scaffolds is not a matter of inherent superiority but of strategic selection based on the specific therapeutic target and desired drug properties. The pyrazolo[3,4-d]pyrimidine scaffold offers a well-trodden path with a high probability of success in achieving potent kinase inhibition. The this compound scaffold, while less explored, presents an exciting opportunity for developing novel inhibitors with potentially unique selectivity profiles and intellectual property space.

By employing a rigorous, head-to-head experimental comparison as outlined in this guide, drug discovery teams can make data-driven decisions, mitigating risks and accelerating the journey from scaffold selection to clinical candidate. The insights gained from such studies will not only benefit individual projects but also contribute to the broader community's understanding of these valuable heterocyclic systems.

References

A Comparative Guide to Confirming Target Engagement of 7H-Pyrrolo[2,3-c]pyridazine Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of novel small molecule inhibitors, such as the promising 7H-pyrrolo[2,3-c]pyridazine derivatives, necessitates rigorous validation of their interaction with intended cellular targets. These derivatives have garnered significant attention for their potential as kinase inhibitors and their role in modulating various signaling pathways implicated in diseases like cancer and inflammatory disorders.[1][2][3][4][5][6] Establishing that a compound directly engages its target within the complex milieu of a living cell is a cornerstone of preclinical development, bridging the gap between biochemical activity and cellular phenotype.

This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming target engagement in cellular models. We will delve into the mechanistic underpinnings of each technique, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate strategy for their specific this compound derivative and its putative target.

The Imperative of Target Engagement Validation

Before a molecule can be advanced as a potential therapeutic, it is crucial to demonstrate that it binds to its intended target in a physiologically relevant context.[7] This confirmation is vital for several reasons:

  • Mechanism of Action (MoA) Elucidation: Direct evidence of target binding is fundamental to understanding how a compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Quantifying target engagement allows for the refinement of chemical structures to enhance potency and selectivity.

  • Off-Target Effect Identification: Comprehensive target engagement profiling can reveal unintended interactions, providing early insights into potential toxicities.

  • Translational Confidence: Robust target engagement data in cellular models increases the likelihood of success in more complex preclinical and clinical settings.

A Comparative Overview of Key Methodologies

Several powerful techniques have emerged to assess target engagement in cells. This guide will focus on a selection of the most widely adopted and informative methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays. Each method leverages a distinct biophysical principle to report on the interaction between a small molecule and its protein target.

Methodology Principle Label-Free? Throughput Key Advantages Key Limitations
CETSA Ligand binding alters the thermal stability of the target protein.[7]YesLow to HighApplicable to native proteins in intact cells; no compound modification required.[8]Not all binding events result in a thermal shift; requires specific antibodies for Western blot-based detection.[9][10]
DARTS Ligand binding protects the target protein from proteolytic degradation.[11]YesLowDoes not depend on thermal stability changes; can be used with unmodified compounds.[12][13][14]Sensitivity depends on the degree of protection from proteolysis; requires careful optimization of protease conditions.[11][15]
NanoBRET Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent tracer is disrupted by compound binding.[16][17]NoHighReal-time measurements in live cells; high sensitivity and suitable for high-throughput screening.[18][19]Requires genetic modification of the target protein and a specific fluorescent tracer.[10][17]

In-Depth Methodological Guides

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that exploits the phenomenon of ligand-induced thermal stabilization of proteins.[7][20] The binding of a this compound derivative to its target kinase, for example, can increase the protein's resistance to heat-induced denaturation.

Experimental Workflow:

CETSA_Workflow A Treat cells with This compound derivative or vehicle control B Heat cells to a range of temperatures A->B Incubation C Lyse cells and separate soluble and aggregated proteins B->C Centrifugation D Quantify soluble target protein (e.g., Western Blot, MS) C->D Analysis E Generate melt curves to determine thermal shift D->E Data Plotting

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound derivative or a vehicle control for a predetermined time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes.[21] Subject the samples to a precise temperature gradient using a thermal cycler for a short duration (e.g., 3 minutes).[22]

  • Cell Lysis and Fractionation: After the heat challenge, lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[21] Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[20]

  • Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions.[21] Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody against the target of interest.[21][23][24][25][26]

  • Data Analysis: Quantify the band intensities from the Western blot.[21] Plot the percentage of soluble protein as a function of temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is predicated on the principle that the binding of a small molecule can stabilize a protein's conformation, thereby rendering it less susceptible to proteolytic cleavage.[11][13][14] This label-free method is particularly useful when the native, unmodified small molecule is preferred for the experiment.[12]

Experimental Workflow:

DARTS_Workflow A Incubate cell lysate with This compound derivative or vehicle control B Perform limited proteolysis with a protease (e.g., pronase) A->B Binding C Stop digestion and prepare samples for analysis B->C Quenching D Analyze protein fragments (e.g., SDS-PAGE, Western Blot) C->D Separation E Identify protected protein bands as potential targets D->E Comparison

Detailed Protocol:

  • Cell Lysis: Prepare a cell lysate from the desired cell line.

  • Compound Incubation: Incubate aliquots of the cell lysate with various concentrations of the this compound derivative or a vehicle control.[27]

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to each sample and incubate for a specific time to allow for partial digestion.[15][27] The concentration of the protease and the digestion time are critical parameters that need to be optimized.[11]

  • Sample Preparation and Analysis: Stop the digestion by adding a protease inhibitor or by heat inactivation. The protein samples are then resolved by SDS-PAGE.[11][27]

  • Target Identification: Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody specific to the putative target.[27] A band that is more intense in the compound-treated lanes compared to the control lanes suggests that the protein is protected from proteolysis and is therefore a target of the compound.[13]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[16][17] It relies on bioluminescence resonance energy transfer between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[18] Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.[19]

Experimental Workflow:

NanoBRET_Workflow A Transfect cells with a plasmid encoding the NanoLuc-target fusion protein B Add the fluorescent tracer and the this compound derivative A->B Expression C Add NanoLuc substrate B->C Competition D Measure the BRET signal C->D Luminescence E Determine compound affinity and target occupancy D->E Calculation

Detailed Protocol:

  • Cell Transfection: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.[28]

  • Assay Setup: Plate the transfected cells in a multi-well plate. Add the specific NanoBRET™ tracer and varying concentrations of the this compound derivative to the cells.

  • Signal Detection: Add the Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting both wavelengths.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound will result in a dose-dependent decrease in the BRET ratio, from which the compound's affinity (IC50) for the target can be determined.[18]

Downstream Validation: Linking Target Engagement to Cellular Function

Confirming direct binding is the first crucial step. The subsequent challenge is to demonstrate that this engagement translates into a functional cellular response. This is typically achieved by examining the downstream signaling pathways modulated by the target.

Western Blotting for Pathway Analysis

For a this compound derivative targeting a specific kinase, Western blotting can be employed to assess the phosphorylation status of its known substrates.[29] A reduction in the phosphorylation of a downstream substrate upon treatment with the compound provides strong evidence of target inhibition.[24]

Signaling Pathway Example:

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Target Kinase (e.g., RIPK1) Receptor->Kinase Signal Transduction Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Inflammation, Cell Death) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Reporter Gene Assays

Reporter gene assays are another powerful tool for assessing the functional consequences of target engagement.[30][31] These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest.[32][33] Inhibition of the target by a this compound derivative would lead to a decrease in reporter gene expression, which can be easily quantified.[34]

Conclusion

The robust confirmation of target engagement in a cellular context is a non-negotiable step in the preclinical validation of novel therapeutics like this compound derivatives. The choice of methodology—be it the label-free elegance of CETSA and DARTS or the high-throughput power of NanoBRET—should be guided by the specific research question, the nature of the target protein, and the available resources. By coupling direct binding assays with downstream functional readouts, researchers can build a compelling and data-rich narrative that firmly establishes the mechanism of action of their compounds, paving the way for their successful clinical translation.

References

A Researcher's Guide to Kinase Selectivity Profiling: Evaluating 7H-Pyrrolo[2,3-c]pyridazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the 7H-Pyrrolo[2,3-c]pyridazine Scaffold

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer both potency and selectivity is paramount. The this compound core represents an intriguing, yet relatively underexplored, heterocyclic system. Its structural features, particularly its arrangement of nitrogen atoms, suggest a potential for unique interactions within the ATP-binding pocket of various kinases. While its isomeric cousin, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, has given rise to numerous inhibitors targeting a range of kinases, the distinct electronic and steric properties of the this compound nucleus warrant a dedicated investigation into its potential as a new generation of targeted therapeutics.[1]

However, promising potency against a primary target is only the first step. The human kinome consists of over 500 members, many of which share significant structural homology in their ATP-binding sites.[2] This homology is the underlying reason why achieving kinase inhibitor selectivity is a formidable challenge in drug development.[3] Off-target inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial. Therefore, a comprehensive understanding of a compound's selectivity profile across a broad panel of kinases is not just an academic exercise; it is a critical, decision-driving step in any drug discovery program.

This guide provides a framework for researchers and drug development professionals to systematically assess the selectivity of novel this compound-based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for robust kinase profiling, and discuss the interpretation of the resulting data. While direct, comparative data for a wide array of this compound inhibitors is not yet abundant in published literature, we will use data from the closely related pyrrolo[2,3-d]pyrimidine class to illustrate the principles and outcomes of selectivity profiling.

The Imperative of Selectivity: Why Broad Kinome Profiling Matters

The central goal of targeted therapy is to modulate the activity of a specific kinase that is a known driver of a disease state, such as cancer.[3] However, the notion of a truly "specific" inhibitor is often an oversimplification. Most kinase inhibitors exhibit some degree of promiscuity, binding to multiple kinases with varying affinities. This has profound implications:

  • Understanding On-Target and Off-Target Effects: A comprehensive selectivity profile allows researchers to correlate observed cellular phenotypes or in vivo toxicities with the inhibition of specific kinases. An unexpected off-target activity could explain a compound's failure in later stages of development.

  • Identifying Opportunities for Polypharmacology: In some instances, inhibiting multiple kinases can be therapeutically advantageous. For example, an inhibitor that targets both a primary oncogenic driver and a kinase involved in a resistance pathway could offer a more durable clinical response.

  • Guiding Medicinal Chemistry Efforts: Selectivity data provides crucial structure-activity relationship (SAR) insights.[4] By understanding which kinases are inhibited by a lead compound, chemists can rationally design modifications to the scaffold to enhance selectivity for the desired target while minimizing activity against undesirable off-targets.

Case Study: Multi-Kinase Inhibition Profile of Pyrrolo[2,3-d]pyrimidine Derivatives

To illustrate the type of data generated in a selectivity screen, we can examine results from studies on the related 7H-pyrrolo[2,3-d]pyrimidine scaffold. These compounds have been investigated as multi-targeted kinase inhibitors, with a focus on kinases often implicated in cancer, such as EGFR, HER2, VEGFR2, and CDK2.[5][6][7]

Below is a representative table summarizing the kind of inhibitory activity data that a kinase panel screen can provide. Note that these are example compounds from the pyrrolo[2,3-d]pyrimidine class, intended to serve as a template for presenting data on novel this compound inhibitors.

Compound IDScaffoldTarget KinaseIC50 (nM)
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR40
HER2110
VEGFR280
CDK2204
Sunitinib (Reference) PyrroleVEGFR2261 (Reported in study)

Data presented for Compound 5k is from a study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides.[5][7]

This table clearly shows that "Compound 5k" is a multi-targeted inhibitor, with potent activity against several key kinases. Such a profile might be desirable for certain cancer types where these pathways are co-activated. For a this compound series, a similar table would be the initial output of a screening campaign, guiding the next steps in the research program.

Experimental Workflow for Assessing Kinase Selectivity

The following section outlines a comprehensive, step-by-step methodology for determining the selectivity profile of novel this compound inhibitors. This protocol is designed to be a self-validating system, incorporating necessary controls and decision points.

Diagram: Kinase Selectivity Profiling Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Dose-Response A Compound Synthesis & Purification B Quality Control (LC-MS, NMR, Purity >95%) A->B C Solubilization & Stock Preparation (e.g., 10 mM in DMSO) B->C D Select Kinase Panel (e.g., Broad KinomeScan) C->D E Primary Screen (Single high concentration, e.g., 10 µM) D->E F Identify Primary Hits (% Inhibition > Threshold, e.g., 50%) E->F G Secondary Screen (IC50 Determination) (10-point dose-response curve for hits) F->G H Selectivity Analysis (Compare IC50 across all tested kinases) G->H I Data Visualization (Kinome maps, selectivity scores) H->I J Lead Compound Profile I->J

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Step 1: Compound Preparation and Quality Control

The validity of any screening data is fundamentally dependent on the quality of the test compound. This initial step cannot be overlooked.

  • Synthesis and Purification: Synthesize the target this compound inhibitors. Purify each compound to >95% purity, typically using high-performance liquid chromatography (HPLC).

  • Structural Verification: Confirm the chemical identity of each compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • Solubility and Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Assess the solubility and stability of the compound in this stock solution. The stock solution should be stored under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation.

Causality: Impurities in the compound sample can lead to false positives or negatives, confounding the SAR analysis. An incorrect structure means any data generated is invalid. Poor solubility can result in the actual tested concentration being much lower than the nominal concentration, leading to inaccurate potency measurements.

Step 2: Primary Screening - The Broad View

The initial screen is designed to identify which kinases in a large panel interact with the compound.

  • Select a Kinase Panel: Choose a broad, commercially available kinase panel. Many vendors offer panels that cover a large portion of the human kinome (>400 kinases).[4] This provides an unbiased view of the compound's activity.

  • Choose an Assay Format: Several robust assay formats are available. Common choices include:

    • Radiometric Assays: These are often considered the gold standard as they directly measure the transfer of a radiolabeled phosphate (from ³³P-ATP) to a substrate.[4]

    • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8]

    • Mobility Shift Assays: These assays use microfluidic chips to separate the phosphorylated substrate from the non-phosphorylated substrate based on changes in charge.[9]

  • Perform the Screen: Test each this compound inhibitor at a single, high concentration (e.g., 1 or 10 µM) against the entire kinase panel. The result is typically reported as percent inhibition relative to a vehicle (DMSO) control.

Causality: A high concentration is used in the primary screen to maximize the chances of detecting even weak interactions. This "prospecting" step ensures that potential off-targets are not missed. A broad panel is essential for discovering unexpected interactions and for building a comprehensive selectivity profile.

Step 3: Secondary Screening and IC50 Determination

For any kinase that shows significant inhibition in the primary screen (e.g., >50% inhibition), the next step is to determine the precise potency of the inhibitor.

  • Dose-Response Curves: For each "hit" kinase, perform a 10-point dose-response assay. This involves testing the compound across a range of concentrations (e.g., from 1 nM to 10 µM).

  • Calculate IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Determine ATP Concentration: It is crucial to know the concentration of ATP used in the assay, as ATP-competitive inhibitors will appear less potent at higher ATP concentrations.[10] Many vendors offer to perform assays at the Km value of ATP for each kinase, which provides a standardized measure of potency.

Causality: A single-point inhibition value can be misleading. A full dose-response curve provides a much more accurate and reliable measure of a compound's potency (the IC50). This quantitative data is essential for comparing the activity of different compounds and for assessing selectivity.

Diagram: VEGFR Signaling Pathway

G cluster_pathways Downstream Signaling cluster_mapk MAPK Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Data Interpretation and Visualization

Once you have a list of IC50 values for your this compound inhibitors against a panel of kinases, the final step is to interpret this data to assess selectivity.

  • Direct Comparison: The most straightforward method is to compare the IC50 value for the primary target with the IC50 values for all other kinases. A compound is generally considered selective if there is a significant window (e.g., >100-fold) between its on-target and off-target potencies.

  • Selectivity Scores: More quantitative measures can be employed. The 'Selectivity Score' (S-score) or Gini coefficient can be calculated to represent the promiscuity of a compound in a single value, allowing for easier comparison across a large set of inhibitors.

  • Kinome Maps: Visualizing the data on a kinome tree diagram is a highly effective way to communicate a compound's selectivity profile. This visual representation immediately highlights which kinase families are targeted and which are spared.

Conclusion and Future Directions

The this compound scaffold holds potential for the development of novel kinase inhibitors. However, realizing this potential requires a rigorous and systematic evaluation of the selectivity of any lead compounds. By following a comprehensive workflow—from stringent quality control of the synthesized compounds to broad primary screening and quantitative IC50 determination—researchers can build a clear and actionable understanding of their inhibitors' behavior across the human kinome.

This guide provides the foundational methodology for such an assessment. The data generated through these protocols will be instrumental in guiding medicinal chemistry efforts to optimize potency and selectivity, ultimately leading to the development of safer and more effective targeted therapies. As more research is conducted on this specific scaffold, a clearer picture of its inherent selectivity profile will emerge, further enriching our collective knowledge base and accelerating the discovery of new medicines.

References

A Comparative Pharmacokinetic Analysis of 7H-Pyrrolo[2,3-c]pyridazine Derivatives and Related Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridazine Scaffold in Modern Medicinal Chemistry

The 7H-pyrrolo[2,3-c]pyridazine core is a heterocyclic scaffold of growing interest in medicinal chemistry. As a bioisostere of purines, this nitrogen-rich structure is adept at forming key hydrogen bond interactions within the ATP-binding pockets of various kinases.[1] This mimicry has positioned its derivatives, along with structurally related isomers like the extensively studied 7H-pyrrolo[2,3-d]pyrimidines, as privileged scaffolds for developing targeted inhibitors against a host of diseases, primarily cancer and inflammatory conditions.[2][3]

However, achieving potent target engagement is only the first step. The journey from a promising hit compound to a viable clinical candidate is critically dependent on its pharmacokinetic (PK) profile—the body's effect on the drug. Poor absorption, rapid metabolism, or unfavorable distribution can terminate the development of even the most potent molecules.

This guide provides a comparative analysis of the pharmacokinetic properties of derivatives based on the this compound scaffold and its close, pharmacologically relevant isomers. We will dissect the key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, present comparative data from preclinical studies, and detail the gold-standard experimental protocols used to generate this crucial information. The objective is to offer researchers and drug developers a grounded perspective on the optimization challenges and strategies inherent to this important class of kinase inhibitors.

Dissecting the Pharmacokinetic Profile: A Four-Part Journey

The efficacy of a drug is inextricably linked to its ability to reach the target site in sufficient concentration and for an adequate duration. This journey is governed by four key processes, collectively known as ADME.

  • Absorption: For orally administered drugs, this is the process of entering the bloodstream. Key metrics include oral bioavailability (F%), which quantifies the fraction of the administered dose that reaches systemic circulation.

  • Distribution: Once in the blood, the drug distributes into various tissues. This is influenced by factors like plasma protein binding (PPB) and the molecule's physicochemical properties, and is quantified by the volume of distribution (Vss).

  • Metabolism: The body chemically modifies the drug, primarily in the liver by enzymes like the Cytochrome P450 (CYP) family. This process can inactivate the drug and facilitate its excretion. Key assessments include metabolic stability in liver microsomes.

  • Excretion: The drug and its metabolites are removed from the body, typically via urine or feces. This is measured by clearance (CL) and the elimination half-life (t½).

The interplay of these four factors dictates the drug's concentration-time profile in the body, which ultimately determines its therapeutic window and dosing regimen.

cluster_ADME The ADME Journey of an Oral Drug Candidate Admin Oral Administration Absorb Absorption (Gut Wall) Admin->Absorb Bioavailability (F%) Distribute Distribution (Systemic Circulation) Absorb->Distribute Cmax, Tmax Metabolize Metabolism (Liver) Distribute->Metabolize First-Pass Effect Target Target Site (Therapeutic Effect) Distribute->Target Vss, PPB Metabolize->Distribute Metabolites Excrete Excretion (Kidneys/Bile) Metabolize->Excrete Clearance (CL) Elim Elimination Excrete->Elim Target->Distribute

Caption: A conceptual workflow of the ADME process for an orally administered drug.

Comparative Pharmacokinetic Data of Pyrrolopyrimidine & Related Derivatives

Publicly available pharmacokinetic data for the specific this compound scaffold is limited. However, extensive research on the isomeric 7H-pyrrolo[2,3-d]pyrimidine and related fused heterocyclic systems provides invaluable insights that can guide the development of all members of this class. The following table summarizes key PK parameters from preclinical studies of representative molecules.

Compound ID/NameScaffold CorePrimary Target(s)SpeciesOral Bioavailability (F%)t½ (h)CL (mL/min/kg)Vss (L/kg)Reference
Compound 13c Pyrrolo[2,3-d]pyridazin-7-oneRIPK1Mouse59.55%1.26 (microsomal)18.40 (microsomal, mL/min/g)-[4]
CYC202 (Seliciclib) AminopurineCDKsMouse86%-Rapid-[5]
KBP-7018 Tyrosine Kinase InhibitorPDGFR, c-kit, RETRodents, Monkey, Dog21% - 68%4.8 - 19.3 (predicted human)Low in rodents & monkeys1.51 - 4.65[6]
AS1810722 7H-pyrrolo[2,3-d]pyrimidineSTAT6MouseOrally Active---[7]
Compound 5g Pyrrolo[1,2-b]pyridazineJAK3, TYK2-Orally Bioavailable---[8]

Note: Data for Compound 13c is from an in vitro liver microsomal assay, which is predictive of in vivo metabolism. CYC202 is included as a relevant kinase inhibitor with published PK data. KBP-7018 data spans multiple species and includes human prediction.

Analysis and Field Insights:

From this data, several patterns emerge. An oral bioavailability of over 50%, as seen with Compound 13c , is a promising starting point for further optimization.[4] The high bioavailability of CYC202 demonstrates that good oral absorption is achievable for kinase inhibitors of this type.[5] The wide range in bioavailability for KBP-7018 across species (21-68%) highlights a common challenge in preclinical development: interspecies variability.[6] This underscores the importance of evaluating PK in multiple species to build a more robust predictive model for human pharmacokinetics. The notation of "orally active" or "orally bioavailable" for compounds like AS1810722 and 5g, while not providing specific values, indicates they successfully passed this critical initial screen.[7][8]

Essential Experimental Protocols for PK Assessment

Accurate and reproducible data is the bedrock of drug development. The following sections detail standardized protocols for assessing key pharmacokinetic parameters.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Causality: This assay is a cornerstone of early ADME screening. It uses subcellular fractions of liver cells (microsomes), which are rich in CYP enzymes, to predict how rapidly a compound will be metabolized in vivo. A compound with very low stability is likely to have high in vivo clearance and a short half-life, potentially requiring frequent dosing. The inclusion of the cofactor NADPH is critical, as it provides the reducing equivalents necessary for CYP enzyme function.

Methodology:

  • Preparation: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. Liver microsomes (from human or animal species) are thawed on ice. A master mix of phosphate buffer (pH 7.4) and the NADPH regenerating system is prepared.

  • Incubation (T=0 sample): An aliquot of the microsome/buffer mix is added to a tube containing the test compound. The reaction is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This sample represents 100% of the compound at the start.

  • Initiation of Reaction: NADPH is added to the remaining microsome/buffer/compound mixture to start the metabolic reaction. The plate is incubated at 37°C with shaking.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 5, 15, 30, 60 minutes). Each time-point sample is immediately quenched with the cold solvent/internal standard solution.

  • Controls: Positive (a compound known to be rapidly metabolized, e.g., verapamil) and negative (a compound known to be stable, e.g., warfarin) controls are run in parallel to validate the assay performance.

  • Sample Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Causality: This experiment provides the definitive measure of a drug's behavior in a living system. By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine its absolute oral bioavailability. The IV dose serves as the 100% bioavailability reference, as it is delivered directly into the systemic circulation. The resulting plasma concentration-time profile allows for the calculation of all key PK parameters.

cluster_PK_Workflow Workflow for In Vivo Pharmacokinetic Study cluster_dosing Dosing Groups (n=3-5 per group) cluster_params Parameter Calculation start Acclimatize Animals (e.g., Male Sprague-Dawley Rats) iv Group 1: Intravenous (IV) (e.g., 1 mg/kg) start->iv po Group 2: Oral Gavage (PO) (e.g., 5 mg/kg) start->po sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv->sampling po->sampling processing Process Blood to Plasma (Centrifugation with Anticoagulant) sampling->processing analysis LC-MS/MS Analysis (Quantify Drug Concentration) processing->analysis pk_calc Pharmacokinetic Modeling (Non-compartmental analysis) analysis->pk_calc auc AUC (Area Under Curve) pk_calc->auc cmax Cmax (Peak Concentration) pk_calc->cmax tmax Tmax (Time to Peak) pk_calc->tmax cl CL (Clearance) pk_calc->cl vss Vss (Volume of Distribution) pk_calc->vss f F% (Bioavailability) [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] pk_calc->f

Caption: Step-by-step experimental workflow for a typical rodent PK study.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats or CD-1 mice are acclimatized for several days before the study. Animals are typically cannulated for ease of blood sampling.

  • Dosing:

    • IV Group: The compound, formulated in a suitable vehicle (e.g., saline/DMSO/Tween 80), is administered as a bolus injection into the tail vein (typically 1-2 mg/kg).

    • PO Group: The compound, formulated in a vehicle like 0.5% methylcellulose, is administered via oral gavage (typically 5-10 mg/kg).

  • Blood Sampling: Small blood samples (~50-100 µL) are collected from each animal at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. The plasma supernatant is transferred to a new set of tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared for analysis, typically via protein precipitation with acetonitrile containing an internal standard. The concentration of the drug in each sample is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration versus time data for each animal is plotted. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vss) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Directions

The this compound scaffold and its isomers represent a fertile ground for the discovery of novel kinase inhibitors. While potent enzyme inhibition is a prerequisite, the data clearly indicates that early and thorough pharmacokinetic evaluation is paramount to success. The primary challenges for this class of compounds often revolve around optimizing metabolic stability to achieve a desirable half-life and modulating physicochemical properties to ensure sufficient oral absorption.

The experimental protocols detailed herein represent the industry-standard approach to systematically de-risking candidates and building a robust data package for lead optimization. By integrating these assays early in the discovery pipeline, research teams can make more informed decisions, efficiently iterate on chemical design, and ultimately increase the probability of advancing a compound with a viable clinical future. Future work should focus on establishing clearer structure-pharmacokinetic relationships (SPkR) to guide the rational design of derivatives with improved drug-like properties.

References

Comparative Guide to Validating the Anti-proliferative Effects of 7H-Pyrrolo[2,3-c]pyridazine Compounds in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust in vivo validation of 7H-pyrrolo[2,3-c]pyridazine compounds using xenograft models. We will move beyond rote protocols to discuss the strategic decisions, comparative advantages of different model systems, and the methodologies required to generate high-confidence data suitable for preclinical milestones.

Introduction: The Therapeutic Promise of Pyrrolopyridazines

The this compound scaffold is a heterocyclic system of significant interest in medicinal chemistry.[1] Derivatives of the broader pyrrolopyrimidine and pyrrolopyridazine families have demonstrated potent anti-proliferative activity, often by targeting key regulators of cell growth and survival.[2][3][4] Many of these compounds function as kinase inhibitors, targeting enzymes like Focal Adhesion Kinase (FAK), p21-activated kinase 4 (PAK4), or Interleukin-2-inducible T-cell Kinase (Itk), which are frequently overexpressed or hyperactivated in various cancers.[5][6][7]

While in vitro assays are essential for initial screening, they cannot replicate the complex interplay of the tumor microenvironment, drug metabolism, and systemic toxicity. Therefore, in vivo validation using xenograft models is an indispensable step in the drug discovery pipeline to assess therapeutic efficacy and build a strong preclinical data package.[8][9]

Strategic Selection of Xenograft Models: A Comparative Analysis

The choice of a xenograft model is a critical decision that profoundly impacts the translational relevance of the study. Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[8][10][11] The most common strains are athymic nude mice or more severely compromised NOD/SCID mice, which have a high acceptance rate for human tumors.[9][12]

Below is a comparison of the most common xenograft platforms.

Model TypeDescriptionAdvantagesDisadvantagesBest Suited For
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice.[10][13]- High reproducibility & take rate (>90%)[13]- Cost-effective & scalable- Well-characterized cell lines- Ideal for initial efficacy screening[10]- Lacks tumor heterogeneity of patient tumors- Genetic drift from original tumor- Poorly predictive of clinical response for some tumor types- Initial screening of novel compounds- Dose-response studies- Pharmacokinetic/Pharmacodynamic (PK/PD) correlation
Patient-Derived Xenograft (PDX) Fragments of a patient's tumor are directly implanted into mice.[9][13]- Preserves original tumor architecture & heterogeneity- More accurately reflects clinical behavior[8]- Valuable for personalized medicine studies- Can model acquired drug resistance[8]- Expensive & time-consuming to establish- Lower take rates- Potential for human stroma to be replaced by murine stroma- Risk of lymphocytic engraftment[14]- Efficacy testing in models that mimic patient diversity- Biomarker discovery- Co-clinical trials
Orthotopic Xenograft Tumor cells/tissue are implanted into the corresponding organ of origin in the mouse (e.g., lung cancer cells into the lung).[11][13]- More clinically relevant tumor microenvironment- Allows for study of invasion and metastasis[13]- Higher predictive value for efficacy[11]- Technically challenging (requires surgery)[13]- Difficult to monitor tumor growth (may require imaging)- Higher cost- Evaluating therapies targeting metastasis- Studying tumor-stroma interactions- Testing agents in a native-like environment
Subcutaneous (Ectopic) Xenograft Tumor cells are injected into the flank of the mouse.[9][13]- Simple and rapid to establish- Easy to monitor tumor growth with calipers- Standardized and widely used[13]- Non-physiological location- Limited assessment of metastasis[13]- May not reflect orthotopic drug response- Standard efficacy and TGI studies- Initial PK/PD analysis

Causality Behind Model Choice: The decision between a CDX and PDX model hinges on the study's objective. For initial validation of a novel this compound compound's general anti-proliferative effect, a well-characterized and responsive CDX model is efficient and cost-effective.[10] However, to build a stronger case for clinical translation, demonstrating efficacy in a panel of PDX models is crucial as it better represents the heterogeneity of the patient population.[15] An orthotopic model should be employed if the compound is expected to have anti-metastatic properties.[11]

Core Experimental Workflow for Xenograft Validation

The following section details a standardized protocol for a subcutaneous CDX model study. This workflow provides a self-validating system through the inclusion of control groups and clear, quantifiable endpoints.

Visualizing the Workflow

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis Cell_Selection Cell Line Selection (Based on in vitro IC50 & target expression) Cell_Culture Cell Culture & Expansion Cell_Selection->Cell_Culture Animal_Acclimatization Animal Acclimatization (e.g., Athymic Nude Mice) Cell_Culture->Animal_Acclimatization Implantation Subcutaneous Implantation (e.g., 5x10^6 cells/mouse) Animal_Acclimatization->Implantation Tumor_Monitoring Tumor Growth Monitoring (Calipers, 2-3 times/week) Implantation->Tumor_Monitoring Randomization Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Monitoring->Randomization Treatment Treatment Administration (e.g., 21 days) Randomization->Treatment Groups Vehicle Control Test Compound (this compound) Positive Control (e.g., Etoposide) Data_Collection Data Collection (Tumor Volume, Body Weight, Clinical Signs) Groups->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Tumor_Excision Tumor Excision & Analysis Endpoint->Tumor_Excision Analysis TGI Calculation Statistical Analysis PK/PD Analysis (Western, IHC) Tumor_Excision->Analysis

Caption: Standard workflow for validating anti-proliferative compounds in xenograft models.

Step-by-Step Protocol

1. Cell Line Selection and Preparation:

  • Rationale: Select a human cancer cell line (e.g., MDA-MB-231 breast cancer, U-87MG glioblastoma) that showed sensitivity to your this compound compound in in vitro viability assays (e.g., MTT or CCK8 assays).[16][17] Confirm the expression of the putative molecular target if known.

  • Protocol:

    • Culture cells under standard conditions to ~80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Perform a cell count (e.g., using a hemocytometer) and assess viability (e.g., via trypan blue exclusion). Viability should be >95%.

    • Resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For robust tumor formation, some protocols use a 1:1 mixture with Matrigel.

2. Animal Handling and Implantation:

  • Rationale: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) to prevent rejection of the human cells.[12] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]

  • Protocol:

    • Allow mice to acclimatize for at least one week.

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank.

    • Monitor animals for recovery and signs of distress.

3. Tumor Growth Monitoring and Randomization:

  • Rationale: Regular monitoring is essential to establish a baseline growth rate.[12] Randomization based on tumor volume ensures that each treatment group starts with a similar tumor burden, which is critical for statistical validity.

  • Protocol:

    • Begin measuring tumors 2-3 times per week once they become palpable.

    • Use digital calipers to measure the length (L) and width (W).

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-10 mice per group, based on power calculations).[17]

4. Treatment Administration:

  • Rationale: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be based on prior pharmacokinetic and tolerability studies. A vehicle control group is essential to account for any effects of the drug formulation itself. A positive control (a standard-of-care agent) provides a benchmark for efficacy.

  • Protocol:

    • Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the treatment groups.

    • Group 2 (Test Compound): Administer the this compound compound at a predetermined dose.

    • Group 3 (Positive Control): Administer a relevant clinical compound (e.g., docetaxel, etoposide).[15]

    • Administer treatments for a defined period (e.g., 21 days).

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

5. Endpoint and Data Analysis:

  • Rationale: The primary endpoint is typically Tumor Growth Inhibition (TGI), which quantifies the efficacy of the treatment.[8] Post-excision analysis of the tumor tissue can validate the compound's mechanism of action.

  • Protocol:

    • The study concludes when tumors in the control group reach a predetermined size (e.g., ~1000-1500 mm³) or after the treatment course is complete.

    • Euthanize mice according to institutional guidelines.

    • Excise tumors, weigh them, and divide them for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).

    • Calculate %TGI using the formula: %TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Validating the Mechanism of Action

Demonstrating that tumor inhibition is linked to the compound's intended molecular mechanism is crucial.[8] For a putative kinase inhibitor, this involves showing that the target is inhibited in the tumor tissue.

Visualizing a Potential Signaling Pathway

Many pyrrolopyrimidine derivatives act as kinase inhibitors.[5][7] The diagram below illustrates a simplified FAK signaling pathway, a common target in oncology.

FAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activates pFAK p-FAK (Y397) (Active) FAK->pFAK Autophosphorylation PI3K PI3K pFAK->PI3K Recruits Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Compound 7H-Pyrrolo[2,3-c] pyridazine Compound->pFAK Inhibits

Caption: Inhibition of FAK signaling by a this compound compound.

Downstream Analytical Techniques
  • Western Blotting:

    • Purpose: To quantify the levels of the target protein and its phosphorylated (active) form.

    • Methodology: Prepare protein lysates from excised tumors. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total FAK and phospho-FAK (p-FAK). A significant decrease in the p-FAK/FAK ratio in the treated group compared to the vehicle control would validate target engagement.

  • Immunohistochemistry (IHC):

    • Purpose: To visualize the expression and localization of proteins within the tumor tissue architecture.

    • Methodology: Stain formalin-fixed, paraffin-embedded tumor sections with antibodies against proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3). A decrease in Ki-67 staining and an increase in cleaved caspase-3 in the treated group would provide strong evidence of anti-proliferative and pro-apoptotic effects, respectively.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table: Example Tumor Growth Inhibition Data

Treatment GroupNMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Day 21 (mm³) ± SEM% TGIP-value (vs. Vehicle)Mean Body Weight Change (%) ± SEM
Vehicle Control10125.4 ± 8.21150.7 ± 95.3--+2.5 ± 0.8
This compound (50 mg/kg) 10128.1 ± 7.9488.2 ± 55.164.6%<0.001-1.2 ± 1.1
Positive Control (Etoposide, 10 mg/kg)10126.9 ± 8.5395.6 ± 48.973.6%<0.001-5.8 ± 1.5

Interpreting the Results: In this example, the this compound compound shows significant and robust anti-tumor activity, achieving 64.6% TGI. Its efficacy is comparable to the positive control. The minimal body weight loss suggests the compound is well-tolerated at this dose, a critical factor for its therapeutic window. Combining this efficacy data with mechanistic validation from Western blot or IHC provides a powerful, multi-faceted confirmation of the compound's anti-proliferative effects.

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 7H-Pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling, decontamination, and disposal of 7H-pyrrolo[2,3-c]pyridazine. As a nitrogen-containing heterocyclic compound, this molecule is part of a class of chemicals with significant biological relevance, including derivatives investigated as potent kinase inhibitors in cancer therapy.[1][2][3] Therefore, the absence of complete toxicological data necessitates that it be handled with the utmost caution, assuming potential biological activity and cytotoxicity.

Adherence to these procedures is critical for ensuring the safety of all laboratory personnel, maintaining regulatory compliance, and protecting the environment. This protocol is designed to be a core component of your laboratory's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[4][5]

Hazard Assessment & Characterization

The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are summarized below. The causality for stringent handling is its potential as an irritant and its acute oral toxicity.

Hazard ClassGHS CodeDescriptionRationale for Caution
Acute Toxicity, OralH302Harmful if swallowedAccidental ingestion can lead to acute health effects.
Skin Corrosion/IrritationH315Causes skin irritationDirect contact can cause inflammation, redness, or dermatitis.
Serious Eye Damage/IrritationH319Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.
Data sourced from PubChem CID 11513740.[6]

Beyond these known hazards, its structural similarity to pharmacologically active molecules requires that it be treated as potentially hazardous waste, subject to rigorous disposal regulations under the Resource Conservation and Recovery Act (RCRA).[7][8]

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical, mitigating the risks identified in the hazard assessment.

PPE CategorySpecificationJustification
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields or tightly sealed safety goggles. A face shield is required when handling larger quantities (>10g) or if there is a splash risk.Protects against eye irritation from airborne particles or splashes.[6]
Hand Protection Nitrile rubber gloves (minimum thickness of 4 mil). Inspect gloves for integrity before each use.Prevents skin contact, mitigating the known skin irritation hazard.[6]
Protective Clothing Standard flame-resistant laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.An engineering control to prevent inhalation of powders or aerosols, addressing the respiratory irritation hazard.[5][6]

Decontamination & Spill Management

Prompt and correct decontamination is crucial to prevent unintended exposure and cross-contamination.

Standard Decontamination Protocol (Glassware & Surfaces)
  • Initial Rinse: Carefully rinse contaminated glassware and surfaces with a suitable organic solvent in which the compound is soluble (e.g., methanol, ethanol). Conduct this rinse inside a chemical fume hood. Collect all rinsate as hazardous liquid waste.

  • Wash: Wash the rinsed items with laboratory-grade detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow items to air dry completely.

Emergency Spill Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area of the spill.

  • Secure Area: Restrict access to the spill area. If volatile solvents are involved, eliminate all ignition sources.

  • Don PPE: Before cleanup, don the full PPE specified in Section 2.

  • Contain & Absorb: For solid spills, gently cover with a plastic-backed absorbent pad to avoid raising dust. For liquid spills, cover with a chemically inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully sweep or wipe the absorbed material from the periphery of the spill inward. Place all contaminated materials (absorbent, pads, used PPE) into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area following the Standard Decontamination Protocol (Section 3.1).

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Waste Segregation & Collection Protocol

Proper segregation is a foundational requirement of the EPA to prevent dangerous chemical reactions and ensure waste is directed to the correct disposal facility.[7]

Step 1: Identify Waste Streams

  • Solid Waste: Contaminated PPE (gloves, wipes), weigh paper, absorbent materials from spills, and empty stock bottles.

  • Liquid Waste: Unused solutions of this compound, solvent rinsates from decontamination, and collected mother liquors.

Step 2: Use Designated Hazardous Waste Containers

  • Select containers that are chemically compatible with the waste. For most solvents and the compound itself, high-density polyethylene (HDPE) or glass containers are appropriate.[9][10]

  • Ensure containers have a secure, leak-proof screw-top cap.[7][9]

  • Never use food-grade containers for hazardous waste.[9]

Step 3: Label Containers Correctly

  • Attach a completed hazardous waste tag to the container before adding the first drop of waste.

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents or other chemicals present, with percentage composition.

    • The relevant hazard pictograms (e.g., irritant, harmful).

    • The accumulation start date (the date the first waste is added).

Step 4: Store Waste Safely

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[9][11]

  • Crucial: Segregate this waste stream from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potential reactions.[12]

  • Ensure secondary containment is used to capture any potential leaks.[10]

Final Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in the standard trash or down the sewer system.[7] The only acceptable method is through a licensed professional service.

  • Engage Professional Disposal Service: All waste containing this compound must be turned over to your institution's EHS office or a contracted licensed hazardous waste disposal company.

  • Recommended Disposal Method: The standard and most effective disposal technology for this class of compound is high-temperature incineration.[13] The material is typically mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[13]

  • Mechanism of Destruction: This method ensures the complete thermal decomposition of the heterocyclic ring structure and captures and neutralizes hazardous combustion byproducts, such as nitrogen oxides (NOx) and carbon monoxide (CO).[12]

Disposal Workflow for this compound

G Disposal Workflow for this compound start Waste Generated (Solid or Liquid) segregate Step 1: Segregate Waste - Identify as Solid or Liquid - Keep away from oxidizers/acids start->segregate container Step 2: Place in Compatible Container - HDPE or Glass - Must have screw-top cap segregate->container label Step 3: Affix Hazardous Waste Label - Full Chemical Name & % Composition - Hazard Pictograms - Accumulation Start Date container->label storage Step 4: Store in Satellite Accumulation Area (SAA) - Use Secondary Containment - Await scheduled pickup label->storage disposal Step 5: Arrange Pickup - Contact EHS or Licensed Contractor storage->disposal incineration Final Disposition: High-Temperature Incineration (by licensed facility) disposal->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

A Comprehensive Guide to the Safe Handling of 7H-Pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound 7H-pyrrolo[2,3-c]pyridazine and its derivatives are of increasing interest in medicinal chemistry and drug development. As with any potent research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed operational and safety framework for the handling and disposal of this compound, grounded in established safety principles for related heterocyclic aromatic compounds.

Hazard Assessment and Triage

Primary Hazards: [1]

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given these known risks, this compound must be handled with the utmost care, treating it as a potentially hazardous substance. A comprehensive, site-specific risk assessment should be conducted before any handling of this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation

Table 1: GHS Hazard Classifications for this compound.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against related pyridine and piperazine derivatives.[2][3]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn with goggles if there is a significant risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.[3][4]
Skin and Body Protection A chemical-resistant lab coat. Consider flame-retardant and antistatic protective clothing.Protects against skin contact.[2][4]
Respiratory Protection All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges is mandatory.Fumes and fine powders may cause respiratory irritation.[1][3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents.

Handling_Workflow Workflow for Handling this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep_1 Verify Fume Hood Certification Prep_2 Assemble and Inspect PPE Prep_1->Prep_2 Prep_3 Prepare Spill Kit Prep_2->Prep_3 Prep_4 Designate Waste Containers Prep_3->Prep_4 Hand_1 Don PPE Prep_4->Hand_1 Hand_2 Work Within Fume Hood Hand_1->Hand_2 Hand_3 Weigh and Handle Compound Hand_2->Hand_3 Hand_4 Securely Cap Containers Hand_3->Hand_4 Clean_1 Decontaminate Work Surfaces Hand_4->Clean_1 Clean_2 Dispose of Contaminated Materials Clean_1->Clean_2 Clean_3 Doff PPE Correctly Clean_2->Clean_3 Clean_4 Wash Hands Thoroughly Clean_3->Clean_4

Caption: A procedural workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation and Engineering Controls:

    • Ensure you are working in a well-ventilated laboratory, and all operations involving this compound are performed within a certified chemical fume hood.[2][3]

    • Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

    • Before beginning work, inspect all PPE for any signs of damage or degradation.

  • Handling the Compound:

    • When handling the solid compound, use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers of this compound tightly sealed when not in use.

  • Spill Management:

    • In the event of a small spill, use an inert absorbent material such as sand or vermiculite to contain it.[3]

    • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Do not allow the spilled material to enter drains or waterways.[3]

Emergency Procedures: Be Prepared

Accidents can happen despite the best precautions. Knowing the correct immediate response is crucial.

Emergency_Response Emergency Response Protocol cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Exposure Exposure Event Skin_1 Remove Contaminated Clothing Exposure->Skin_1 Eye_1 Rinse with Eyewash for 15 mins Exposure->Eye_1 Inhale_1 Move to Fresh Air Exposure->Inhale_1 Ingest_1 Do NOT Induce Vomiting Exposure->Ingest_1 Skin_2 Wash with Soap and Water for 15 mins Skin_1->Skin_2 Skin_3 Seek Medical Attention Skin_2->Skin_3 Eye_2 Remove Contact Lenses if Possible Eye_1->Eye_2 Eye_3 Seek Immediate Medical Attention Eye_2->Eye_3 Inhale_2 Seek Medical Attention Inhale_1->Inhale_2 Ingest_2 Rinse Mouth with Water Ingest_1->Ingest_2 Ingest_3 Seek Immediate Medical Attention Ingest_2->Ingest_3

Caption: Immediate actions for different exposure routes.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing paper, and absorbent materials, must be placed in a clearly labeled, sealed container for hazardous waste.[3]

  • Unused Compound: Unused or unwanted this compound must be disposed of through a licensed hazardous waste disposal contractor.

  • Empty Containers: "Empty" containers may still retain residual amounts of the compound. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should also be disposed of as hazardous waste.[3]

By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring their safety while advancing the frontiers of science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-c]pyridazine
Reactant of Route 2
7H-Pyrrolo[2,3-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.